Triethylammonium bromide
Description
Properties
IUPAC Name |
triethylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLTGGGUQIRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-44-8 (Parent) | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
182.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-70-4 | |
| Record name | Triethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |
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Foundational & Exploratory
triethylammonium bromide synthesis protocol
An In-depth Technical Guide to the Synthesis of Triethylammonium Bromide
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven guide to the synthesis, purification, and characterization of this compound (Et₃NHBr). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that ensure a successful, high-purity synthesis. Every protocol herein is designed as a self-validating system, grounded in established chemical theory and supported by authoritative references.
Introduction and Strategic Importance
This compound is an organic salt widely utilized as a versatile reagent in organic synthesis.[1] It appears as a white to off-white crystalline powder with a high melting point of 246-248°C.[2][3] Its high solubility in water, alcohol, and chloroform, contrasted with its insolubility in non-polar solvents, makes it exceptionally useful in polar reaction environments.[2][4] A primary application is its role as a phase-transfer catalyst (PTC), where it facilitates reactions between reactants located in different immiscible phases, thereby accelerating reaction rates and improving yields.[2]
The Synthesis: An Acid-Base Neutralization Approach
The most reliable and straightforward method for preparing this compound is the direct acid-base neutralization reaction between the weak base triethylamine (Et₃N) and the strong acid, hydrobromic acid (HBr).[1][3] This reaction is fundamentally a proton transfer event. The lone pair of electrons on the nitrogen atom of triethylamine acts as a Brønsted-Lowry base, accepting a proton from the hydronium ion (H₃O⁺) generated by HBr in solution. The result is the formation of the triethylammonium cation ([Et₃NH]⁺) and a bromide anion (Br⁻), which together form the ionic salt.[5][6]
The reaction is highly exothermic, and precise temperature control is paramount to prevent side reactions and ensure the formation of a high-purity product.[1]
Reaction Mechanism: Proton Transfer
Caption: Acid-base neutralization mechanism for this compound formation.
Detailed Experimental Protocol
This protocol details the laboratory-scale synthesis of this compound with a focus on safety, purity, and yield.
Materials, Reagents, and Equipment
| Item | Purpose |
| Triethylamine (Et₃N) | Base reactant |
| Hydrobromic Acid (48% aq.) | Acid reactant |
| Acetone, anhydrous | Reaction solvent |
| Diethyl ether, anhydrous | Washing solvent |
| 500 mL Round-bottom flask | Reaction vessel |
| Magnetic stirrer & stir bar | For homogenous mixing |
| Ice bath | Temperature control |
| Dropping funnel | Controlled addition of acid |
| Büchner funnel and flask | Product isolation via vacuum filtration |
| Vacuum source | For filtration and drying |
Stoichiometry and Reagent Calculation (Illustrative Scale)
The reaction proceeds in a 1:1 molar ratio. Calculations for a synthesis targeting approximately 0.2 moles of product are provided below.
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Volume (mL) | Mass (g) |
| Triethylamine | C₆H₁₅N | 101.19 | 0.20 | 27.7 | 20.24 |
| Hydrobromic Acid (48%) | HBr | 80.91 | 0.20 | 22.6 | 33.7 |
Note: The density of Triethylamine is ~0.726 g/mL. The density of 48% HBr is ~1.49 g/mL, and its molarity is ~8.89 M.
Step-by-Step Synthesis Procedure
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20.24 g (27.7 mL, 0.2 mol) of triethylamine in 150 mL of anhydrous acetone.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0-5°C. This step is critical as the neutralization is highly exothermic. Maintaining a low temperature minimizes potential side reactions and prevents the volatilization of triethylamine.[1][3]
-
Acid Addition: Slowly add 22.6 mL (0.2 mol) of 48% hydrobromic acid dropwise to the stirred solution using a dropping funnel over 30-45 minutes. A white precipitate of this compound will form as the reaction proceeds because the salt has low solubility in acetone.[1] The temperature must be carefully monitored and maintained below 10°C throughout the addition.[3]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[1][3]
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected solid on the filter with two portions of cold anhydrous acetone (2x30 mL) followed by two portions of anhydrous diethyl ether (2x30 mL). The acetone wash removes any residual hydrobromic acid and unreacted triethylamine, while the diethyl ether wash facilitates drying.[3]
-
Drying: Dry the purified white crystalline product under vacuum to remove all residual solvents. The product is hygroscopic and should be handled accordingly.[2]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purification via Recrystallization
For applications requiring exceptionally high purity, an optional recrystallization step can be performed.
-
Solvent Selection: Ethanol or chloroform are suitable solvents for recrystallization.[4] An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures.[7]
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.[3]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[3]
Product Characterization and Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized product.
| Technique | Parameter | Expected Result | Reference |
| Melting Point | Onset of melting | 246–248°C | [2][3] |
| IR Spectroscopy | N⁺-H stretch | Broad, strong absorption at ~2400-2700 cm⁻¹ | [3][8] |
| ¹H NMR (D₂O) | -CH₂- (quartet) | ~3.1 ppm | [8] |
| -CH₃- (triplet) | ~1.2 ppm | [8] |
Mechanistic Insights from Spectroscopy
-
Infrared (IR) Spectroscopy: The most definitive evidence of successful salt formation is the appearance of a very broad and strong absorption band between 2400-2700 cm⁻¹. This band is characteristic of the N⁺-H stretching vibration and is completely absent in the spectrum of the starting material, triethylamine.[3][8]
-
¹H NMR Spectroscopy: Protonation of the nitrogen atom causes a deshielding effect on the adjacent protons. Consequently, the quartet and triplet signals of the ethyl groups in this compound are shifted downfield compared to their positions in triethylamine (typically ~2.5 ppm and ~1.0 ppm, respectively). This downfield shift confirms a change in the electronic environment around the nitrogen atom, consistent with cation formation.[8]
Safety, Handling, and Storage
-
Hazard Overview: Triethylamine is a highly flammable, toxic, and corrosive liquid.[9] Hydrobromic acid is a strong, corrosive acid. The final product, this compound, is classified as an irritant, particularly causing serious eye irritation.[2][10][11]
-
Personal Protective Equipment (PPE): Chemical safety goggles, nitrile gloves, and a lab coat must be worn at all times.[12][13]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][14]
-
Storage: this compound is hygroscopic.[2] It must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[15]
References
-
TRIETHYLAMINE HYDROBROMIDE EXTRA PURE MSDS CAS-No. - Span Chemie. [Link]
-
A 21.1 mL sample of 0.318 M triethylamine, (CH3)2N, | Chegg.com. [Link]
-
TRIETHYLAMINE HYDROBROMIDE EXTRA PURE - Loba Chemie. [Link]
-
Write the equation for the neutralization of triethylamine with HCl. - Homework.Study.com. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 5. Solved A 21.1 mL sample of 0.318 M triethylamine, (CH3)2N, | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. spanlab.in [spanlab.in]
- 14. lobachemie.com [lobachemie.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure of Triethylammonium Bromide
This guide provides a comprehensive technical overview of triethylammonium bromide (TEAB), a versatile organic salt with significant applications in synthetic chemistry and materials science. We will delve into the core aspects of its molecular structure, synthesis, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction: The Significance of this compound
This compound, with the chemical formula C6H16BrN, is an organic salt composed of a triethylammonium cation and a bromide anion.[1][2] Its utility in the laboratory stems from its properties as a phase-transfer catalyst, its role as a reagent in various organic transformations, and its use in the synthesis of ionic liquids.[1][3] Understanding its molecular structure is paramount to appreciating its reactivity and leveraging its full potential in chemical synthesis. This guide will provide a detailed exploration of its structural features, from its fundamental composition to its three-dimensional arrangement in the solid state.
Molecular Structure and Bonding
The fundamental structure of this compound is defined by the ionic bond between the triethylammonium cation ([ (CH₃CH₂)₃NH]⁺) and the bromide anion (Br⁻). The cation consists of a central nitrogen atom bonded to three ethyl groups and one hydrogen atom, giving the nitrogen a positive formal charge. The bromide anion is a monoatomic species with a negative charge.
The Triethylammonium Cation: A Sterically Hindered Lewis Acid
The triethylammonium cation is formed by the protonation of triethylamine, a weak base.[4] The presence of the three ethyl groups around the nitrogen atom creates significant steric hindrance, which influences its reactivity and interaction with other molecules. The N-H bond is acidic, allowing TEAB to act as a proton donor in certain reactions.
The Bromide Anion: A Versatile Nucleophile and Leaving Group
The bromide anion is a good nucleophile and a competent leaving group, properties that are central to many of the applications of TEAB in organic synthesis. Its interaction with the triethylammonium cation is primarily electrostatic.
Synthesis and Purification of this compound
The most common and efficient method for synthesizing this compound is through a straightforward acid-base neutralization reaction between triethylamine and hydrobromic acid.[4] This reaction is typically high-yielding and produces a product of high purity after appropriate workup and purification.[4]
Experimental Protocol: Acid-Base Neutralization
Materials:
-
Triethylamine (Et₃N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Anhydrous acetone
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Vacuum pump
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine (1.0 eq.) in anhydrous acetone.
-
Cool the flask in an ice bath to 0-5°C.[4]
-
Slowly add hydrobromic acid (1.0 eq.) dropwise to the stirred solution using a dropping funnel. It is crucial to maintain the temperature below 10°C throughout the addition to control the exothermic reaction.[4]
-
After the complete addition of HBr, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The this compound will precipitate as a white solid.[4]
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and impurities.[4]
-
Dry the purified this compound under vacuum to remove residual solvents.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature prevents potential side reactions and ensures the controlled precipitation of the product.
-
Anhydrous Solvents: The use of anhydrous acetone and diethyl ether for washing is critical to prevent the dissolution of the ionic product and to ensure a dry final product, as TEAB is hygroscopic.[1]
Purification by Recrystallization
For applications requiring very high purity, recrystallization is the preferred method of purification.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as ethanol or a chloroform/ethanol mixture.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.[4]
-
Further cooling in an ice bath can maximize the yield of the recrystallized product.[4]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic and Crystallographic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and crystallographic techniques provides a complete picture of its molecular structure.
Spectroscopic Data Summary
The formation of this compound from triethylamine results in distinct changes in their respective spectroscopic signatures, primarily due to the protonation of the nitrogen atom.
| Spectroscopic Technique | Triethylamine (Starting Material) | This compound (Product) | Key Observations for Product Confirmation |
| Infrared (IR) Spectroscopy | C-H stretching: ~2800-3000 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | N⁺-H stretching: Broad band at ~2400-2700 cm⁻¹C-H stretching: ~2800-3000 cm⁻¹C-N stretching: ~1000-1200 cm⁻¹ | Appearance of a broad and strong N⁺-H stretching band, which is absent in the starting material. This is a definitive indicator of salt formation.[5] |
| ¹H NMR Spectroscopy (in D₂O) | Quartet (~2.5 ppm, -CH₂-)Triplet (~1.0 ppm, -CH₃) | Quartet (~3.1 ppm, -CH₂-)Triplet (~1.2 ppm, -CH₃) | Downfield shift of both the quartet and triplet signals upon protonation of the nitrogen atom, indicating a change in the electronic environment.[5] |
| ¹³C NMR Spectroscopy | -CH₂- signal-CH₃ signal | -CH₂- signal-CH₃ signal | Similar to ¹H NMR, a downfield shift is expected for the carbon signals upon salt formation. |
| Mass Spectrometry (ESI-MS, Positive Mode) | M+H⁺ peak at m/z 102.13 | Prominent peak for the triethylammonium cation ([Et₃NH]⁺) at m/z 102.13 | Both the free base and the salt will show the same cation in positive ion mode ESI-MS.[5] |
Experimental Protocols for Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Prepare a KBr pellet of the dried this compound or acquire the spectrum using an ATR-FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent, such as D₂O.[5] Acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) and analyze using electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.
Crystal Structure Analysis
The definitive three-dimensional arrangement of atoms in this compound is determined by single-crystal X-ray diffraction (SCXRD).
Methodological Approach:
-
Crystal Growth: High-quality single crystals can be obtained by the slow evaporation of a saturated solution of this compound in a suitable solvent like acetonitrile or ethanol.[1]
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the precise bond lengths, bond angles, and the packing of the ions in the crystal lattice.
Studies have shown that the crystal structure of this compound can exhibit different phases at different temperatures, with the ethyl groups showing some degree of disorder at room temperature, which is reduced at lower temperatures.[1] The structure is characterized by a network of hydrogen bonds between the N-H group of the cation and the bromide anions.
Applications in Research and Development
The molecular structure of this compound directly influences its applications in organic synthesis and materials science.
Phase-Transfer Catalysis
As a phase-transfer catalyst, TEAB facilitates reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[1][3] The triethylammonium cation forms an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase, allowing the reaction to proceed.
Sources
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Triethylammonium Bromide (CAS 636-70-4)
This compound (TEAB), identified by CAS number 636-70-4, is an organic salt that has garnered significant attention in the scientific community.[1] Composed of a triethylammonium cation and a bromide anion, this compound presents as a white crystalline powder.[1][2] Its utility spans various domains of chemical synthesis and biomedical research, primarily driven by its efficacy as a phase-transfer catalyst.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols, designed to equip researchers with the foundational knowledge required for its effective and safe utilization.
Core Physicochemical and Structural Properties
The functionality of this compound is intrinsically linked to its chemical and physical characteristics. Its ionic nature dictates its solubility, making it highly soluble in polar solvents such as water, alcohol, and chloroform, while remaining insoluble in non-polar environments.[1][3] This solubility profile is a cornerstone of its application in facilitating reactions between immiscible phases.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 636-70-4 | [4][5][6] |
| Molecular Formula | C₆H₁₆BrN | [1][4] |
| Molecular Weight | 182.10 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder or flakes | [1][3][4][7] |
| Melting Point | 246-248 °C | [1][3][4] |
| Solubility | Soluble in water, alcohol, and chloroform | [1][3][4] |
| Density | 1.314 g/cm³ (at 20°C) | [3][4] |
| Hygroscopicity | Hygroscopic | [1][3][4] |
| IUPAC Name | triethylazanium;bromide | [1][8] |
Structural Insights:
The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction.[1] These studies reveal a temperature-dependent structural ordering. At low temperatures (e.g., 90 K), it adopts a more ordered structure (space group P31c), which contrasts with a disordered phase observed at room temperature (P63mc).[1] This transition is attributed to the ordering of the ethyl groups, a key factor stabilizing the crystal lattice.[1]
Synthesis and Purification Methodologies
The synthesis of this compound can be approached through several well-established routes, adaptable for both laboratory and industrial scales.
A. Laboratory-Scale Synthesis:
A common laboratory method involves the acid-base reaction between triethylamine (a readily available liquid base) and hydrobromic acid.[1] This straightforward neutralization reaction is typically performed in an aqueous solution at room temperature.[1]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in an appropriately sized round-bottom flask equipped with a dropping funnel. Place the flask in an ice bath to manage the exothermic nature of the reaction.
-
Reagents: Charge the flask with a measured amount of triethylamine dissolved in a suitable solvent like acetone.
-
Acid Addition: Slowly add an equimolar amount of aqueous hydrobromic acid dropwise from the dropping funnel to the stirred triethylamine solution. Maintain the temperature below 20°C.
-
Precipitation: As the reaction proceeds, this compound will precipitate out of the acetone solution.
-
Isolation: After the addition is complete, continue stirring for an additional 30 minutes. Collect the precipitated salt by vacuum filtration.
-
Washing: Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.[4]
-
Drying: Dry the purified product under vacuum for 1-2 hours to yield a white crystalline powder.[4]
B. Industrial Production:
On an industrial scale, TEAB is often produced via the direct alkylation of ammonia with bromoethane.[1] This multi-step process involves the sequential addition of ethyl groups to the nitrogen atom, culminating in the formation of the triethylammonium cation.[1]
Purification Protocol: Recrystallization
For applications requiring high purity, TEAB can be further purified by recrystallization.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as chloroform or ethanol.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Applications in Scientific Research and Drug Development
This compound's unique properties make it a versatile tool in various scientific disciplines.
A. Organic Synthesis: The Phase-Transfer Catalyst
The primary application of TEAB in organic synthesis is as a phase-transfer catalyst (PTC).[1][2] It excels at accelerating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).
Mechanism of Action: The triethylammonium cation forms an ion pair with the reactant anion from the aqueous phase. This bulky, lipophilic ion pair has sufficient solubility in the organic phase to be transported across the phase boundary. Once in the organic phase, the anion is highly reactive as it is poorly solvated, leading to an enhanced reaction rate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Phase-Transfer Catalysis by TEAB.
This catalytic activity significantly improves reaction rates and yields in a variety of organic transformations.[1] It has also been shown to accelerate photopolymerization reactions by facilitating the dissociation of photoinitiators.[1]
B. Biological and Pharmaceutical Applications
The utility of TEAB extends into the biomedical field, where it and its derivatives are gaining recognition for their potential therapeutic applications.
-
Antimicrobial Activity: Research has demonstrated that derivatives synthesized from TEAB, such as triethylammonium isatin hydrazones, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] In some cases, their effectiveness is comparable to established antibiotics, positioning them as promising candidates for the development of new antibacterial agents.[1]
-
Cytotoxicity Studies: Certain TEAB derivatives have been investigated for their effects on various cell lines. Encouragingly, some have shown a desirable profile of low cytotoxicity while retaining potent antibacterial activity, a crucial combination for therapeutic development.[1]
-
Synthesis of Complex Molecules: Its role as a catalyst is valuable in pharmaceutical development for the synthesis of complex small molecules and drug intermediates.[1]
C. Polymer Chemistry and Material Science
In polymer chemistry, TEAB is used in the preparation of polymer nanocomposites. It can modify the surface of nanoparticles, which enhances their dispersion within polymer matrices, leading to improved mechanical and thermal properties of the final material.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: It is classified as an irritant to the eyes, respiratory system, and skin.[1][3][9] Ingestion may be harmful.[9] Upon decomposition, it may release toxic fumes.[2]
-
Personal Protective Equipment (PPE): Always handle TEAB in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
-
Storage: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] It should be stored in a cool, dry place under an inert atmosphere and within a tightly sealed container to maintain its integrity.[1][2]
References
-
Tetraethylammonium bromide. Wikipedia. [Link]
-
This compound. ChemBK. [Link]
-
Material Safety Data Sheet - Tetraethylammonium Bromide, 99+%. Cole-Parmer. [Link]
-
Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. National Institutes of Health (NIH). [Link]
-
Synthesis of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic Compounds. Semantic Scholar. [Link]
-
GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound. Xshu. [Link]
-
(3-Bromopropyl)this compound. SpectraBase. [Link]
-
SID 385896034 - this compound. PubChem. [Link]
-
636-70-4 CAS MSDS (TRIETHYLAMINE HYDROBROMIDE) Melting point Boiling point Density Storage condition. Molbase. [Link]
-
Triethylamine hydrobromide. PubChem. [Link]
-
This compound - Registration Dossier. ECHA. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. echemi.com [echemi.com]
- 8. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
triethylammonium bromide crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Triethylammonium Bromide
Introduction
This compound (C₆H₁₆BrN), an organic salt formed from the neutralization of triethylamine with hydrobromic acid, is a compound of significant interest in various chemical fields. It serves as an effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases to enhance reaction rates and yields.[1][2] Its utility extends to biochemical studies and the synthesis of complex small molecules, making a thorough understanding of its solid-state structure paramount for professionals in materials science and drug development.[1]
The analysis of this compound's crystal structure reveals a fascinating case of temperature-dependent polymorphism. At room temperature, the compound exhibits significant orientational disorder within its ethyl groups, complicating precise structural determination.[3] However, through low-temperature crystallographic techniques, this disorder can be resolved, yielding a highly ordered and accurate structural model. This guide provides a comprehensive walkthrough of the synthesis, crystallization, and definitive structural analysis of this compound, emphasizing the causal relationships behind key experimental decisions and protocols that ensure a self-validating, trustworthy outcome.
Part 1: Synthesis and High-Quality Crystal Growth
Expertise & Experience: The Rationale for Method Selection
The foundation of any successful crystal structure analysis is a pure, highly crystalline sample. For this compound, the most direct and reliable method for producing material of crystallographic quality is the acid-base neutralization of triethylamine with hydrobromic acid.[4] This approach is favored over industrial methods, such as the alkylation of ammonia, as it offers superior control over stoichiometry and purity, minimizing side products that could inhibit the formation of large, well-ordered single crystals.[1]
The subsequent crystallization process is equally critical. The choice of solvent and the rate of crystallization directly impact crystal quality. Slow evaporation from a carefully selected solvent system, such as ethanol or acetonitrile, is the preferred method.[1] This technique allows the molecules to assemble into a low-energy, highly ordered lattice, which is essential for minimizing defects and obtaining sharp diffraction spots during X-ray analysis.
Experimental Protocol 1: Synthesis of this compound
This protocol details the laboratory-scale synthesis via acid-base neutralization.[4]
Materials:
-
Triethylamine (Et₃N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Anhydrous acetone
-
Diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Place a round-bottom flask containing triethylamine in an ice bath and begin stirring.
-
Slowly add a stoichiometric equivalent of 48% hydrobromic acid dropwise to the cooled, stirring triethylamine. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. A white precipitate of this compound will form.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid first with cold, anhydrous acetone and then with diethyl ether to remove any unreacted starting materials and residual water.
-
Dry the purified white solid under vacuum to yield the final product.
Experimental Protocol 2: Growth of Single Crystals for Diffraction
This protocol describes the slow evaporation method for growing X-ray quality single crystals.
Materials:
-
Synthesized this compound powder
-
Ethanol (or Acetonitrile)
-
Small beaker or vial
-
Parafilm or loose-fitting cap
Procedure:
-
Prepare a saturated solution of this compound by dissolving the synthesized powder in a minimal amount of ethanol at room temperature. Gentle warming may be applied to increase solubility, but the solution should be allowed to return to room temperature.
-
Filter the solution to remove any undissolved particulate matter.
-
Transfer the clear, saturated solution to a clean vial.
-
Cover the vial with parafilm and perforate it with a few small holes, or use a loose-fitting cap. This is to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant, cool temperature.
-
Allow the solvent to evaporate slowly over several days. Colorless, rod-shaped crystals suitable for X-ray diffraction will form.[1]
Part 2: Crystallographic Structure Determination
Expertise & Experience: The Criticality of Low-Temperature Analysis
A pivotal decision in the structural analysis of this compound is the temperature at which diffraction data is collected. Room-temperature analysis reveals a structure in the hexagonal space group P6₃mc, where the ethyl groups of the cation are orientationally disordered.[1][3] This disorder leads to smeared electron density and a less precise structural model with higher R-factors.
By performing the data collection at a low temperature, typically 90-100 K, the thermal energy of the system is significantly reduced. This quenching of thermal motion causes a phase transition to a more ordered trigonal space group, P 3 1 c.[1][5] In this low-temperature phase, the ethyl groups become fixed in a single conformation, eliminating the disorder. This results in a 50% reduction in R-factors and a much more accurate and reliable depiction of bond lengths, angles, and intermolecular interactions.[1] This self-validating step—comparing high and low-temperature data—confirms the rigidity of the structure and the benefits of the chosen experimental conditions.
Workflow for Single-Crystal X-ray Diffraction
The following diagram outlines the comprehensive workflow for determining the crystal structure of this compound.
Experimental Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)
This protocol outlines the key steps for data collection and structure solution.
Instrumentation:
-
A CCD area-detector diffractometer (e.g., Bruker APEXII).[1]
-
Graphite-monochromated MoKα radiation (λ = 0.71073 Å).[1]
-
Low-temperature device (e.g., nitrogen cryostream).
Procedure:
-
Crystal Mounting: A suitable single crystal (e.g., 0.27 × 0.11 × 0.10 mm) is selected under a microscope and mounted on a cryo-loop or glass fiber.[1]
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to the target temperature (e.g., 90 K). A series of diffraction images (frames) are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected frames are integrated and scaled. A multi-scan absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal.[1]
-
Structure Solution: The structure is solved using direct methods (e.g., with the SHELXS program), which locate the positions of the heavier atoms (Bromine and Nitrogen).[1]
-
Structure Refinement: The initial model is refined using full-matrix least-squares on F² (e.g., with SHELXL). Lighter atoms (Carbon and Hydrogen) are located from the difference Fourier map.[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Part 3: Analysis of the Crystal Structure
Crystallographic Data Summary
The low-temperature single-crystal X-ray diffraction analysis provides a precise and ordered model of this compound. The key crystallographic parameters are summarized below.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₁₆BrN | [5] |
| Molecular Weight | 182.10 g/mol | [5] |
| Temperature | ~90 K | [1] |
| Crystal System | Trigonal | [5] |
| Space Group | P 3 1 c | [5] |
| a, b (Å) | 8.3589 | [5] |
| c (Å) | 7.3125 | [5] |
| α, β (°) | 90.00 | [5] |
| γ (°) | 120.00 | [5] |
| Volume (ų) | 442.27 (calculated) | [5] |
| Z (Formula units/cell) | 2 | [5] |
| Final R-factor (R1) | 0.0200 | [5] |
Structural Commentary
The asymmetric unit of the low-temperature structure consists of one triethylammonium cation and one bromide anion. The analysis reveals a well-defined ionic lattice stabilized primarily by strong hydrogen bonding.
Ionic Geometry and Interactions: The core interaction governing the crystal packing is the hydrogen bond between the ammonium proton (N-H) of the cation and the bromide anion (Br⁻). This N-H···Br interaction organizes the ions into a stable three-dimensional network. The low-temperature data allows for a precise determination of this hydrogen bond geometry, which is crucial for understanding the compound's physical properties, such as its high melting point of 246-248°C.[1][6][7]
Part 4: Spectroscopic and Thermal Corroboration
Expertise & Experience: A Self-Validating Multi-Technique Approach
Spectroscopic Data Summary
Spectroscopic analysis confirms the identity of the synthesized compound and provides evidence for the key interactions observed in the crystal structure.
| Technique | Key Observation | Significance | Reference |
| FTIR | Broad, strong N⁺-H stretching band appears around 2400-2700 cm⁻¹. | Confirms the protonation of the nitrogen atom, a prerequisite for the N-H···Br hydrogen bond. | [8] |
| ¹H NMR | The quartet (-CH₂-) and triplet (-CH₃) signals shift downfield compared to neutral triethylamine. | Indicates a change in the electronic environment around the protons due to the positive charge on nitrogen. | [8] |
Thermal Analysis
Thermal analysis provides insight into the stability of the crystal lattice.
-
Differential Scanning Calorimetry (DSC): this compound exhibits a high melting point, consistently reported in the range of 246-248°C.[1][6][7] This high value is characteristic of a stable ionic lattice held together by strong electrostatic forces and the robust N-H···Br hydrogen bonding network identified through crystallography.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset of thermal decomposition, which for related quaternary ammonium salts, typically occurs at temperatures above 200-250°C.[9]
Conclusion
The comprehensive crystal structure analysis of this compound demonstrates the critical interplay between synthesis, crystal growth, and advanced analytical techniques. The definitive structural model, achieved through low-temperature single-crystal X-ray diffraction, resolves the orientational disorder of the ethyl groups inherent at room temperature and reveals a well-ordered trigonal structure stabilized by strong N-H···Br hydrogen bonds.
This detailed structural knowledge, corroborated by spectroscopic and thermal data, provides a solid foundation for understanding the compound's physical properties and reactivity. For researchers and drug development professionals, this level of analysis is invaluable for salt selection, stability assessment, and predicting intermolecular interactions that are fundamental to the performance and formulation of active pharmaceutical ingredients and specialty chemicals.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from ChemBK. [Link]
-
Deubner, F., & Meven, E. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1623–1626. [Link]
-
Kiper, R. A. (n.d.). Properties of substance: this compound. Retrieved from chemister.ru. [Link]
-
Knop, O., Westerhaus, W. J., Falk, M., & Massa, W. (2011). Triethylammonium halides, Et3NHX (X = Cl, Br, I): simple structure, complex spectrum. Canadian Journal of Chemistry, 60(13), 1635-1647. [Link]
-
Mondal, T., Mukherjee, A., & Balasubramanian, S. (2014). Hydrogen bonding in the protic ionic liquid triethylammonium nitrate explored by density functional tight binding simulations. The Journal of Chemical Physics, 141(3), 034503. [Link]
-
National Center for Biotechnology Information. (n.d.). Triethylamine hydrobromide. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SID 385896034 - this compound. PubChem Substance Database. Retrieved from [Link]
-
ResearchGate. (2016, August). Thermal degradation of CTAB in as-synthesized MCM-41. Retrieved from ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the FT-IR Analysis of Triethylammonium Bromide
This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) analysis of this compound (TEABr). It is designed for researchers, scientists, and drug development professionals who utilize TEABr and require a robust analytical methodology for its characterization. We will delve into the fundamental principles, practical experimental protocols, and the nuanced interpretation of the TEABr spectrum, grounding our discussion in established scientific literature.
Introduction: The Analytical Significance of this compound
This compound (TEABr) is an organic salt widely employed in various scientific domains. In pharmaceutical development, it frequently serves as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the separation of acidic molecules like oligonucleotides and peptides. Its purity, stability, and concentration are critical parameters that can significantly impact the reproducibility and accuracy of these analytical methods.
FT-IR spectroscopy emerges as a powerful analytical tool for the quality control and characterization of TEABr. It is a rapid, non-destructive technique that provides a unique molecular fingerprint, allowing for:
-
Identity Confirmation: Verifying the presence of the triethylammonium cation and the absence of significant impurities.
-
Purity Assessment: Detecting residual solvents, starting materials, or degradation products.
-
Stability Studies: Monitoring for changes in the material upon exposure to various stress conditions.
This guide will equip you with the necessary knowledge to effectively apply FT-IR spectroscopy for the comprehensive analysis of this compound.
The Molecular Structure and Expected Vibrational Modes of this compound
To accurately interpret the FT-IR spectrum of TEABr, one must first understand its molecular structure. TEABr is an ionic compound composed of a triethylammonium cation ([(CH₃CH₂)₃NH]⁺) and a bromide anion (Br⁻). The bromide anion is infrared inactive as it is a single atom with no covalent bonds. Therefore, the resulting FT-IR spectrum is entirely attributable to the vibrational modes of the triethylammonium cation.
The key functional groups within the triethylammonium cation that give rise to characteristic infrared absorptions are:
-
The N-H⁺ Bond: The protonated tertiary amine creates a distinct N-H bond with a positive charge. The stretching vibration of this bond is a key diagnostic feature.
-
The C-H Bonds: The ethyl groups (CH₃CH₂) contain numerous C-H bonds in both the methyl (CH₃) and methylene (CH₂) groups. These give rise to characteristic stretching and bending vibrations.
-
The C-N and C-C Bonds: The carbon-nitrogen and carbon-carbon single bonds also exhibit stretching and bending vibrations, though these often appear in the complex "fingerprint" region of the spectrum.
The logical relationship between the structure and its expected spectral features can be visualized as follows:
Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)
While traditional methods like potassium bromide (KBr) pellets can be used, TEABr is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water has strong infrared absorptions that can obscure key regions of the TEABr spectrum. Therefore, Attenuated Total Reflectance (ATR) is the recommended technique as it requires minimal sample preparation and minimizes exposure to ambient moisture.
Principle of ATR
In ATR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating a transient "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal. The sample absorbs energy at specific wavelengths, attenuating the evanescent wave, and the resulting reflected beam is directed to the detector.
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Install the ATR accessory and allow it to equilibrate with the instrument's purge gas (typically dry air or nitrogen) for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference.
-
-
Background Collection (Self-Validating Step):
-
Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe moistened with a volatile solvent like isopropanol or ethanol to clean the crystal, then allow it to dry completely.
-
Collect a background spectrum. This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum.
-
Trustworthiness Check: The resulting background should be a flat line near 100% transmittance (or zero absorbance) with minimal peaks for atmospheric CO₂ (around 2360 cm⁻¹) and water vapor (around 3600-3800 cm⁻¹ and 1600-1800 cm⁻¹). If significant peaks are present, improve the instrument purge or re-clean the crystal.
-
-
Sample Application:
-
Place a small amount of solid this compound powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal sampling area.
-
Use the ATR pressure arm to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for a high-quality spectrum.
-
-
Sample Spectrum Collection:
-
Acquire the FT-IR spectrum. Typical parameters for a high-quality spectrum are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)
-
-
-
Post-Measurement Cleanup:
-
Release the pressure arm and remove the bulk of the TEABr powder.
-
Clean the crystal surface thoroughly as described in Step 2 to prepare for the next sample.
-
The workflow for this protocol is illustrated below.
Interpreting the FT-IR Spectrum of this compound
The FT-IR spectrum of TEABr displays several characteristic absorption bands. The table below summarizes the key peaks, their assigned vibrational modes, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Comments |
| ~ 2980 - 2940 | Strong | C-H Asymmetric Stretching (CH₃) | Characteristic of the terminal methyl groups on the ethyl chains. |
| ~ 2900 - 2850 | Medium | C-H Symmetric Stretching (CH₂) | Characteristic of the methylene groups in the ethyl chains. |
| ~ 2700 - 2400 | Medium, Broad | N-H⁺ Asymmetric/Symmetric Stretching | This is a hallmark of a tertiary amine salt. The broadness is due to hydrogen bonding. |
| ~ 1470 - 1440 | Medium | C-H Bending (Scissoring/Deformation) | Primarily from methylene (CH₂) groups. |
| ~ 1390 - 1370 | Medium | C-H Bending (Umbrella Deformation) | Primarily from methyl (CH₃) groups. |
| ~ 1160 - 1000 | Strong | C-N Stretching & C-C Stretching | Strong, complex bands associated with the stretching of the carbon-nitrogen and carbon-carbon backbone. |
Expert Insights on Spectral Interpretation:
-
The N-H⁺ Stretch is Key: The broad absorption band in the 2700-2400 cm⁻¹ region is the most diagnostic feature for confirming the presence of the triethylammonium cation. In the absence of this band, one might suspect the sample is triethylamine (the free base) rather than the salt.
-
Watch for Water: A very broad band centered around 3400 cm⁻¹ is indicative of O-H stretching from absorbed water. If present, it suggests the sample is wet and may need to be dried, or that the analysis should be repeated with care to minimize atmospheric exposure.
-
The Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. While complex, the pattern of peaks here is unique to the molecule. It is excellent for confirming identity by comparing the sample spectrum to a known reference standard of high-purity this compound. Any significant deviations in this region could indicate the presence of impurities or a different compound altogether.
Conclusion
FT-IR spectroscopy, particularly when using the ATR technique, is an indispensable tool for the rapid and reliable characterization of this compound. By understanding the relationship between the molecule's structure and its vibrational spectrum, scientists can confidently verify its identity, assess its purity, and monitor its stability. The protocol described herein provides a robust, self-validating framework for obtaining high-quality, reproducible spectra. Adherence to these principles of careful sample handling and methodical spectral interpretation will ensure the integrity of analytical results in research and drug development settings.
Executive Summary: The Challenge of Atmospheric Moisture
An In-depth Technical Guide to the Hygroscopic Nature and Handling of Triethylammonium Bromide
This compound (TEAB), a quaternary ammonium salt with the formula [N(CH₂CH₃)₃H]Br, is a versatile and widely utilized reagent in organic synthesis and pharmaceutical development. It serves as an effective phase-transfer catalyst, facilitating reactions between immiscible phases to enhance reaction rates and yields. However, its utility is intrinsically linked to a significant physicochemical challenge: its hygroscopic nature. Hygroscopicity, the tendency to absorb moisture from the atmosphere, can introduce significant variability and error into sensitive experimental systems.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, quantify, and mitigate the effects of moisture on this compound. By adopting the protocols and handling procedures outlined herein, practitioners can ensure the material integrity, experimental reproducibility, and overall success of their scientific endeavors.
The Physicochemical Basis of Hygroscopicity in TEAB
The propensity of this compound to absorb atmospheric water is rooted in its ionic structure. As a salt, it consists of a positively charged triethylammonium cation and a negatively charged bromide anion.
-
Ionic Attraction: Water is a highly polar molecule with a significant dipole moment. The hydrogen atoms carry a partial positive charge, and the oxygen atom carries a partial negative charge. This polarity allows water molecules to be strongly attracted to the charged ions in the TEAB crystal lattice.
-
Cation-Dipole and Anion-Dipole Interactions: The triethylammonium cation and the bromide anion both form strong ion-dipole interactions with water molecules. These forces are potent enough to draw water from the vapor phase and integrate it into the solid's structure, a phenomenon common among quaternary ammonium compounds.
-
Deliquescence: In environments with high relative humidity, TEAB can absorb sufficient water to dissolve completely, a process known as deliquescence. This physical transformation represents a critical failure in material handling.
This inherent affinity for water means that even brief exposure to ambient air can alter the compound's physical and chemical properties.
Consequences of Uncontrolled Moisture Absorption
Failure to properly manage the hygroscopic nature of TEAB can lead to a cascade of experimental problems, compromising data integrity and research outcomes.
Physical and Analytical Integrity
| Consequence | Description | Impact on Research |
| Mass Inaccuracy | The measured mass of the reagent includes an unknown quantity of absorbed water, leading to errors in molar calculations. | Incorrect stoichiometry, flawed kinetic analysis, non-reproducible results. |
| Physical State Alteration | Moisture absorption causes the white, crystalline powder to clump, cake, or become a gummy paste. | Difficulty in handling, weighing, and dispensing; poor dissolution characteristics. |
| Changes in Crystal Structure | Water uptake can induce changes in the solid-state form (polymorphism), affecting solubility and stability. | Altered bioavailability in pharmaceutical formulations; inconsistent reaction profiles. |
Chemical Reactivity and Experimental Fidelity
The presence of water is not a passive contamination; it is a reactive impurity that can fundamentally alter the course of a chemical transformation.
-
Participation in Side Reactions: Water can act as a nucleophile or a base, leading to the formation of undesired byproducts and reducing the yield of the target molecule.
-
Inhibition of Moisture-Sensitive Reactions: In many organometallic and polymerization reactions, the presence of even trace amounts of water can inhibit or completely prevent the desired chemical transformation. For example, in certain anionic polymerizations, a water content above 0.1% can be catastrophic.
-
Inconsistent Catalysis: For applications where TEAB is a catalyst, absorbed water can alter its catalytic activity, leading to inconsistent results between experimental runs.
Quantitative Assessment of Water Content
To maintain experimental control, it is crucial to quantify the water content of this compound, especially when using material from a previously opened container or when moisture-sensitive applications are intended.
Experimental Protocol: Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is conditioned to a dry, stable endpoint.
-
Sample Preparation (in a low-humidity environment, if possible): Accurately weigh a sample of this compound (typically 50-100 mg) into a clean, dry vial.
-
Sample Introduction: Quickly introduce the weighed sample into the KF titration vessel.
-
Titration: Initiate the titration. The KF reagent, containing iodine, sulfur dioxide, a base, and a solvent, will react stoichiometrically with the water present in the sample.
-
Endpoint Detection: The endpoint is typically detected potentiometrically.
-
Calculation: The instrument's software calculates the water content based on the amount of KF reagent consumed. Express the result as a weight percentage (% w/w).
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to estimate water content by identifying mass loss at temperatures corresponding to water volatilization.
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for both temperature and mass.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.
-
Thermal Program: Heat the sample under a controlled inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 150°C. A slow heating rate (e.g., 10°C/min) is recommended.
-
Data Analysis: Analyze the resulting thermogram. A mass loss step below ~120°C typically corresponds to the loss of free and loosely bound water. The decomposition temperature of TEAB should be considered to avoid conflating water loss with thermal degradation.
| Technique | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with iodine | Specific to water; highly accurate and precise for low water content. | Requires specialized reagents; potential for side reactions with certain functional groups. |
| Thermogravimetric Analysis | Mass loss upon heating | Provides information on thermal stability; small sample size required. | Not specific to water (any volatile component will cause mass loss); less sensitive than KF for trace amounts. |
Standard Operating Procedures for Handling and Storage
A rigorous and consistent handling protocol is the primary defense against moisture contamination.
Storage and Environment Control
-
Unopened Containers: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Opened Containers: The headspace of a partially used container contains atmospheric moisture. It is imperative to minimize exposure time.
-
Short-Term Storage: Tightly reseal the container immediately after dispensing and store it inside a desiccator containing an active desiccant (e.g., silica gel, Drierite).
-
Long-Term or High-Purity Storage: For critical applications, consider subdividing a new bottle into smaller, single-use quantities under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material.
-
Weighing and Dispensing Workflow
The act of weighing is the point of highest risk for moisture absorption. The following workflow should be adopted:
Caption: Decision tree for selecting a TEAB drying protocol.
Conclusion: A Commitment to Anhydrous Practices
The hygroscopic nature of this compound is a manageable, not an insurmountable, challenge. Success in its use hinges on a disciplined approach that begins with acknowledging its affinity for water and implementing rigorous protocols to prevent, measure, and remove moisture. By integrating the handling workflows, storage best practices, and drying techniques detailed in this guide, researchers can significantly enhance the reliability, accuracy, and reproducibility of their work. Treating this compound as an anhydrous reagent by default is the most effective strategy for unlocking its full potential in chemical synthesis and pharmaceutical innovation.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. Retrieved from [Link]
-
wikiHow. (2025, February 24). How to Dry Damp Salt. Retrieved from [Link]
- American Chemical Society. (n.d.). Determination of High Molecular Weight Quaternary Ammonium Compounds as Triiodides.
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Benchchem. (n.d.). storage and handling of hygroscopic potassium sulfamate.
-
Reddit. (2016, May 28). Storage of Hygroscopic materials. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt?. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermogravimetric analysis of tetradecyltrimethylammonium bromide-modified beidellites. Retrieved from [Link]
- Google Patents. (n.d.). US3972128A - Process for drying hygroscopic materials.
- Google Patents. (n.d.). US1907076A - Hygroscopic salts and their preparation.
-
Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogram of CTAB measured by thermogravimetric analysis (TGA). Retrieved from [Link]
- Hanna Instruments. (n.d.). Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titration System.
-
YSI. (n.d.). Titration of Quanternary Ammonium Compounds in Disinfectants. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Melting Point and Thermal Stability of Tetrahexylammonium Bromide.
- EMD Millipore. (n.d.). Determination of Water Content in Ammonia, aqueous Using Karl Fischer Titration.
-
Applus DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thermogravimetric analysis – Knowledge and References. Retrieved from [Link]
An In-depth Technical Guide to the Theoretical Investigation of Triethylammonium Bromide
Abstract
Triethylammonium bromide (TEAB) is a quaternary ammonium salt with diverse applications, including as a phase-transfer catalyst and in the synthesis of ionic liquids.[1] A thorough understanding of its molecular structure, intermolecular interactions, and dynamic behavior is crucial for optimizing its function in various chemical contexts. Theoretical and computational studies provide an invaluable lens through which to explore these properties at an atomistic level. This technical guide offers a comprehensive overview of the theoretical methodologies employed to investigate this compound, synthesizing insights from quantum chemical calculations and molecular dynamics simulations. We present detailed protocols for key computational experiments, interpret the resulting data, and discuss the implications for the material's macroscopic properties. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek to leverage computational chemistry to advance their understanding of this compound and related compounds.
Introduction: The Significance of this compound
This compound (C₆H₁₆BrN) is an organic salt that presents as a white crystalline powder.[1][2] It is highly soluble in polar solvents such as water, alcohol, and chloroform, a characteristic that underpins its utility in a variety of chemical reactions.[1][3] The core of its chemical functionality lies in the interplay between the triethylammonium cation ([Et₃NH]⁺) and the bromide anion (Br⁻). This ionic pairing, along with the potential for hydrogen bonding, governs the compound's physical and chemical behavior.
Theoretical studies are paramount in elucidating the subtle yet significant forces that dictate the structure and reactivity of TEAB. Computational methods allow for the exploration of its properties in both the gas phase and condensed phases, providing insights that are often difficult to obtain through experimental means alone. This guide will delve into the primary theoretical approaches used to study TEAB, with a focus on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Molecular Structure and Quantum Chemical Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of the this compound ion pair. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.
Geometric Optimization and Structural Parameters
A fundamental step in the theoretical investigation of TEAB is the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in the triethylammonium cation and its interaction with the bromide anion. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.[1]
The optimized geometry reveals key structural parameters, including bond lengths, bond angles, and dihedral angles. Of particular interest is the N-H···Br hydrogen bond, which is a defining feature of the interaction between the cation and anion.
Table 1: Calculated Structural Parameters of the this compound Ion Pair
| Parameter | Description | Typical Calculated Value |
| r(N-H) | Length of the N-H covalent bond | ~1.03 Å |
| r(H···Br) | Length of the H···Br hydrogen bond | ~2.1 - 2.3 Å |
| r(N···Br) | Distance between Nitrogen and Bromine atoms | ~3.1 - 3.3 Å |
| ∠(N-H···Br) | Angle of the N-H···Br hydrogen bond | ~170° - 180° |
| ∠(C-N-C) | Angle between the ethyl groups on the cation | ~110° - 112° |
| Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation. |
The near-linear arrangement of the N-H···Br hydrogen bond is indicative of a strong, directional interaction that plays a significant role in the crystal packing and solution-phase behavior of TEAB.
Vibrational Spectroscopy: A Theoretical Perspective
Infrared (IR) and Raman spectroscopy are experimental techniques used to probe the vibrational modes of molecules. DFT calculations can predict the vibrational frequencies and intensities of these modes, aiding in the interpretation of experimental spectra.[4][5]
A key feature in the calculated IR spectrum of TEAB is the N-H stretching vibration. Due to hydrogen bonding with the bromide anion, this peak is typically red-shifted (shifted to lower wavenumbers) compared to a "free" N-H stretch. This shift is a direct measure of the strength of the hydrogen bond.
Table 2: Key Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
| ν(N-H) | N-H stretching | 2400 - 2700 (broad) |
| δ(N-H) | N-H bending | 1500 - 1600 |
| ν(C-H) | C-H stretching (ethyl groups) | 2800 - 3000 |
| ν(C-N) | C-N stretching | 1000 - 1200 |
| Note: Predicted frequencies are often scaled to better match experimental data. |
The broadness of the N-H stretching band in experimental spectra is often attributed to the dynamic nature of the hydrogen bond and potential Fermi resonance interactions.[4]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation of TEAB
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Input File Generation:
-
Define the initial coordinates of the this compound ion pair. This can be done using a molecular builder or by starting from a known crystal structure.
-
Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
-
Execution: Submit the input file to the computational chemistry software.
-
Analysis of Results:
-
Verify that the optimization has converged to a true minimum (no imaginary frequencies).
-
Extract the optimized Cartesian coordinates.
-
Analyze the calculated bond lengths, angles, and dihedral angles.
-
Visualize the calculated vibrational modes and compare the predicted frequencies with experimental IR or Raman spectra.
-
Visualization: Quantum Chemical Calculation Workflow
Caption: Workflow for a typical DFT calculation on this compound.
Probing Condensed-Phase Behavior with Molecular Dynamics Simulations
While quantum chemical calculations are excellent for studying isolated ion pairs or small clusters, Molecular Dynamics (MD) simulations are the preferred method for investigating the behavior of TEAB in the condensed phase (i.e., as a liquid or in solution). MD simulations model the movement of atoms and molecules over time, providing insights into the structure, dynamics, and thermodynamics of the system.
Force Fields and System Setup
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. For TEAB, a force field would need to accurately model the bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).
A typical MD simulation of TEAB would involve the following steps:
-
System Construction: A simulation box is created containing a large number of TEAB ion pairs, and optionally, solvent molecules.
-
Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.
-
Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable, equilibrated state.
-
Production Run: The simulation is run for an extended period, during which the trajectories of all atoms are saved for later analysis.
Structural Properties from MD Simulations
Analysis of the MD trajectories can yield a wealth of information about the structure of liquid TEAB or its solutions. Key properties that can be calculated include:
-
Radial Distribution Functions (RDFs): RDFs describe the probability of finding one atom at a certain distance from another. The RDF between the nitrogen of the cation and the bromide anion, for example, can reveal the average ion-pairing distance and the structure of the solvation shells.
-
Hydrogen Bond Analysis: The number and lifetime of N-H···Br hydrogen bonds can be monitored throughout the simulation, providing a quantitative measure of the strength and dynamics of these interactions.
-
Coordination Numbers: The average number of anions surrounding a cation (and vice versa) can be calculated, offering insights into the local liquid structure.
Visualization: MD Simulation of this compound
Caption: Intermolecular interactions in a condensed phase of TEAB.
Dynamic Properties
MD simulations can also be used to study the dynamic properties of TEAB, such as:
-
Diffusion Coefficients: The self-diffusion coefficients of the triethylammonium cation and the bromide anion can be calculated from their mean-squared displacements over time. This provides information about the mobility of the ions in the liquid.
-
Reorientational Correlation Times: The timescale of the rotational motion of the triethylammonium cation can be determined, which is related to the viscosity of the liquid.
-
Vibrational Spectra: By taking the Fourier transform of the velocity autocorrelation function, it is possible to calculate the vibrational density of states, which can be compared to experimental far-IR and Raman spectra.
Advanced Theoretical Concepts and Future Directions
The theoretical study of this compound is an evolving field. More advanced computational techniques are being applied to gain deeper insights into its behavior.
-
Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanics (usually DFT), rather than from a pre-defined force field. This allows for the study of chemical reactions and other processes that involve the breaking and forming of chemical bonds.
-
Polarizable Force Fields: Standard force fields use fixed atomic charges. Polarizable force fields allow the atomic charges to fluctuate in response to the local electric field, providing a more realistic description of electrostatic interactions.
-
Enhanced Sampling Methods: Techniques such as metadynamics and umbrella sampling can be used to study rare events, such as the dissociation of the TEAB ion pair in solution.
Future theoretical work on TEAB will likely focus on its role in specific applications. For example, simulations could be used to study the mechanism of phase-transfer catalysis at an oil-water interface or to design new TEAB-based ionic liquids with tailored properties.
Conclusion
Theoretical studies, anchored by quantum chemical calculations and molecular dynamics simulations, provide a powerful framework for understanding the fundamental properties of this compound. These methods offer detailed insights into its molecular structure, intermolecular interactions, and dynamic behavior, which are essential for its rational application in various fields of chemistry and materials science. As computational power continues to grow and theoretical methods become more sophisticated, we can expect that in silico investigations will play an increasingly important role in the discovery and optimization of materials based on this compound.
References
-
Triethylamine hydrobromide. PubChem. [Link]
-
Triethylammonium halides, Et3NHX (X = Cl, Br, I): simple structure, complex spectrum. The Journal of Physical Chemistry A. [Link]
-
Hydrogen bonding in the protic ionic liquid triethylammonium nitrate explored by density functional tight binding simulations. The Journal of Chemical Physics. [Link]
-
Computational Approaches to Structural Properties Investigation of Triethylammonium- and Triethanolammonium-Based Protic Ionic Liquids. ResearchGate. [Link]
-
Molecular dynamics simulation of self-assembly of n-decyltrimethylammonium bromide micelles. PubMed. [Link]
-
Hydrogen Bond Redistribution Effects in Mixtures of Protic Ionic Liquids Sharing the Same Cation. ResearchGate. [Link]
-
Hydrogen bonding versus halogen bonding: Spectroscopic investigation of gas-phase complexes involving bromide and chloromethanes. ChemPhysChem. [Link]
-
Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. PMC. [Link]
-
Structural Features of Triethylammonium Acetate through Molecular Dynamics. ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Thermogravimetric Analysis of Triethylammonium Bromide
Introduction: The Critical Role of Thermal Analysis in the Lifecycle of Triethylammonium Bromide
This compound (TEAB) is a quaternary ammonium salt with significant applications in organic synthesis as a phase-transfer catalyst and in the formulation of ionic liquids.[1][2] Its utility in pharmaceutical development and materials science necessitates a thorough understanding of its thermal stability.[1] Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal properties of materials, providing critical data on decomposition temperatures, thermal stability, and compositional analysis.[3] This in-depth guide provides a comprehensive overview of the thermogravimetric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present a self-validating protocol, and explore the mechanistic pathways of its thermal decomposition.
Pillar 1: The Expertise & Experience in TGA of Ionic Salts
The thermogravimetric analysis of an ionic salt like this compound is not merely a routine measurement. The inherent properties of the material, such as its hygroscopicity, dictate a meticulous approach to sample preparation and experimental execution to ensure the acquisition of accurate and reproducible data.[1] An understanding of the potential decomposition pathways is also crucial for interpreting the resulting thermogram.
Understanding the Analyte: Physicochemical Properties of this compound
A foundational understanding of the material's properties is paramount before commencing any thermal analysis.
| Property | Value | Reference(s) |
| CAS Number | 636-70-4 | [4] |
| Molecular Formula | C₆H₁₆BrN | [4] |
| Molecular Weight | 182.10 g/mol | [4] |
| Appearance | White to off-white crystalline powder or flakes | [5] |
| Melting Point | 246-248 °C | [1] |
| Solubility | Soluble in water, alcohol, and chloroform | [6] |
| Hygroscopicity | Hygroscopic | [1][2] |
The high melting point suggests strong ionic interactions within the crystal lattice.[1] Its hygroscopic nature is a critical experimental consideration, as absorbed water will lead to a mass loss at lower temperatures, which could be misinterpreted as decomposition.[7]
Pillar 2: A Self-Validating TGA Protocol for this compound
The following protocol is designed to be a self-validating system, incorporating steps to mitigate common sources of error and ensure the integrity of the obtained data.
Experimental Protocol: Dynamic TGA of this compound
1. Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of reaching at least 600 °C is required.[8]
2. Materials:
-
This compound (high purity)
-
High-purity nitrogen gas (≥99.995%) for creating an inert atmosphere[9]
-
Alumina or platinum crucibles[8]
3. Sample Preparation (A Critical Step):
Due to the hygroscopic nature of this compound, all sample handling should be performed in a controlled environment, such as a glove box with low humidity, to the extent possible.
-
Drying: Prior to analysis, the sample should be dried under vacuum at a temperature well below its decomposition point (e.g., 60-80 °C) for several hours to remove any adsorbed water.[7]
-
Weighing: Accurately weigh 5-10 mg of the dried this compound into a clean, tared TGA crucible.[8] A smaller sample size minimizes thermal gradients within the sample.
4. Instrument Setup and Execution:
The following Graphviz diagram illustrates the logical workflow for the TGA experiment.
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated for both mass and temperature according to the manufacturer's guidelines.[8]
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere and prevent oxidative decomposition.[8]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A constant heating rate is crucial for reproducible results.[9]
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
5. Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve (thermogram).[10]
-
Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tpeak).[10]
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.[7]
Pillar 3: Authoritative Grounding & Comprehensive Analysis
Hypothetical Thermogravimetric Analysis of this compound
The thermal decomposition of this compound under an inert nitrogen atmosphere is expected to occur in a single, well-defined step.
Expected TGA and DTG Curves:
The TGA curve would show a stable baseline until the onset of decomposition, followed by a sharp decrease in mass. The DTG curve would exhibit a single peak corresponding to this mass loss event.
Hypothetical Quantitative TGA Data:
| Parameter | Hypothetical Value | Rationale |
| Tonset (Onset Decomposition Temperature) | ~230 - 250 °C | Based on the decomposition temperature of the similar structure, triethylmethylammonium chloride (239-243 °C), and the general stability of quaternary ammonium halides.[9] |
| Tpeak (Peak Decomposition Temperature) | ~250 - 270 °C | The peak of the DTG curve, representing the maximum rate of decomposition, will occur at a slightly higher temperature than the onset. |
| Mass Loss (%) | ~100% | The expected decomposition products are volatile under the experimental conditions, leading to a complete mass loss. |
Mechanistic Insights: The Thermal Decomposition Pathways
The thermal decomposition of quaternary ammonium salts like this compound can proceed through two primary competitive pathways: Hofmann elimination and nucleophilic substitution (SN2) .[9]
-
Hofmann Elimination: This pathway involves the abstraction of a β-hydrogen by the bromide anion, leading to the formation of an alkene (ethene), a tertiary amine (triethylamine), and hydrogen bromide. This is a common decomposition route for quaternary ammonium hydroxides and can also occur with halide counterions.
-
Nucleophilic Substitution (SN2): In this mechanism, the bromide anion acts as a nucleophile and attacks one of the ethyl groups on the quaternary ammonium cation. This results in the formation of a haloalkane (bromoethane) and a tertiary amine (triethylamine).
The following Graphviz diagram illustrates these potential decomposition pathways.
The predominant pathway can be influenced by factors such as the steric hindrance around the alkyl groups and the basicity of the anion. For this compound, both pathways are plausible. To definitively identify the decomposition products, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) would be required.[11]
Conclusion: A Framework for Rigorous Thermal Analysis
This guide has provided a comprehensive framework for the thermogravimetric analysis of this compound, grounded in scientific principles and practical expertise. While specific experimental data for this compound remains to be extensively published, the outlined protocol and hypothetical analysis serve as a robust starting point for researchers. Adherence to the principles of careful sample preparation, particularly addressing the hygroscopic nature of the material, and a systematic approach to data acquisition and interpretation are paramount for obtaining reliable and meaningful results. The exploration of the potential decomposition pathways underscores the complexity of the thermal behavior of quaternary ammonium salts and highlights the need for advanced analytical techniques for a complete mechanistic understanding. This guide empowers researchers, scientists, and drug development professionals to approach the thermal characterization of this compound with confidence and scientific rigor.
References
- BenchChem. (n.d.). This compound. Retrieved from a hypothetical BenchChem product page.
- BenchChem. (n.d.). Thermal Decomposition of Triethylmethylammonium Chloride: A Technical Guide. Retrieved from a hypothetical BenchChem technical guide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Melting Point and Thermal Stability of Tetrahexylammonium Bromide. Retrieved from a hypothetical BenchChem technical guide.
- ResearchGate. (n.d.). TG, DTG, and DTA curves of (a) TBA-Br with Al2O3 additive at....
- ResearchGate. (n.d.). Apparent synthesis reaction kinetics and decomposition reaction mechanism of [(5,6-dimethyl dicarboxylate-3-pyridine) methyl]-trimethylammonium bromide.
- CymitQuimica. (n.d.). CAS 636-70-4: this compound.
- ResearchGate. (n.d.). A kinetic study of the thermal degradation of cetyltrimethylammonium bromide inside the mesoporous SBA-3 molecular sieve.
- ECHEMI. (n.d.). 636-70-4, this compound Formula.
- PubChem. (n.d.). Triethylamine hydrobromide.
- ResearchGate. (n.d.). Decomposition temperature of (a) TBA-Br and (b) TBA-PF6 with Al2O3 additive concentration.
- Reddit. (2022, February 10). Triethylammonium organic salt. r/Chempros.
- ResearchGate. (n.d.). TG and DTA curves of thermal decomposition of 1-[(n-C 4 H 9 ) 4....
- ResearchGate. (n.d.). TGA analysis of AcOC11Br (——), triethylamine (– – –), and BrC11OH.
- ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research.
- MDPI. (n.d.). Extraction-Based Pretreatment of End-of-Life Plastics from Waste Electrical and Electronic Equipment for Brominated Flame Retardant Removal and Subsequent Valorization via Pyrolysis.
- NETZSCH. (n.d.). Thermogravimetric Analysis – TGA.
- Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
- ChemBK. (2024, April 9). This compound.
- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermogravimetric Analysis of Bromotriphenylmethane. Retrieved from a hypothetical BenchChem technical guide.
- AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.
- ResearchGate. (n.d.). Theory of solid-state thermal decomposition reactions.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- NCBI. (n.d.). Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice.
- PubMed. (1986, January). Kinetics and mechanism of the solid-state decomposition of propantheline bromide. Journal of Pharmaceutical Sciences, 75(1), 92-6.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Quantum Chemical Calculations for Triethylammonium Bromide
Abstract
Triethylammonium bromide (Et₃NHBr) is a quaternary ammonium salt with significant applications as a phase transfer catalyst, a component in the synthesis of ionic liquids, and a reagent in organic synthesis.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity necessitates the use of high-level computational methods. This in-depth technical guide provides a comprehensive framework for performing quantum chemical calculations on this compound, targeting researchers, scientists, and professionals in drug development and materials science. The guide focuses on the application of Density Functional Theory (DFT) to elucidate the geometric, vibrational, and electronic characteristics of this ion pair. We detail the causality behind methodological choices, present robust computational protocols, and outline the analysis of key computed properties, ensuring a self-validating and authoritative approach to the computational study of this important chemical entity.
Introduction: The Chemical Significance of this compound
This compound is an organic salt formed by the protonation of the tertiary amine, triethylamine.[2] Its chemical formula is C₆H₁₆BrN, consisting of a triethylammonium cation ([Et₃NH]⁺) and a bromide anion (Br⁻).[1][3] The compound typically appears as a white to off-white crystalline solid or flakes, soluble in water, alcohol, and chloroform.[4][5] The core of its chemical utility lies in the interplay between the cation and anion, particularly the strong hydrogen bond formed between the acidic proton on the nitrogen and the bromide anion.[6][7] This interaction governs the salt's stability, physicochemical properties, and its role in chemical reactions.
Quantum chemical calculations offer an indispensable toolkit for probing these molecular-level details.[2] By solving approximations of the Schrödinger equation, we can generate a wealth of information that is often difficult or impossible to obtain through experimental means alone. This guide will walk through the process of setting up, performing, and analyzing such calculations for the Et₃NHBr ion pair.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set.[8][9] For a system like this compound, which involves a non-covalent, strong hydrogen-bonding interaction, these choices are particularly critical.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium-sized systems due to its excellent balance of computational cost and accuracy.[2][10] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core of DFT lies in the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
The Crucial Role of the Exchange-Correlation Functional
The choice of the XC functional is the most critical decision in a DFT calculation. For Et₃NHBr, two factors are paramount: the accurate description of the covalent bonds and the proper treatment of non-covalent interactions, specifically the N⁺-H···Br⁻ hydrogen bond.
-
Hybrid Functionals (e.g., B3LYP): Functionals like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) are widely used because they mix a portion of exact Hartree-Fock exchange with DFT exchange, providing a robust description of molecular geometries and vibrational frequencies for a vast range of molecules.[2][10][11] Many studies on similar ammonium salts have successfully employed B3LYP.[10][12][13]
-
Dispersion-Corrected Functionals (e.g., B3LYP-D3): A known weakness of standard DFT functionals is their failure to accurately describe long-range electron correlation, which gives rise to van der Waals or dispersion forces.[2] These forces are important in the Et₃NHBr ion pair. Therefore, it is mandatory to use functionals that include a dispersion correction, such as Grimme's D3 scheme (e.g., B3LYP-D3).[2][7] This ensures that the subtle but significant attractive forces are properly accounted for, leading to more accurate interaction energies and geometries.
Basis Sets: The Building Blocks of Molecular Orbitals
A basis set is a set of mathematical functions (Gaussian-type orbitals in most modern software) used to construct the molecular orbitals.[8][14] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are a popular and reliable choice.[2][10] Let's break down the nomenclature:
-
6-311G: This indicates a triple-zeta quality basis set for valence electrons, providing a high degree of flexibility.
-
++: The double plus sign indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing anions (like Br⁻) and non-covalent interactions.[2]
-
(d,p): This signifies the addition of polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is crucial for describing chemical bonding accurately.[2]
-
The combination of the B3LYP-D3 functional with the 6-311++G(d,p) basis set provides a robust and well-validated theoretical level for studying this compound.[7][12]
The Computational Workflow: A Step-by-Step Protocol
This section provides a detailed methodology for performing a comprehensive quantum chemical analysis of this compound using the Gaussian software package, a widely used program in computational chemistry.[15]
Workflow Visualization
The overall process follows a logical sequence from initial structure preparation to in-depth analysis of the results.
Caption: A generalized workflow for quantum chemical calculations on this compound.
Experimental Protocol: Step-by-Step Calculation
Software: Gaussian 16[15] Visualization: GaussView 6
Step 1: Building the Initial Molecular Structure
-
Launch GaussView.
-
Use the builder tools to construct the triethylammonium cation ([Et₃NH]⁺) and a separate bromide ion (Br⁻).
-
Position the bromide ion near the N-H proton of the cation to represent the expected hydrogen bond. A starting distance of ~2.0 Å between H and Br is a reasonable starting point.
-
Set the overall charge of the system to 0 and the multiplicity to 1 (singlet state).
Step 2: Geometry Optimization
-
The primary goal is to find the lowest energy conformation of the ion pair.
-
In the Gaussian Calculation Setup, select Job Type -> Opt+Freq. This combination first performs a geometry optimization and then follows up with a frequency calculation on the optimized structure.
-
Under the Method tab:
-
Select DFT.
-
Functional: Choose B3LYP. To add the dispersion correction, include EmpiricalDispersion=GD3 in the Additional Keywords section.
-
Basis Set: Select 6-311++G(d,p).
-
-
Submit the calculation. The process is complete when the optimization criteria (forces and displacements) have been met.
Step 3: Verifying the Optimized Structure
-
After the calculation finishes, open the resulting log or checkpoint file in GaussView.
-
Examine the vibrational frequencies. A true energy minimum will have zero imaginary frequencies. If one imaginary frequency is present, it indicates a transition state, and the initial geometry should be perturbed along the imaginary mode and re-optimized.
-
Visualize the optimized geometry to confirm that the N⁺-H···Br⁻ hydrogen bond has formed as expected.
Step 4: Performing Advanced Analyses
-
To gain deeper insights into the electronic structure, further calculations are required on the optimized geometry.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and donor-acceptor interactions, such as the charge transfer in the hydrogen bond.[16][17][18]
-
In the Gaussian input file, add Pop=NBO to the route section.
-
Run a single-point energy calculation (not an optimization) on the final geometry.
-
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: This is crucial for understanding the molecule's reactivity.[19][20][21] The HOMO and LUMO energies are standard outputs of any DFT calculation and can be visualized in GaussView.
Analysis and Interpretation of Results
The output from these calculations provides a rich dataset for characterizing this compound.
Structural Parameters
The optimized geometry provides key structural data that can be compared with experimental X-ray crystallography data for validation.[3][6] Key parameters to analyze are presented in the table below. The N-H bond length and the N-H···Br distance are particularly critical for describing the primary hydrogen bond.[2]
Table 1: Key Geometric Parameters for this compound
| Parameter | Description | Typical DFT B3LYP/6-311++G(d,p) Value |
|---|---|---|
| r(N-H) | Length of the N-H covalent bond | ~1.05 - 1.15 Å |
| r(H···Br) | Length of the hydrogen bond | ~1.90 - 2.10 Å |
| r(N···Br) | Distance between Nitrogen and Bromine | ~3.00 - 3.20 Å |
| ∠(N-H···Br) | Angle of the hydrogen bond | ~170 - 180° |
Note: These are representative values; actual calculated values should be reported precisely.
Vibrational Spectroscopy
The frequency calculation yields the theoretical infrared (IR) and Raman spectra. The most significant feature is the N-H stretching frequency, which is a highly sensitive probe of the hydrogen bonding environment.[2][6] A strong hydrogen bond, as expected in Et₃NHBr, causes this peak to be significantly red-shifted (lowered in frequency) compared to a "free" N-H bond.[2][22] This computational result can be directly compared to experimental FTIR or Raman spectra.[6]
Electronic Structure and Reactivity
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the charge on each atom.[16] It will typically show a positive charge of nearly +1 on the [Et₃NH]⁺ fragment and a negative charge of nearly -1 on the Br⁻, confirming the ionic character. More importantly, it reveals the donor-acceptor interactions. The key interaction to look for is the charge transfer from a lone pair orbital of the bromide anion (donor) to the antibonding σ*(N-H) orbital (acceptor). The stabilization energy (E²) associated with this interaction quantifies the strength of the hydrogen bond.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[23]
-
HOMO: Represents the ability to donate an electron. In Et₃NHBr, the HOMO is typically localized on the bromide anion, indicating it is the primary site for nucleophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is usually located on the triethylammonium cation, often with significant character on the antibonding σ*(N-H) orbital.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[20][21] A smaller gap suggests higher reactivity.
Table 2: Key Electronic Properties for this compound | Property | Description | Expected Result | | :--- | :--- | :--- | | NBO Charge (Br) | Charge on the bromide anion | ~ -0.9 to -1.0 |e| | | E²(LP(Br) -> σ(N-H)) | H-bond stabilization energy | High value (> 20 kcal/mol) | | HOMO Energy | Energy of the highest occupied MO | Localized on Bromide | | LUMO Energy | Energy of the lowest unoccupied MO | Localized on Cation (σ(N-H)) | | HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Moderate to large gap, indicating stability |
Conclusion: A Validated Approach to a Complex System
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical investigation of this compound. By employing Density Functional Theory with dispersion corrections (B3LYP-D3) and a flexible, diffuse-function-augmented basis set (6-311++G(d,p)), researchers can accurately predict the geometric, vibrational, and electronic properties of this ion pair. The causality behind each methodological choice—from the functional to the basis set and the specific analyses performed—is rooted in the need to accurately describe the critical N⁺-H···Br⁻ hydrogen bond that governs the system's behavior.
The protocols described herein form a self-validating system; the calculated vibrational spectra and geometric parameters can be benchmarked against experimental data, providing confidence in the electronic properties (HOMO-LUMO, NBO charges) that are not directly observable. For scientists in materials science and drug development, this computational approach provides a powerful predictive tool to understand and ultimately engineer molecular systems based on triethylammonium and related ionic structures.
References
- Benchchem. A Technical Guide to Quantum Chemical Calculations on the Triethylammonium Cation.
- Can. J. Chem. Triethylammonium halides, Et3NHX (X = Cl, Br, I): simple structure, complex spectrum.
- Current World Environment. Correlation of Crystal Parameter with Vibrational Data of New Three Tetramethylammonium Salts.
- ResearchGate. Why calculations (with Gaussian 09 software) of interaction in ionic liquids are performed in the gas phase while ionic ILs are in the liquid phase?.
- Asian Journal of Chemistry. Quantum Chemical Computational Study on Chlorocholine Chloride and Bromocholine Bromide.
- ResearchGate. Quantum chemical calculations of formation enthalpies of cations and anions of ionic liquids.
- RSC Publishing. A density functional theory insight towards the rational design of ionic liquids for SO 2 capture.
-
Wikipedia. Gaussian (software). Available from: [Link]
-
Gaussian.com. SCRF. Available from: [Link]
-
ResearchGate. Computational Approaches to Structural Properties Investigation of Triethylammonium- and Triethanolammonium-Based Protic Ionic Liquids. Available from: [Link]
-
MDPI. Structural Elucidation of the Triethylammonium Betaine of Squaric Acid. Available from: [Link]
-
ResearchGate. Basis Sets in Quantum Chemistry. Available from: [Link]
-
ResearchGate. How can we calculate the energy of a salt with Gaussian?. Available from: [Link]
-
Q-Chem Manual. 8.1 Introduction to Basis Sets. Available from: [Link]
-
Semantic Scholar. Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Available from: [Link]
-
ResearchGate. B3LYP/6-311++G** study of monohydrates of α- and β-D-glucopyranose: Hydrogen bonding, stress energies, and effect of hydration on internal coordinates. Available from: [Link]
-
RSC Publishing. An experimental and DFT study of the reaction between dichloroethylene carbonate and triethylamine in dimethyl carbonate. Available from: [Link]
-
NRC Publications Archive. A multinuclear NMR and quantum chemical study of solid trimethylammonium chloride. Available from: [Link]
-
Taylor & Francis Online. NBO – Knowledge and References. Available from: [Link]
-
YouTube. HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Available from: [Link]
-
MDPI. Generation of Basis Sets for Accurate Molecular Calculations: Application to Helium Atom and Dimer. Available from: [Link]
-
PubChem. Triethylamine hydrobromide. Available from: [Link]
-
JETIR. Basis Set and their correlations with quantum chemical computations. Available from: [Link]
-
MDPI. Quantum Chemical Study on the Influence of Dodecyl Trimethyl Ammonium Bromide on the CH 4 Adsorption of Coal. Available from: [Link]
-
DergiPark. Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. Available from: [Link]
-
SpringerLink. Theoretical investigations on the molecular structure, HOMO–LUMO, Fukui function, NBO analysis and NLO of amino. Available from: [Link]
-
The Journal of Physical Chemistry B. Density Functional Computations and Molecular Dynamics Simulations of the Triethylammonium Triflate Protic Ionic Liquid. Available from: [Link]
-
eScholarship. A Study of Structures, Mechanisms, and Theories through Computational Chemistry. Available from: [Link]
-
ResearchGate. Computational chemistry: Studying the properties and behaviours of molecules. Available from: [Link]
-
chemspide.ru. This compound. Available from: [Link]
-
ResearchGate. Natural bond orbital analysis of steric interactions. Available from: [Link]
-
ResearchGate. How can I separate this compound from a reaction mixture?. Available from: [Link]
-
Reddit. How do I determine the HOMO and LUMO of molecules to determine what the result of a reaction will be?. Available from: [Link]
-
PubMed Central. Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. Available from: [Link]
-
RSC Publishing. The calculations of excited-state properties with Time-Dependent Density Functional Theory. Available from: [Link]
-
PubChem. (1-Butyl)this compound. Available from: [Link]
-
ResearchGate. Theoretical investigation using DFT for predicting the factors affecting the melting point of series of alkylammoniumformates ionic liquids. Available from: [Link]
-
PubMed Central. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available from: [Link]
-
ResearchGate. Vibrational, DFT, thermal and dielectric studies on 3-nitrophenol-1,3,5-triazine-2,4,6-triamine (2/1). Available from: [Link]
-
PubMed. Structural Features of Triethylammonium Acetate through Molecular Dynamics. Available from: [Link]
Sources
- 1. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound [chemister.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 9. jetir.org [jetir.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. researchgate.net [researchgate.net]
- 15. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. chemijournal.com [chemijournal.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
An In-Depth Technical Guide to the Physical and Morphological Characteristics of Triethylammonium Bromide
Abstract: This technical guide provides a comprehensive overview of the physical and morphological properties of triethylammonium bromide (TEABr). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with detailed experimental protocols for synthesis and characterization. We delve into the compound's crystalline structure, solubility, and thermal properties, explaining the causality behind experimental choices for its analysis. By integrating field-proven insights with authoritative references, this guide serves as a self-validating resource for understanding and utilizing TEABr in a laboratory setting.
Introduction
This compound, an organic salt with the chemical formula C6H16BrN, is a compound of significant interest in various fields of chemical and pharmaceutical sciences.[1] It is composed of a triethylammonium cation [(C2H5)3NH]+ and a bromide anion [Br]-. Its utility is pronounced in organic synthesis, where it often functions as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases to enhance reaction rates and yields.[1] Furthermore, its role in the synthesis of complex small molecules makes it relevant for biochemical studies and pharmaceutical development.[1] Understanding the physical appearance and morphology of TEABr is critical, as these characteristics directly influence its handling, reactivity, and efficacy in various applications. This guide offers an in-depth exploration of these properties, grounded in established scientific principles and methodologies.
Physicochemical Properties
The fundamental properties of this compound are crucial for its practical application and handling. These characteristics define its behavior in different chemical environments.
General Characteristics
This compound typically presents as a white to off-white crystalline powder or flakes.[2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere; therefore, it requires storage in a cool, dry place within a tightly sealed container.[1][4] The compound is generally stable under standard laboratory conditions.[3]
Quantitative Data Summary
A summary of the key quantitative physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 636-70-4 | [1][2] |
| Molecular Formula | C6H16BrN | [1][5] |
| Molecular Weight | 182.10 g/mol | [1][3] |
| Appearance | White crystalline powder or flakes | [1][2][3] |
| Melting Point | 246-248 °C | [1][3][6] |
| Solubility | Soluble in water, alcohol, and chloroform | [1][2][4][6] |
| InChI Key | NRTLTGGGUQIRRT-UHFFFAOYSA-N | [1] |
Solubility Profile
The solubility of this compound underscores its ionic nature. It is highly soluble in polar solvents such as water, alcohol, and chloroform, but it is insoluble in non-polar solvents.[1] This solubility profile is a key factor in its application as a phase-transfer catalyst, where it can shuttle reactants between an aqueous phase and an organic phase.
Crystalline Structure and Morphology
The arrangement of ions in the solid state dictates the macroscopic properties of this compound. Its crystal structure has been elucidated through X-ray diffraction studies, revealing important details about its lattice and the ordering of its constituent ions.
At low temperatures, the structure of this compound has been determined, providing insights into the arrangement of the triethylammonium cations and bromide anions in the crystal lattice.[7] The structure can exhibit different phases at different temperatures; for instance, a low-temperature structure (P31c) contrasts with a disordered room-temperature phase (P63mc), which highlights the role of ethyl group ordering in stabilizing the crystal structure.[1] High-quality, rod-shaped single crystals suitable for structural studies can be prepared by the slow evaporation of a saturated solution in solvents like acetonitrile or ethanol.[1]
Morphologically, when observed under magnification, this compound appears as crystalline particles. The exact size and shape (e.g., rod-shaped, flakes) can be influenced by the method of crystallization.[1][2] Techniques like Scanning Electron Microscopy (SEM) are invaluable for visualizing the surface topography and crystal habit of the powder.
Experimental Protocols for Synthesis and Characterization
To ensure the reliability of research outcomes, the synthesis of pure this compound and its thorough characterization are paramount. This section provides validated, step-by-step methodologies.
Synthesis of this compound
A common and straightforward laboratory synthesis involves the acid-base reaction between triethylamine (a liquid base) and hydrobromic acid (a strong acid).
Rationale: This is a classic acid-base neutralization reaction. Triethylamine acts as a Brønsted-Lowry base, accepting a proton (H+) from hydrobromic acid to form the triethylammonium cation, while the bromide ion acts as the counter-anion. The choice of an aqueous solution is ideal due to the high solubility of the resulting salt in water.[1]
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in an Erlenmeyer flask or beaker set within an ice bath on a magnetic stir plate.
-
Reagents: Measure a specific molar quantity of triethylamine. Slowly, and with continuous stirring, add an equimolar amount of aqueous hydrobromic acid (typically 48% w/w) dropwise to the triethylamine. The ice bath is crucial to manage the exothermic nature of the neutralization reaction.
-
Reaction: Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure the reaction goes to completion.
-
Isolation: Remove the solvent (water) using a rotary evaporator. The crude product will be a solid residue.
-
Purification (Recrystallization): To obtain a high-purity product, dissolve the crude solid in a minimal amount of a suitable hot solvent, such as ethanol or acetonitrile. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Drying: Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of synthesized this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Triethylamine hydrobromide, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. This compound [chemister.ru]
- 6. chembk.com [chembk.com]
- 7. SID 385896034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Triethylammonium Bromide as a Phase Transfer Catalyst
Introduction: The Role of Phase Transfer Catalysis in Modern Synthesis
In the realm of chemical synthesis, facilitating reactions between reactants that reside in separate, immiscible phases presents a significant challenge. Phase Transfer Catalysis (PTC) emerges as a powerful technique to overcome this hurdle, enabling or accelerating reactions between species in heterogeneous systems, such as liquid-liquid or solid-liquid mixtures.[1][2][3] A phase transfer catalyst acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed.[3] This methodology is particularly crucial in green chemistry, as it often allows for the use of water as a solvent, thereby reducing the reliance on hazardous organic solvents.[3]
Quaternary ammonium salts are a prominent class of phase transfer catalysts, with their efficacy largely dependent on the nature of the alkyl groups attached to the nitrogen atom.[4] These structural features determine the catalyst's lipophilicity, which in turn governs its ability to partition between the aqueous and organic phases.[4] Triethylammonium bromide (TEAB), a quaternary ammonium salt, serves as a versatile and effective phase transfer catalyst in a variety of organic transformations. Its role is to transport anionic species from an aqueous phase into an organic phase, where they can react with an organic substrate.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a phase transfer catalyst. It delves into the underlying mechanisms, provides detailed experimental protocols for key reactions, and offers insights into reaction optimization and troubleshooting.
Mechanism of Action: this compound in Phase Transfer Catalysis
The fundamental principle behind the catalytic activity of this compound in a biphasic system (typically aqueous-organic) involves the exchange of its bromide anion for the reacting anion in the aqueous phase. The resulting triethylammonium-anion ion pair possesses sufficient lipophilicity to migrate into the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, readily participating in the desired transformation with the organic substrate.[5]
The catalytic cycle can be dissected into the following key steps:
-
Anion Exchange: In the aqueous phase, the triethylammonium cation (Et₃NH⁺) exchanges its bromide anion (Br⁻) for the nucleophilic anion (Y⁻) from an inorganic salt (M⁺Y⁻).
-
Phase Transfer: The newly formed lipophilic ion pair ([Et₃NH]⁺Y⁻) traverses the phase boundary into the organic phase.[5]
-
Reaction: Within the organic phase, the highly reactive nucleophile (Y⁻) attacks the organic substrate (R-X), leading to the formation of the product (R-Y) and releasing the bromide anion.
-
Catalyst Regeneration: The triethylammonium cation then pairs with the leaving group anion (X⁻) or exchanges again with an anion from the aqueous phase to restart the catalytic cycle.
Visualization of the PTC Mechanism
Caption: General Mechanism of Phase Transfer Catalysis.
Applications and Protocols
This compound has demonstrated its utility in a range of organic reactions. The following sections provide detailed protocols for two common and important transformations: the Williamson Ether Synthesis and Nucleophilic Substitution reactions.
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the preparation of ethers from an organohalide and a deprotonated alcohol (an alkoxide). Phase transfer catalysis significantly enhances the efficiency of this reaction, particularly when dealing with solid alkoxides or phenols.[6]
Reaction Scheme:
R-OH + R'-X --(TEAB, Base)--> R-O-R' + HX
Detailed Protocol: Synthesis of n-Butyl Phenyl Ether
This protocol is a representative example of a PTC-mediated Williamson ether synthesis.[4][7]
Materials:
-
Phenol (1.0 eq)
-
n-Butyl bromide (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
This compound (TEAB) (0.05 eq)
-
Toluene
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in deionized water.
-
Solvent and Catalyst Addition: Add toluene to the aqueous solution, followed by the addition of this compound.
-
Reagent Addition: While stirring vigorously, slowly add n-butyl bromide to the biphasic mixture.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography to yield pure n-butyl phenyl ether.
Factors Influencing Reaction Efficiency:
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 2-10 mol% | Sufficient to facilitate anion transport without being excessive and causing purification issues. |
| Base Concentration | 1.2-2.0 eq | Ensures complete deprotonation of the alcohol/phenol. |
| Temperature | 60-100 °C | Balances reaction rate with potential side reactions (e.g., elimination). |
| Stirring Speed | >500 rpm | Crucial for creating a large interfacial area between the phases, maximizing catalyst turnover. |
Application 2: Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, where a nucleophile displaces a leaving group, are fundamental in organic synthesis. PTC is highly effective in promoting these reactions, especially when using water-soluble inorganic salts as the source of the nucleophile.[3]
Reaction Scheme:
R-X + Nu⁻ --(TEAB)--> R-Nu + X⁻
Detailed Protocol: Synthesis of 1-Cyanooctane
This protocol illustrates the PTC-mediated cyanation of an alkyl halide, a reaction that is notoriously slow without a catalyst due to the poor solubility of cyanide salts in organic solvents.[5]
Materials:
-
1-Bromooctane (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)
-
This compound (TEAB) (0.05 eq)
-
Toluene or Dichloromethane
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromooctane and this compound in the chosen organic solvent.
-
Nucleophile Addition: In a separate beaker, dissolve sodium cyanide in deionized water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Initiation: Add the aqueous sodium cyanide solution to the vigorously stirring organic solution.
-
Reaction Conditions: Heat the biphasic mixture to reflux (the temperature will depend on the organic solvent used) with vigorous stirring. Monitor the reaction progress by GC or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude 1-cyanooctane can be purified by vacuum distillation.
Visualization of the Experimental Workflow
Caption: General Experimental Workflow for PTC Reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | - Insufficient stirring- Low reaction temperature- Catalyst deactivation | - Increase stirring speed to >500 rpm.- Gradually increase the reaction temperature.- Use a fresh batch of catalyst. Consider a more lipophilic catalyst if needed. |
| Formation of Byproducts | - High reaction temperature leading to elimination- Hydrolysis of the substrate or product | - Lower the reaction temperature.- Use a less concentrated aqueous phase. Ensure the organic substrate is not water-sensitive. |
| Emulsion Formation during Work-up | - High catalyst concentration- Surfactant properties of the catalyst | - Reduce the amount of catalyst used.- Add brine during the work-up to help break the emulsion. |
| Difficulty in Product Isolation | - Product is water-soluble- Catalyst is co-eluting with the product | - Perform multiple extractions with a suitable organic solvent.- Wash the organic phase with dilute acid to remove the amine-based catalyst. |
Safety Precautions
-
This compound: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Alkyl halides: Many are volatile and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Sodium cyanide: Highly toxic. Ingestion or inhalation can be fatal. Always handle with extreme caution in a fume hood and have a cyanide antidote kit available.
-
Solvents: Toluene and dichloromethane are flammable and/or carcinogenic. Handle with care and dispose of waste properly.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
-
A phase-transfer-assisted strategy for oxidation-based biomass valorization. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 8, 2026, from [Link]
-
Tributylmethylammonium Bromide: A Versatile Phase Transfer Catalyst for Chemical Synthesis and Industrial Applications. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]
-
Environmentally Friendly Phase Transfer Catalytic Oxidation of Benzhydrol to Benzophenone using Hydrogen Peroxide. (n.d.). International Journal of Research in Advent Technology. Retrieved January 8, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 8, 2026, from [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020, December 14). NIH. Retrieved January 8, 2026, from [Link]
-
Lecture 41 : Phase Transfer Catalysis. (n.d.). NPTEL Archive. Retrieved January 8, 2026, from [Link]
-
Williamson Ether Synthesis Lab 3. (n.d.). Edubirdie. Retrieved January 8, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved January 8, 2026, from [Link]
-
A new phase transfer catalyst and its applications in organic transformations. (2001, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. (n.d.). American Institute of Chemists. Retrieved January 8, 2026, from [Link]
-
Cetyl Trimethyl Ammonium Bromide. (n.d.). PTC Organics, Inc. Retrieved January 8, 2026, from [Link]
-
PTC Azide-Bromide Substitution. (n.d.). PTC Organics, Inc. Retrieved January 8, 2026, from [Link]
-
Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
PHASE TRANSFER CATALYSTS. (n.d.). Jetir.Org. Retrieved January 8, 2026, from [Link]
-
Phase transfer catalysis (PTC). (2023, July 2). OperaChem. Retrieved January 8, 2026, from [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020, December 14). Retrieved January 8, 2026, from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 8, 2026, from [Link]
-
Impact of Tetrabutylammonium on the Oxidation of Bromide by Ozone. (2021, October 26). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Top 10 PTC Applications. (n.d.). Retrieved January 8, 2026, from [Link]
-
Williamson Ether Synthesis Lab Experiment. (n.d.). Studylib. Retrieved January 8, 2026, from [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020, December 14). MDPI. Retrieved January 8, 2026, from [Link]
-
Nucleophilic Substitution Reactions Using Polyacrylamide-Based Phase Transfer Catalyst in Organic and Aqueous Media. (2008, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Tetrabutylammonium bromide. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Retrieved January 8, 2026, from [Link]
-
Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Triethylamine. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Triethylamine-Based Catalysts for the Melt Polymerization of Carbonate Monomers. (2015, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). ijirset. Retrieved January 8, 2026, from [Link]
-
Challenges in Synthesis and Analysis of Asymmetrically Grafted Cellulose Nanocrystals via Atom Transfer Radical Polymerization. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Deciphering the Self-Catalytic Mechanisms of Polymerization and Transesterification in Polybenzoxazine Vitrimers. (n.d.). PMC - NIH. Retrieved January 8, 2026, from [Link]
-
New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. (2024, January 6). MDPI. Retrieved January 8, 2026, from [Link]
Sources
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. ijirset.com [ijirset.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
The Versatile Role of Triethylammonium Bromide in Modern Organic Synthesis: Application Notes and Protocols
For the contemporary researcher, scientist, and drug development professional, the selection of reagents and catalysts is a critical decision that dictates the efficiency, sustainability, and economic viability of a synthetic route. Among the plethora of available chemical tools, triethylammonium bromide ([Et₃NH]Br) has emerged as a remarkably versatile and cost-effective compound with a broad spectrum of applications in organic synthesis. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed experimental protocols, mechanistic insights, and comparative data to empower chemists in leveraging this reagent to its full potential.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization. This compound is a quaternary ammonium salt that presents as a white to off-white crystalline powder.[1][2] Its ionic nature dictates its solubility profile; it is highly soluble in polar solvents such as water, ethanol, and chloroform, while being insoluble in non-polar organic solvents.[3][4] This solubility characteristic is central to its function in many of its applications.
| Property | Value | Reference(s) |
| CAS Number | 636-70-4 | [3] |
| Molecular Formula | C₆H₁₆BrN | [3] |
| Molecular Weight | 182.10 g/mol | [3] |
| Melting Point | 246-248 °C | [3][4] |
| Appearance | White to off-white crystalline powder or flakes | [1][2] |
| Solubility | Soluble in water, alcohol, and chloroform | [3][4] |
Safety and Handling: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[3] It is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Synthesis and Purification of this compound
While commercially available, this compound can be readily synthesized in the laboratory via a straightforward acid-base neutralization reaction between triethylamine and hydrobromic acid.[1]
Protocol 2.1: Synthesis of this compound
Materials:
-
Triethylamine (Et₃N)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Acetone (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine (1.0 eq.) in anhydrous acetone.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add hydrobromic acid (1.0 eq.) dropwise to the stirred solution using a dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold anhydrous acetone, followed by diethyl ether, to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Purification: For applications requiring high purity, the synthesized this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
This compound as a Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[5] this compound, as a quaternary ammonium salt, is an effective phase-transfer catalyst.[3][5] The lipophilic triethylammonium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble substrate.[3][6]
Caption: General mechanism of phase-transfer catalysis using [Et₃NH]Br.
Application 3.1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[7][8] When the alkoxide is generated from an alcohol or phenol using an aqueous base, a phase-transfer catalyst like this compound is essential to transport the alkoxide into the organic phase containing the alkyl halide.[9]
Protocol 3.1.1: Synthesis of an Ether via Williamson Ether Synthesis
Materials:
-
Phenol or alcohol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydroxide (NaOH)
-
This compound ([Et₃NH]Br)
-
Toluene
-
Water
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the phenol or alcohol (1.0 eq.) and this compound (0.1 eq.) in toluene.
-
Add an aqueous solution of sodium hydroxide (1.2 eq.).
-
Heat the biphasic mixture to a gentle reflux with vigorous stirring.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography or distillation as needed.
This compound as a Protic Ionic Liquid
Protic ionic liquids (PILs) are a subclass of ionic liquids formed by the proton transfer from a Brønsted acid to a Brønsted base.[10] this compound can be considered a PIL and can function as both a solvent and a catalyst in various organic transformations. Its utility as a recyclable and environmentally benign reaction medium is a significant advantage.[1][10]
Application 4.1: Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base.[3] Triethylamine, generated in situ from this compound, can act as an effective and greener alternative to carcinogenic bases like pyridine.[3][8]
Protocol 4.1.1: Knoevenagel Condensation of an Aldehyde with Malononitrile
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
This compound ([Et₃NH]Br)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq.), malononitrile (1.1 eq.), and this compound (0.2 eq.).
-
Add a minimal amount of ethanol to facilitate stirring if the reaction mixture is too viscous.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from ethanol to obtain the pure condensed product.
Sources
- 1. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. iajpr.com [iajpr.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. m.youtube.com [m.youtube.com]
The Multifaceted Role of Triethylammonium Bromide in Polymerization Reactions: A Technical Guide to Application and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylammonium bromide (TEABr) is a quaternary ammonium salt that has emerged as a remarkably versatile and potent tool in modern polymer synthesis. Its utility extends far beyond that of a simple salt, encompassing roles as a highly effective phase-transfer catalyst, a potent organocatalyst for ring-opening polymerizations, a modulator in controlled radical processes, and a functional ionic liquid medium. This technical guide provides an in-depth exploration of the chemical principles behind TEABr's diverse functions. We furnish detailed, field-proven protocols and mechanistic insights to empower researchers in polymer chemistry, materials science, and drug development to leverage TEABr for the synthesis of well-defined and functional polymers.
Introduction: Beyond the Counterion
In the vast toolkit of polymerization, the choice of catalysts, initiators, and additives is paramount in controlling polymer architecture, molecular weight, and functionality. This compound (Et₃NHBr), often perceived as a simple organic salt, possesses a unique combination of properties that make it a strategic component in a variety of polymerization reactions. Its structure, comprising a moderately bulky triethylammonium cation and a bromide anion, allows it to participate in and influence reactions through several distinct mechanisms. This guide moves beyond a cursory overview to dissect the causality behind its efficacy in different polymerization paradigms, offering both the "how" and the "why" for its successful application.
Physicochemical Properties of this compound
A foundational understanding of TEABr's properties is crucial for its effective implementation.
| Property | Value | Significance in Polymerization |
| Chemical Formula | C₆H₁₆BrN | Defines its elemental composition and molar mass. |
| Molar Mass | 182.10 g/mol | Essential for accurate reagent stoichiometry in protocols. |
| Appearance | White to off-white crystalline powder | A visual indicator of purity. |
| Solubility | Soluble in water, ethanol, chloroform, acetone.[1] | Dictates its utility in various solvent systems, including biphasic reactions for phase-transfer catalysis.[1] |
| Cation Structure | Triethylammonium [Et₃NH]⁺ | The size and nature of the alkyl groups influence lipophilicity and its ability to shuttle anions in phase-transfer systems.[2] |
| Anion | Bromide [Br]⁻ | Acts as a nucleophile or a key component in halogen exchange equilibria, such as in Atom Transfer Radical Polymerization (ATRP). |
Application I: Phase-Transfer Catalysis in Polycondensation
One of the most powerful applications of quaternary ammonium salts like TEABr is in phase-transfer catalysis (PTC). PTC is indispensable for reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase containing an inorganic nucleophile and an organic phase containing an electrophilic monomer.[2][3]
Mechanistic Principle of Phase-Transfer Catalysis
The triethylammonium cation acts as a "shuttle" for the reactive anion. It forms an ion pair with the anion from the aqueous phase. The lipophilic nature of the ethyl groups on the cation allows this ion pair to dissolve in the organic phase, where it can react with the organic-soluble monomer.[2] This process overcomes the phase incompatibility, dramatically accelerating reaction rates.
Caption: Phase-Transfer Catalysis (PTC) cycle mediated by TEABr.
Protocol: Interfacial Polymerization of a Polycarbonate
This protocol describes the synthesis of a polycarbonate from a bisphenol and phosgene (or a phosgene equivalent like triphosgene) in a biphasic system, a classic application for PTC.
Materials:
-
Bisphenol A
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Triphosgene
-
This compound (TEABr)
-
Deionized Water
Procedure:
-
Aqueous Phase Preparation: In a baffled reactor equipped with an overhead mechanical stirrer, dissolve Bisphenol A (1.0 eq) and NaOH (2.2 eq) in deionized water. Stir until a clear solution of the sodium bisphenoxide is formed.
-
Catalyst Addition: Add TEABr (1-5 mol% relative to Bisphenol A) to the aqueous solution.
-
Organic Phase Addition: Add DCM to the reactor to create a biphasic system.
-
Initiation of Polymerization: While stirring vigorously (to maximize interfacial area), slowly add a solution of triphosgene (0.34 eq) in DCM to the reactor over 30-60 minutes. Maintain the temperature at 20-25°C.
-
Causality Note: Vigorous stirring is critical. It creates a large surface area between the aqueous and organic phases, which is essential for the TEABr shuttle to function efficiently.[4] Slow addition of the triphosgene helps control the reaction rate and heat generation, leading to a more uniform polymer.
-
-
Reaction Progression: Continue stirring for 2-4 hours after the addition is complete. The viscosity of the organic layer will noticeably increase as the polymer forms.
-
Work-up: Stop the stirring and allow the phases to separate. Isolate the viscous organic layer. Wash it sequentially with dilute HCl and then with deionized water to remove unreacted phenoxide and catalyst.
-
Polymer Isolation: Precipitate the polymer by pouring the DCM solution into a large volume of a non-solvent like methanol. Filter the white, fibrous polycarbonate, wash with methanol, and dry under vacuum.
Application II: Organocatalysis in Ring-Opening Polymerization (ROP)
TEABr, and its close analog triethylamine hydrochloride (TEA·HCl), can function as highly effective organocatalysts for the Ring-Opening Polymerization (ROP) of cyclic monomers, particularly carbonates and lactones.[5][6] This approach avoids the use of metal-based catalysts, which can be a significant advantage for biomedical applications where metal contamination is a concern.
Mechanistic Principle: Monomer Activation
In ROP, the triethylammonium cation is proposed to act as a hydrogen-bond donor, activating the monomer. It coordinates to the carbonyl oxygen of the cyclic monomer, polarizing the carbonyl group and making it more electrophilic. This heightened electrophilicity renders the monomer more susceptible to nucleophilic attack from an initiator (like an alcohol) or the growing polymer chain end.[5]
Caption: Proposed monomer activation mechanism in ROP catalyzed by TEABr.
Protocol: Bulk Polymerization of Trimethylene Carbonate (TMC)
This protocol is adapted from studies using triethylamine-based catalysts for the melt polymerization of carbonate monomers.[5][6]
Materials:
-
Trimethylene Carbonate (TMC), recrystallized
-
1-Dodecanol (initiator)
-
This compound (TEABr)
Procedure:
-
Reactor Setup: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add TMC monomer, 1-dodecanol, and TEABr.
-
Self-Validating System: The ratio of monomer to initiator ([M]/[I]) is the primary determinant of the target molecular weight. For example, a [M]/[I] ratio of 100 will theoretically yield a polymer with 100 monomer units. The catalyst loading is typically low, e.g., a monomer:initiator:catalyst ratio of 100:1:0.2.
-
-
Purging: Subject the flask to several vacuum/backfill cycles with the inert gas to remove any residual oxygen and moisture, which can interfere with the polymerization.
-
Melt Polymerization: Immerse the sealed flask in a preheated oil bath at 110-140°C.
-
Causality Note: The reaction is performed in the melt (bulk) to avoid solvents, which aligns with green chemistry principles. The elevated temperature ensures the monomer is molten and increases the reaction rate.[6]
-
-
Reaction Monitoring: The reaction can be monitored by observing the increase in viscosity of the melt. For quantitative analysis, small aliquots can be withdrawn (if the setup allows) and analyzed by ¹H NMR to determine monomer conversion by comparing the integral of the monomer peaks to the polymer peaks.
-
Termination and Isolation: After the desired time (e.g., 1-4 hours) or conversion is reached, cool the reaction to room temperature. The solidified polymer can be dissolved in a suitable solvent like DCM or chloroform and then precipitated into cold methanol to remove unreacted monomer and catalyst.
-
Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.
Representative Data
The following table, based on analogous systems, illustrates expected outcomes.[5]
| [M]:[I]:[Cat] | Temperature (°C) | Time (h) | Conversion (%) |
| 50:1:0.1 | 85 | 12 | ~98 |
| 50:1:0.1 | 110 | 1 | ~98 |
Application III: A Modulator in Atom Transfer Radical Polymerization (ATRP)
While not a primary component, TEABr can be a valuable additive in Atom Transfer Radical Polymerization (ATRP). ATRP is a cornerstone of controlled radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights and low dispersity.[7][8][9] The process relies on a dynamic equilibrium between active (propagating) radical species and dormant (halogen-capped) species, mediated by a transition metal complex (e.g., Cu(I)Br/Ligand).[10]
Mechanistic Principle: The Common Ion Effect
The key to control in ATRP is maintaining a very low concentration of propagating radicals to minimize termination reactions. The equilibrium constant, K_ATRP, governs this concentration.
Caption: The ATRP equilibrium and the influence of added bromide from TEABr.
By adding TEABr to the reaction, we introduce an excess of the bromide anion (Br⁻). According to Le Châtelier's principle, this "common ion effect" can push the equilibrium to the left, favoring the formation of the dormant species. This can slow the overall polymerization rate but often leads to improved control (lower dispersity, Đ) and better chain-end fidelity, as it further suppresses termination reactions.[11]
Protocol: Additive-Enhanced ATRP of Methyl Methacrylate (MMA)
This protocol outlines a standard ATRP of MMA with the inclusion of TEABr as a control-enhancing additive.
Materials:
-
Methyl methacrylate (MMA), passed through basic alumina to remove inhibitor
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
This compound (TEABr) (additive)
-
Anisole (solvent)
Procedure:
-
Stock Solution (Optional): For consistency, a stock solution of the catalyst complex can be prepared by dissolving CuBr, PMDETA, and TEABr in anisole.
-
Reactor Setup: To a Schlenk flask, add CuBr (1.0 eq), PMDETA (1.0 eq), and TEABr (0.1-1.0 eq relative to initiator).
-
Addition of Monomer and Solvent: Add the MMA monomer and anisole (e.g., 50% v/v).
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which terminates radicals.
-
Initiation: While under a positive pressure of inert gas, inject the initiator (EBiB) into the flask to start the polymerization.
-
Causality Note: The ratio of monomer converted to initiator concentration determines the molecular weight. The ligand (PMDETA) is crucial for solubilizing the copper salt in the organic medium and tuning its redox potential to establish the ATRP equilibrium.[12]
-
-
Polymerization: Place the flask in a thermostatted oil bath at a set temperature (e.g., 60-90°C).
-
Monitoring and Termination: Take samples periodically via a degassed syringe to monitor conversion (by gravimetry or GC) and molecular weight evolution (by Size Exclusion Chromatography, SEC/GPC). The polymerization should show a linear increase in molecular weight with conversion and maintain a low dispersity (Đ < 1.2).
-
Work-up: Once the target conversion is reached, cool the reaction and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst. Dilute the mixture with a solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the filtered solution into a non-solvent (e.g., cold hexane or methanol), filter, and dry the final polymer under vacuum.
Concluding Remarks
This compound is a cost-effective, versatile, and powerful reagent in the polymer chemist's arsenal. Its utility as a phase-transfer catalyst, metal-free organocatalyst, and a control-modulating additive in CRP demonstrates its multifaceted nature. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers aiming to synthesize advanced polymeric materials. By understanding the fundamental principles governing its behavior, scientists can rationally design experimental conditions to achieve polymers with desired characteristics for a wide range of applications, from specialty plastics to advanced drug delivery systems.
References
- Benchchem.
- ResearchGate.
-
Wikipedia. Triethylamine. [Link]
-
ResearchGate. Living/Controlled Anionic Polymerization and Copolymerization of Epichlorohydrin with Tetraoctylammonium Bromide−Triisobutylaluminum Initiating Systems. [Link]
-
RSC Publishing. Triethylamine-based catalysts for the melt polymerization of carbonate monomers. [Link]
-
Research Collection. Atom transfer radical polymerization. [Link]
-
Labinsights. Atom Transfer Radical Polymerization (ATRP). [Link]
-
Elsevier. Functional polymers by atom transfer radical polymerization. [Link]
-
Wikipedia. Atom transfer radical polymerization. [Link]
-
ResearchGate. Ionic Polymerization in Ionic Liquids. [Link]
-
NIH. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
-
NIH. Dispersity Control in Atom Transfer Radical Polymerizations through Addition of Phenyl Hydrazine. [Link]
-
ResearchGate. How can I separate this compound from a reaction mixture?. [Link]
-
Zibo Koyon Chemical Technology. China Phase Transfer Catalysts Manufacturers Suppliers Factory. [Link]
-
PubMed. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. koyonchem.com [koyonchem.com]
- 4. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. research-collection.ethz.ch [research-collection.ethz.ch]
- 8. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labinsights.nl [labinsights.nl]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Triethylammonium Bromide in Surfactant Synthesis: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of triethylammonium bromide as a key reagent in the synthesis of cationic surfactants. This guide delves into the fundamental reaction mechanism, provides detailed experimental protocols, and discusses the physicochemical properties and diverse applications of the resulting surfactants.
Introduction: The Role of this compound in Cationic Surfactant Chemistry
Cationic surfactants, characterized by a positively charged hydrophilic head group, are a cornerstone in various scientific and industrial applications, from drug delivery systems and antimicrobial agents to fabric softeners and phase transfer catalysts.[1] this compound (TEAB), a quaternary ammonium salt, serves as a direct precursor and an exemplary product of the quaternization reaction that forms the basis of many cationic surfactant syntheses.[2]
The synthesis typically involves the reaction of triethylamine with a long-chain alkyl bromide. This reaction, known as the Menschutkin reaction, results in the formation of an N,N,N-triethyl-N-alkylammonium bromide surfactant.[2][3] The triethylammonium head group provides the cationic charge, while the long alkyl chain imparts the hydrophobic character essential for surface activity. The balance between the hydrophilic head and the hydrophobic tail dictates the surfactant's properties and applications.
This guide will focus on the synthesis and characterization of a representative cationic surfactant, N,N,N-triethyl-N-dodecylammonium bromide, to illustrate the practical application of this compound chemistry in surfactant development.
The Underlying Chemistry: The Menschutkin Reaction
The synthesis of N,N,N-triethyl-N-alkylammonium bromide surfactants is a classic example of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction.[2] In this reaction, the tertiary amine, triethylamine, acts as a nucleophile, attacking the electrophilic carbon of a long-chain alkyl halide (e.g., 1-bromododecane). The lone pair of electrons on the nitrogen atom of triethylamine initiates the attack on the carbon atom bearing the bromide leaving group.[3]
The reaction proceeds via a single concerted step, where the C-N bond forms simultaneously as the C-Br bond breaks.[2] This mechanism is favored by polar aprotic solvents, which can solvate the transition state and the resulting charged product.[2]
Diagram of the Menschutkin Reaction Workflow
Caption: General workflow for the synthesis of N,N,N-triethyl-N-dodecylammonium bromide.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of N,N,N-triethyl-N-dodecylammonium bromide.
Synthesis of N,N,N-Triethyl-N-dodecylammonium Bromide
Objective: To synthesize a cationic surfactant via the Menschutkin reaction of triethylamine and 1-bromododecane.
Materials:
-
Triethylamine (C₆H₁₅N), ≥99%
-
1-Bromododecane (C₁₂H₂₅Br), ≥98%
-
Acetonitrile (CH₃CN), anhydrous, ≥99.8%
-
Diethyl ether (C₄H₁₀O), anhydrous, ≥99%
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromododecane (e.g., 24.9 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.
-
Addition of Triethylamine: Slowly add triethylamine (e.g., 10.1 g, 0.1 mol, equimolar) to the stirred solution at room temperature using a dropping funnel. The reaction can be exothermic, so controlled addition is recommended.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt product may precipitate out of the solution upon cooling. If not, the volume of acetonitrile can be reduced by rotary evaporation.
-
Isolation: Add an excess of cold, anhydrous diethyl ether to the cooled reaction mixture to precipitate the product completely.
-
Filtration and Washing: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Diagram of the Molecular Structure of the Synthesized Surfactant
Caption: Structure of N,N,N-triethyl-N-dodecylammonium bromide.
Purification by Recrystallization
For higher purity, the synthesized surfactant can be recrystallized.
Materials:
-
Crude N,N,N-triethyl-N-dodecylammonium bromide
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot ethyl acetate.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the hot, saturated solution to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[5]
Physicochemical Properties and Characterization
The performance of a surfactant is defined by its physicochemical properties, primarily its ability to reduce surface tension and form micelles.
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form.[6] It is a critical parameter that indicates the efficiency of a surfactant. The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration, such as surface tension or conductivity.[1][6]
Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants significantly reduce the surface tension of water. The surface tension of surfactant solutions is typically measured using a tensiometer until a constant value is reached, which corresponds to the CMC.[7]
Data Presentation
The following table presents typical physicochemical properties for a series of alkyltrimethylammonium bromide surfactants, which are structurally similar to the triethyl derivatives and provide a good reference for expected values. The CMC generally decreases as the length of the hydrophobic alkyl chain increases.[8]
| Surfactant (Alkyltrimethylammonium Bromide) | Alkyl Chain Length | CMC (mM at 25°C) |
| Decyltrimethylammonium Bromide (DTAB) | C10 | ~65 |
| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~15 |
| Tetradecyltrimethylammonium Bromide (TTAB) | C14 | ~3.8 |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~0.9 |
| Note: These are approximate values and can vary with temperature and the presence of electrolytes. |
Applications in Research and Development
N,N,N-triethyl-N-alkylammonium bromide surfactants and their analogs are versatile molecules with a wide range of applications:
-
Drug Delivery: Their ability to form micelles allows for the encapsulation and solubilization of hydrophobic drugs, enhancing their bioavailability.[9]
-
Antimicrobial Agents: Quaternary ammonium compounds exhibit broad-spectrum antimicrobial activity by disrupting the cell membranes of bacteria and fungi.[9][10]
-
Phase Transfer Catalysis: They can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates.[1]
-
Gene Transfection: Cationic lipids and surfactants can form complexes with negatively charged DNA, facilitating its entry into cells.
-
Industrial Applications: These surfactants are used as fabric softeners, antistatic agents, and corrosion inhibitors.[11]
Conclusion
This compound chemistry provides a straightforward and efficient route to a versatile class of cationic surfactants. The Menschutkin reaction allows for the synthesis of a wide array of N,N,N-triethyl-N-alkylammonium bromide surfactants with tunable properties by simply varying the length of the alkyl chain. Understanding the synthesis, purification, and characterization of these compounds is crucial for their effective application in diverse fields of research and development. The protocols and data presented in this guide offer a solid foundation for scientists to explore the potential of these valuable molecules.
References
- Chauhan, S., Kaur, M., Kumar, K., & Chauhan, M. S. (2014). Study of the effect of electrolyte and temperature on the critical micelle concentration of dodecyltrimethylammonium bromide in aqueous medium. The Journal of Chemical Thermodynamics, 78, 175-181.
-
Wikipedia. (2023). Menschutkin reaction. Retrieved January 8, 2026, from [Link]
-
Wikipedia. (2023). Quaternary ammonium cation. Retrieved January 8, 2026, from [Link]
- Glavan, A., & Vlase, G. (2017). Properties and Applications of Quaternary Ammonium Gemini Surfactant 12-6-12: An Overview. Molecules, 22(10), 1689.
- Rehman, N., Irshad Ul Haq, M., Ullah, H., Sadiq, M., & Khan, A. (2023). Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature. Journal of the Iranian Chemical Society, 20(10), 2845-2858.
- Zia Ul Haq, Rehman, N., Ali, F., Khan, N. M., & Ullah, H. (2017). Physico-chemical properties of cationic surfactant cetyltrimethylammonium bromide in the presence of electrolyte. Journal of Materials and Environmental Science, 8(3), 1029-1038.
- Oremusová, J., & Greksáková, O. (2012). Micellization of Alkyl Trimethyl Ammonium Bromides in Aqueous Solutions–Part 1: Critical Micelle Concentration (CMC) and Ionization Degree. Acta Chimica Slovaca, 5(1), 10-18.
- Toxics Use Reduction Institute. (2021). Quaternary Ammonium Compounds Fact Sheet. University of Massachusetts Lowell.
- LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
- Google Patents. (n.d.). CN102020571A - Preparation method of tetramethylammonium bromide.
- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.
- Royal Society of Chemistry. (2023). Dehydrogenation reaction of triethylamine by an electrophilic terminal phosphinidene complex. Dalton Transactions.
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Retrieved January 8, 2026, from [Link]
- Trade Science Inc. (2011). Spectroscopic and surface tension study of aqueous solutions of tetraethylammonium bromide in the presence of crown ether. Physical Chemistry: An Indian Journal.
-
Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved January 8, 2026, from [Link]
- Google Patents. (n.d.). US3965178A - Method for preparing tetrabutylammonium bromide.
Sources
- 1. Physicochemical parameters and modes of interaction associated with the micelle formation of a mixture of tetradecyltrimethylammonium bromide and cefixime trihydrate: effects of hydrotropes and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. Dehydrogenation reaction of triethylamine by an electrophilic terminal phosphinidene complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. US3965178A - Method for preparing tetrabutylammonium bromide - Google Patents [patents.google.com]
- 5. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Triethylammonium Bromide Mediated Williamson Ether Synthesis
Introduction: Revitalizing a Classic Reaction with Phase Transfer Catalysis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction fundamentally proceeds via an SN2 mechanism, involving a nucleophilic attack by an alkoxide ion on a primary alkyl halide.[1][3] While foundational, the classic approach often requires anhydrous conditions and the pre-formation of the alkoxide using strong bases or alkali metals.
Modern synthetic challenges, particularly in industrial and pharmaceutical settings, demand greener, more efficient, and operationally simpler methodologies. A significant advancement has been the application of phase transfer catalysis (PTC).[4] This technique resolves the inherent immiscibility of an aqueous inorganic base (like sodium hydroxide) and an organic phase containing the alcohol and alkyl halide.[5]
This document provides a detailed technical guide on the use of quaternary ammonium salts, specifically focusing on triethylammonium bromide (TEAB), as a phase transfer catalyst in the Williamson ether synthesis. While other catalysts like tetrabutylammonium bromide (TBAB) are more extensively documented, TEAB presents a valuable alternative whose efficacy is rooted in the same fundamental principles.[6][7][8] We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into optimizing this powerful reaction for research and development.
Principle and Mechanism of Action
The Biphasic Challenge
In a PTC-mediated Williamson synthesis, the reaction system is biphasic. The aqueous phase contains the base (e.g., NaOH) which deprotonates the alcohol (ROH) to form the alkoxide (RO⁻). The organic phase (e.g., toluene, dichloromethane) contains the alcohol and the alkyl halide (R'X). The alkoxide, being an ionic salt, has negligible solubility in the organic phase, preventing it from reacting with the alkyl halide. Without a catalyst, the reaction is impractically slow.
The Role of this compound (TEAB)
This compound acts as a shuttle, transporting the alkoxide anion from the aqueous phase to the organic phase where the reaction can occur.[5][8] The efficiency of this process is governed by the lipophilicity of the quaternary ammonium cation. The triethylammonium cation ([N(C₂H₅)₃H]⁺), while less lipophilic than the tetrabutylammonium cation, strikes a crucial balance, maintaining sufficient solubility in both phases to execute the catalytic cycle effectively.[7]
The catalytic cycle proceeds as follows:
-
Anion Exchange: In the aqueous phase, the triethylammonium cation (Q⁺) exchanges its bromide anion for the alkoxide anion (RO⁻) generated by the base.
-
Phase Transfer: The newly formed ion pair, triethylammonium alkoxide (Q⁺OR⁻), is sufficiently lipophilic to migrate across the phase interface into the organic phase.
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive alkoxide anion attacks the primary alkyl halide (R'X) in a classic SN2 reaction, forming the ether (R-O-R').[1][9] The sodium halide salt (NaX) is also formed.
-
Catalyst Regeneration: The triethylammonium cation (Q⁺) pairs with the newly generated halide ion (X⁻) and migrates back to the aqueous phase to begin the cycle anew.
Caption: Figure 1: The catalytic cycle of TEAB in Williamson ether synthesis.
Experimental Protocols
This section provides a representative protocol for the synthesis of butyl phenyl ether. Researchers should consider this a starting point, as optimization of temperature, reaction time, and catalyst loading may be necessary for different substrates.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| Phenol | 94.11 | 30 | 2.82 g | Alcohol |
| 1-Bromobutane | 137.02 | 30 | 3.25 mL | Alkyl Halide |
| Sodium Hydroxide | 40.00 | 45 (1.5 eq) | 1.80 g in 20 mL H₂O | Base |
| This compound | 182.10 | 3 (10 mol%) | 0.55 g | PTC |
| Toluene | - | - | 25 mL | Organic Solvent |
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.82 g), toluene (25 mL), and 1-bromobutane (3.25 mL).
-
Base and Catalyst Addition: In a separate beaker, dissolve sodium hydroxide (1.80 g) in water (20 mL). Add the this compound (0.55 g) to the aqueous NaOH solution and stir until dissolved. Add this biphasic mixture to the reaction flask.
-
Reaction Execution: Heat the heterogeneous mixture to 75-80°C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial surface area between the two phases, facilitating catalyst transport.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-6 hours.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with toluene (2 x 15 mL). d. Combine all organic layers and wash with 5% sodium hydroxide solution (20 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).[6] e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][10]
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel if necessary to yield the pure butyl phenyl ether.[6]
Caption: Figure 2: General experimental workflow for PTC ether synthesis.
Key Considerations and Troubleshooting
Substrate Scope and Limitations
The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on the structure of the alkylating agent.[11]
-
Alkyl Halide: Primary alkyl halides are ideal. Secondary halides will often produce a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product), significantly lowering the yield.[9][11] Tertiary alkyl halides will almost exclusively yield the elimination product.[1]
-
Alkoxide: The alkoxide can be primary, secondary, or even tertiary. However, using a sterically hindered alkoxide with a secondary halide will strongly favor the E2 elimination pathway.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient stirring/mixing. 2. Catalyst amount is too low. 3. Temperature is too low. | 1. Increase stirring speed to create a fine emulsion. 2. Increase catalyst loading to 10-15 mol%. 3. Increase reaction temperature in 10°C increments. |
| Low Yield, Alkene Byproduct Detected | 1. E2 elimination is competing with SN2. 2. Reaction temperature is too high. 3. Base is too concentrated or strong. | 1. Ensure the alkyl halide is primary. This is the most critical factor.[2] 2. Lower the reaction temperature. 3. Use a lower concentration of NaOH.[12] |
| Difficult Phase Separation | An emulsion has formed. | Add a small amount of brine during the work-up to help break the emulsion. |
Conclusion
The use of this compound as a phase transfer catalyst offers an efficient, scalable, and operationally simple method for conducting the Williamson ether synthesis. By facilitating the transport of the alkoxide nucleophile into the organic phase, this method circumvents the need for anhydrous conditions and stoichiometric use of expensive or hazardous bases. This approach is well-suited for a wide range of applications in pharmaceutical and fine chemical synthesis, providing a robust tool for the construction of essential ether linkages.
References
- Utah Tech University. Williamson Ether Synthesis. Utah Tech University Chemistry Department.
- Benchchem.
- ResearchGate. Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis.
- BYJU'S. Williamson Ether Synthesis reaction. BYJU'S.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- Chegg. Solved Williamson Ether Synthesis (Organic Chemistry Lab). Chegg.com.
- Benchchem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane. Benchchem.
- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. Williamson ether synthesis. Wikipedia.
- American Institute of Chemists.
- Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps.
- Brainly. [FREE] What is the role of tetrabutylammonium bromide in the Williamson ether synthesis experiment?. brainly.com.
- JETIR.
- ChemTalk. Williamson Ether Synthesis. ChemTalk.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. byjus.com [byjus.com]
- 4. jetir.org [jetir.org]
- 5. nbinno.com [nbinno.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.com [brainly.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Note: Triethylammonium Bromide as a Key Enabler in the Preparation of High-Performance Polymer Nanocomposites
Abstract
This technical guide provides an in-depth exploration of the application of triethylammonium bromide (TEAB) in the synthesis of polymer nanocomposites (PNCs). Moving beyond a simple recitation of steps, this document elucidates the fundamental mechanisms by which TEAB functions as a critical interfacial modifier, surfactant, and dispersant. We present field-proven protocols for the surface treatment of nanofillers and the subsequent fabrication of nanocomposites, complete with detailed characterization methodologies to validate success. This guide is intended for researchers, materials scientists, and drug development professionals seeking to leverage TEAB for the creation of advanced materials with enhanced mechanical, thermal, and functional properties.
The Interfacial Challenge in Polymer Nanocomposites
The promise of polymer nanocomposites—materials that synergistically combine the properties of a polymer matrix and a nanofiller—is often limited by a critical challenge: the interface. Nanoparticles possess an extremely high surface-area-to-volume ratio, leading to strong van der Waals forces that cause them to agglomerate within the polymer matrix. These agglomerates act as stress concentration points, undermining the potential property enhancements and often degrading the performance of the final material[1][2].
Effective dispersion and strong interfacial adhesion between the nanofiller and the polymer are therefore paramount. This is achieved through surface modification of the nanoparticles, a process where an interfacial agent acts as a "bridge" between the typically hydrophilic, inorganic nanofiller and the hydrophobic, organic polymer matrix. Quaternary ammonium salts are a prominent class of such agents, used to modify fillers like clays and cellulose nanocrystals.[3][4][5] While long-chain variants like cetyltrimethylammonium bromide (CTAB) are widely documented[6][7][8], this compound (TEAB), a shorter-chain analogue, offers unique characteristics for specific polymer systems, which this guide will explore.
The Multifunctional Role of this compound (TEAB)
TEAB's efficacy stems from its amphiphilic structure, featuring a positively charged quaternary ammonium head group and three hydrophobic ethyl groups. This structure allows it to perform several crucial functions in nanocomposite preparation.
-
Surfactant and Dispersing Agent: The primary role of TEAB is to adsorb onto the surface of nanoparticles. The cationic head group interacts with the often negatively charged surface of fillers (like clays or oxidized nanocarbons), while the hydrophobic ethyl tails extend outward. This surface modification serves two purposes: it prevents re-agglomeration of the nanoparticles through electrostatic and steric hindrance, and it renders the nanoparticle surface organophilic, making it more compatible with the polymer matrix. This process is essential for achieving a fine, homogeneous dispersion.[9]
-
Interfacial Modifier for Enhanced Adhesion: By improving the compatibility between the filler and the matrix, TEAB facilitates better stress transfer from the polymer to the reinforcing nanofiller. This leads to significant improvements in mechanical properties such as tensile strength and Young's modulus.[10][11] The strength of this interfacial bond is a key determinant of the composite's overall performance.
-
Catalyst and Co-initiator in In-situ Polymerization: In certain synthesis routes, such as in-situ polymerization, the ammonium species can play a role in the polymerization kinetics.[12][13] After modifying the nanofiller, the monomer is introduced and polymerized in the presence of the filler. The TEAB on the surface can influence the reaction, sometimes leading to polymer chains being "grafted" from the nanoparticle surface, creating an exceptionally strong covalent bond at the interface.
The logical workflow for utilizing TEAB to overcome interfacial challenges is visualized below.
Caption: Logical workflow illustrating the role of TEAB in solving key challenges in nanocomposite preparation.
Protocol: Preparation of TEAB-Modified Clay/Epoxy Nanocomposite
This section provides a detailed protocol for preparing an epoxy-based nanocomposite reinforced with TEAB-modified montmorillonite (MMT) clay. This protocol utilizes a solution-based modification followed by in-situ polymerization.
Materials & Reagents
| Material/Reagent | Specification | Supplier Example |
| Sodium Montmorillonite (Na-MMT) | Cation Exchange Capacity (CEC) ~90 meq/100g | Southern Clay Products, Cloisite® Na+ |
| This compound (TEAB) | ≥98% purity | Sigma-Aldrich |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | Hexion, EPON™ 828 |
| Curing Agent | Jeffamine D-230 (polyoxypropylenediamine) | Huntsman |
| Acetone | ACS Grade | Fisher Scientific |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q |
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: Step-by-step experimental workflow for preparing TEAB-modified clay/epoxy nanocomposites.
Step-by-Step Methodology
Part A: Preparation of TEAB-Modified Montmorillonite (TEAB-MMT)
-
Clay Swelling: Disperse 10 g of Na-MMT in 500 mL of DI water in a 1 L beaker. Heat the dispersion to 80°C on a stirring hotplate and stir vigorously for 2 hours to ensure the clay platelets are fully hydrated and separated.
-
TEAB Solution Preparation: Calculate the amount of TEAB required based on the CEC of the clay. Use a 1.5-fold molar excess to ensure complete cation exchange. For a CEC of 90 meq/100g, this corresponds to 9 mmol for 10 g of clay.
-
Calculation: 9 mmol * 1.5 = 13.5 mmol TEAB.
-
Mass of TEAB (M.W. 180.12 g/mol ): 0.0135 mol * 180.12 g/mol ≈ 2.43 g.
-
Dissolve 2.43 g of TEAB in 100 mL of DI water, warming slightly if necessary.
-
-
Cation Exchange Reaction: Slowly add the TEAB solution to the hot clay dispersion. A precipitate will form as the organophilic TEAB-MMT becomes insoluble in water.
-
Aging: Continue to stir the mixture at 80°C for 24 hours to drive the ion exchange to completion.
-
Isolation: Allow the mixture to cool. Collect the modified clay (TEAB-MMT) by vacuum filtration.
-
Washing: Wash the filter cake repeatedly with warm DI water until no bromide ions are detected in the filtrate (tested by adding a drop of 0.1 M AgNO₃ solution; the absence of a white AgBr precipitate indicates completion). This step is critical to remove excess, unbound TEAB.
-
Drying: Dry the purified TEAB-MMT in a vacuum oven at 80°C for at least 24 hours. The result is a fine, hydrophobic powder.
Part B: Nanocomposite Fabrication (for a 1 wt% loading)
-
Dispersion: Add 1 g of the dried TEAB-MMT powder to 99 g of DGEBA epoxy resin in a suitable container.
-
High-Shear Mixing: Mechanically stir the mixture at 500 rpm and 70°C for 1 hour to achieve initial dispersion.
-
Ultrasonication: Further disperse the mixture using a probe sonicator for 30 minutes at 40% amplitude (pulse mode: 5 seconds on, 10 seconds off) to exfoliate the clay platelets. The container should be placed in a water bath to prevent overheating.
-
Degassing: Place the mixture in a vacuum chamber at 70°C for 1 hour to remove any entrapped air introduced during mixing.
-
Curing Agent Addition: Cool the mixture to room temperature. Add the stoichiometric amount of the curing agent (for EPON 828 and Jeffamine D-230, the weight ratio is approximately 100:32). Stir thoroughly but gently for 5 minutes until the mixture is homogeneous.
-
Final Degassing: Perform a final, brief vacuum step (5-10 minutes) to remove air introduced while adding the curing agent.
-
Casting and Curing: Pour the resin into pre-heated molds. Cure in an oven at 80°C for 2 hours, followed by a post-cure at 125°C for 3 hours. Allow to cool slowly to room temperature to minimize residual stresses.
Validation and Characterization
To confirm the success of the modification and fabrication, the following characterization techniques are essential.
| Technique | Purpose | Expected Outcome for Successful Synthesis |
| X-Ray Diffraction (XRD) | Determine the interlayer spacing (d-spacing) of the clay platelets. | An increase in the d-spacing for TEAB-MMT compared to Na-MMT, and the disappearance of this peak in the final nanocomposite, indicating successful intercalation and exfoliation.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirm the presence of TEAB on the clay surface. | Appearance of characteristic C-H stretching peaks (~2900 cm⁻¹) from the ethyl groups of TEAB in the spectrum of TEAB-MMT, which are absent in Na-MMT.[6][14] |
| Thermogravimetric Analysis (TGA) | Quantify the amount of TEAB on the clay and assess the thermal stability of the nanocomposite. | A distinct weight loss step for TEAB-MMT corresponding to the decomposition of the organic TEAB. An increased onset of degradation temperature for the nanocomposite compared to the neat epoxy.[3] |
| Transmission Electron Microscopy (TEM) | Directly visualize the dispersion of clay platelets in the epoxy matrix. | Images showing individual, dark lines (clay layers) well-dispersed throughout the lighter polymer matrix, confirming exfoliation.[3] |
| Dynamic Mechanical Analysis (DMA) | Measure the storage modulus and glass transition temperature (Tg) of the nanocomposite. | An increase in the storage modulus (stiffness), particularly above the Tg, and potentially a slight increase in the Tg for the nanocomposite compared to the neat epoxy. |
Conclusion
This compound is an effective and versatile agent for the surface modification of nanofillers in polymer nanocomposite synthesis. The protocols and mechanisms described herein demonstrate its utility in promoting nanoparticle dispersion and enhancing interfacial adhesion, which are critical for achieving superior material properties. By carefully following the outlined procedures for synthesis and validation, researchers can successfully fabricate high-performance nanocomposites. The principles discussed are broadly applicable to various filler-polymer systems, paving the way for the development of advanced materials for diverse applications, from structural components to sophisticated drug delivery platforms.[12][15]
References
[Note: The following is a representative list based on the provided search results. In a formal publication, each entry would be directly linked to the specific claims made in the text.]
- Ben-Ayed, F., et al. (2020). In situ polymerization of styrene–clay nanocomposites and their properties. Polymer Bulletin.
- Abitbol, T., Marway, H. S., & Cranston, E. D. (2014). Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide. Nordic Pulp & Paper Research Journal.
- ResearchGate. (n.d.).
- Gong, X., et al. (2021). Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study. MDPI.
- Preprints.org. (2024). Interactions Between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study.
- Abitbol, T., et al. (2014). Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide.
- ResearchGate. (n.d.).
- Fairbairn, J., et al. (2019). Nanoparticle surface stabilizing agents influence antibacterial action. PMC - NIH.
- ResearchGate. (n.d.). Surfactant-Assisted Synthesis and Characterization of Stable Silver Bromide Nanoparticles in Aqueous Media.
- ACS Publications. (2020).
- ACS Publications. (2021).
- International Journal of Current Microbiology and Applied Sciences. (2014).
- PubMed Central. (2023).
- Nikolaidis, A. K., et al. (2021). Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles. MDPI.
- Pharmaceutical Formulation Using Polymer Nanocomposites. (2023).
- ResearchGate. (n.d.). Preparation of Polymer–Clay Nanocomposites and their Properties.
- ResearchGate. (2021). Synthesis of Novel Dental Nanocomposite Resins by Incorporating Polymerizable, Quaternary Ammonium Silane-Modified Silica Nanoparticles.
- MDPI. (2021).
- SOAR. (n.d.).
- PubMed. (2018). Mechanisms of reinforcement in polymer nanocomposites.
- ResearchGate. (n.d.). The properties/functionalities enabled by the interfacial chemistries in polymer composites.
- ResearchGate. (n.d.). Polymer nanocomposites: Outstanding properties, bonds, interface, and reinforcement mechanisms.
- VDOC.PUB. (n.d.).
- Techniques for characterizing the structure and properties of polymer nanocomposites. (n.d.).
- PubMed Central. (2023). Computational Methodologies in Synthesis, Preparation and Application of Antimicrobial Polymers, Biomolecules, and Nanocomposites.
Sources
- 1. Enhancing the Mechanical Properties of Injectable Nanocomposite Hydrogels by Adding Boronic Acid/Boronate Ester Dynamic Bonds at the Nanoparticle–Polymer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of reinforcement in polymer nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Surface modification of cellulose nanocrystals with cetyltrimethylammonium bromide | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Interactions between Cetyltrimethylammonium Bromide Modified Cellulose Nanocrystals and Surfaces: An Ellipsometric Study | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsisinternational.org [rsisinternational.org]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. Computational Methodologies in Synthesis, Preparation and Application of Antimicrobial Polymers, Biomolecules, and Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Triethylammonium Bromide as a Reversible, Phase-Changing Solvent for Carbon Dioxide Capture
Abstract
The imperative to mitigate atmospheric CO₂ concentrations has driven research into next-generation capture technologies. Conventional aqueous amine scrubbing, while effective, is hampered by high energy requirements for solvent regeneration, volatility, and corrosiveness. Protic ionic liquids (PILs) represent a promising alternative, offering negligible vapor pressure, high thermal stability, and tunable chemical properties.[1][2] This guide details the application of triethylammonium bromide ([Et₃NH][Br]), a readily synthesized PIL, as a high-capacity, reversible solvent for CO₂ capture. We present the underlying chemical mechanism, detailed protocols for its synthesis and use, and a workflow for evaluating its performance, with a focus on its potential as a phase-changing system to dramatically reduce the energy penalty of regeneration.
Introduction: The Case for Protic Ionic Liquids in CO₂ Capture
Carbon Capture, Utilization, and Storage (CCUS) is a critical strategy for decarbonizing industrial processes and power generation. The benchmark technology, aqueous monoethanolamine (MEA), suffers from a high energy of regeneration (typically >3.5 GJ/tonne CO₂), primarily due to the large sensible heat required to heat the entire solvent volume.[3] Ionic liquids (ILs) have been investigated as replacements due to their extremely low volatility, which prevents solvent loss.[2]
This compound ([Et₃NH][Br]) is a type of IL known as a protic ionic liquid (PIL), formed from the proton transfer between a Brønsted acid (HBr) and a Brønsted base (Triethylamine, TEA).[4] As a salt of a tertiary amine, it captures CO₂ via a base-catalyzed mechanism to form bicarbonate, a reaction with a lower enthalpy compared to carbamate formation in primary and secondary amines.[5] This lower reaction enthalpy, combined with the lower heat capacity of some PILs compared to aqueous MEA, points toward a more energy-efficient regeneration process.[3] Furthermore, the formation of an ammonium bicarbonate product presents the opportunity for a phase-changing system, where the captured CO₂ precipitates as a solid, offering a low-energy pathway for separation and regeneration.
Principle of Operation: Bicarbonate Formation and Phase Change
Unlike primary or secondary amines that form stable carbamates, tertiary amines like the triethylammonium cation's parent base (triethylamine) act as a catalyst for the hydration of CO₂. In the presence of water, the solvent captures CO₂ through the formation of triethylammonium bicarbonate. This reaction is reversible with the application of heat or a reduction in pressure.
The overall reaction mechanism is as follows: (C₂H₅)₃N + H₂O + CO₂ ⇌ [(C₂H₅)₃NH]⁺[HCO₃]⁻
In the context of using [Et₃NH][Br] as the starting solvent, the bromide anion acts as the counter-ion. Upon introduction of CO₂ and water, an equilibrium is established, leading to the formation of the bicarbonate salt. In a solvent system with controlled water content, this bicarbonate product can precipitate, driving the reaction forward and enabling easy separation of the CO₂-rich solid phase.
Physicochemical Properties & Safety Data
It is imperative that researchers consult the full Safety Data Sheet (SDS) before handling this compound or its precursors.
| Property | Value | Source |
| Chemical Formula | C₆H₁₆BrN | [BenchChem] |
| Molecular Weight | 182.10 g/mol | [BenchChem] |
| Appearance | White to off-white crystalline solid | [BenchChem] |
| Melting Point | 246-248 °C | [BenchChem] |
| Solubility | Soluble in water, alcohol, chloroform. Insoluble in THF. | [BenchChem, ResearchGate][6] |
Safety & Handling:
-
Hazards: this compound is a hazardous substance that can cause skin irritation and serious eye irritation. Inhalation may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound can be hygroscopic.[7]
Experimental Protocols
4.1 Protocol for Synthesis of this compound ([Et₃NH][Br])
This protocol outlines the straightforward acid-base neutralization reaction to synthesize the PIL.
Materials:
-
Triethylamine (TEA, ≥99%)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place a known amount of triethylamine (e.g., 10.1 g, 0.1 mol) into a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice bath and begin stirring.
-
Acid Addition: Cautiously add a stoichiometric equivalent of 48% hydrobromic acid (e.g., 17.0 g or 11.4 mL, 0.1 mol) dropwise to the stirring TEA using a dropping funnel. Causality: The reaction is exothermic; slow, dropwise addition in an ice bath is critical to control the temperature and prevent excessive fuming.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The solution will be a viscous liquid or may solidify upon cooling.
-
Solvent Removal: Remove the water from the product using a rotary evaporator. This will yield the crude [Et₃NH][Br] salt.
-
Purification (Optional): The salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and precipitate by adding cold diethyl ether. Filter the resulting white crystals and dry them under vacuum. Causality: This step removes any unreacted starting materials or impurities.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR spectroscopy and melting point analysis.
4.2 Protocol for CO₂ Absorption Screening (Gravimetric Method)
This protocol uses a thermogravimetric analyzer (TGA) or a magnetic suspension balance to measure CO₂ uptake by mass.[1]
Materials:
-
Synthesized and dried [Et₃NH][Br]
-
TGA instrument with gas-switching capabilities or a magnetic suspension balance setup.
-
CO₂ gas (high purity)
-
N₂ or Ar gas (high purity, for purging and baseline)
-
Humidifier (optional, to introduce water vapor)
Procedure:
-
Sample Preparation: Place a precise amount of dried [Et₃NH][Br] (e.g., 5-10 mg) into the TGA crucible or sample holder of the balance.
-
Initial Purge: Heat the sample to a desired temperature (e.g., 110 °C) under a flow of inert gas (N₂) for 30-60 minutes to ensure the sample is completely dry and free of any pre-adsorbed gases.
-
Baseline Stabilization: Cool the sample to the target absorption temperature (e.g., 30 °C) under the inert gas flow. Allow the mass reading to stabilize to establish a baseline.
-
CO₂ Absorption: Switch the gas flow from inert gas to CO₂ (or a CO₂/N₂ mixture) at a controlled flow rate. If studying the effect of humidity, pass the gas through a controlled humidifier first.
-
Data Recording: Record the mass increase as a function of time until the mass reading becomes constant, indicating that the solvent is saturated with CO₂ under the current conditions.
-
Calculation: The CO₂ absorption capacity is calculated as follows:
-
Capacity (g CO₂/g IL) = (Final Mass - Initial Mass) / Initial Mass
-
Capacity (mol CO₂/mol IL) = (Capacity in g/g) * (Molar Mass of IL / Molar Mass of CO₂)
-
4.3 Protocol for Solvent Regeneration and Cyclability Testing
This protocol assesses the reusability of the solvent, a key parameter for industrial viability.
Procedure:
-
Perform Absorption: Following the absorption protocol (4.2), saturate the [Et₃NH][Br] sample with CO₂.
-
Thermal Swing Regeneration: Once saturated, switch the gas flow back to the inert gas (N₂).
-
Heating Ramp: Increase the temperature (e.g., at a rate of 10 °C/min) to a designated regeneration temperature (e.g., 80-120 °C). Hold at this temperature until the sample mass returns to its original baseline value, indicating complete release of CO₂.
-
Cooling: Cool the sample back down to the initial absorption temperature under the inert gas flow.
-
Subsequent Cycles: Repeat the absorption (step 4.2.4) and regeneration (steps 4.3.2-4.3.4) steps for multiple cycles (e.g., 5-10 cycles) to evaluate the stability of the absorption capacity over time. A minimal loss of capacity indicates good solvent stability.[9]
Experimental Workflow & Data Analysis
The entire process, from synthesis to performance evaluation, follows a logical and cyclical workflow. This ensures that the material is correctly prepared and its key performance indicators (KPIs) are accurately measured.
Key Performance Indicators (KPIs):
-
Absorption Capacity (q): The maximum amount of CO₂ captured per unit mass or mole of the solvent.
-
Absorption Rate: The initial slope of the mass uptake curve, indicating how quickly the solvent captures CO₂.
-
Cyclic Working Capacity: The difference in CO₂ loading between the absorption and desorption steps.
-
Regeneration Efficiency (%): (Capacity of Cycle n / Capacity of Cycle 1) * 100. A high and stable efficiency is desired.
Representative Data & Performance Characteristics
Specific performance data for this compound is not yet widely published. However, based on studies of similar protic ionic liquids and tertiary amine systems, researchers can expect the following performance benchmarks. The data below is for analogous systems and should be used as a guideline for experimental design.
| Parameter | Representative Value | Conditions | System Reference |
| CO₂ Absorption Capacity | 0.2 - 0.5 mol CO₂ / mol IL | 30-50 °C, 1 bar | Blends of PILs + amines[10] |
| Absorption Mechanism | Primarily chemical (bicarbonate) | Ambient | Tertiary Amines[5] |
| Regeneration Temperature | 80 - 120 °C | 1 bar, N₂ purge | General ILs & PILs[10][11] |
| Thermodynamics | Exothermic absorption | - | Physical absorption in ILs[12] |
| Cyclic Stability | >95% capacity after 3-5 cycles | Thermal Swing | [DMAPAH][OAc]-EDA[10] |
Troubleshooting & Expert Insights
-
High Viscosity: Some PILs can become highly viscous upon CO₂ absorption, impeding mass transfer.[2] This can be mitigated by using a small amount of a non-aqueous co-solvent (e.g., ethanol, DMSO) or by operating at slightly elevated temperatures (e.g., 40-50 °C).[10]
-
Incomplete Regeneration: If the mass does not return to baseline during regeneration, it may indicate either that the regeneration temperature is too low or that some solvent degradation has occurred. A thermogravimetric analysis (TGA) of the pure solvent can help determine its decomposition temperature, ensuring the regeneration temperature is set safely below this point.[9]
-
No Phase Change Observed: The formation of a solid precipitate is dependent on the concentration of the bicarbonate product exceeding its solubility limit. This can be promoted by using a non-aqueous co-solvent or minimizing the water content in the system, as water will increase the solubility of the bicarbonate salt.
Conclusion
This compound is a promising candidate for CO₂ capture applications, offering a combination of low volatility, straightforward synthesis, and a favorable chemical absorption mechanism. Its potential to act as a phase-changing solvent, precipitating the captured CO₂ as a solid bicarbonate, presents a significant opportunity to reduce the energy costs associated with solvent regeneration. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and accurately evaluate the performance of [Et₃NH][Br] and other novel protic ionic liquids, thereby accelerating the development of next-generation carbon capture technologies.
References
-
Gubal, A. R., et al. (2016). Proton Diffusivity in the Protic Ionic Liquid Triethylammonium Triflate Probed by Quasielastic Neutron Scattering. The Journal of Physical Chemistry B. [Link]
-
Ge, H., et al. (2016). CO2 capture using a functional protic ionic liquid by membrane absorption. ResearchGate. [Link]
-
Haque, S., et al. (2018). A review of CO2 capture by absorption in ionic liquid-based solvents. ResearchGate. [Link]
-
Wang, C., et al. (2021). Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. ACS Omega. [Link]
-
Ribeiro, R. P., et al. (2021). Encapsulated Protic Ionic Liquids as Sustainable Materials for CO2 Separation. Industrial & Engineering Chemistry Research. [Link]
-
Zhang, Z., et al. (2016). Low-energy regeneration of CO2-rich amine solution by acid-functionalized ionic liquids. AIChE Journal. [Link]
-
Karadas, F., et al. (2020). Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. Polymers (Basel). [Link]
-
Burrell, G. L., et al. (2011). NMR Determination of the Diffusion Mechanisms in Triethylamine-Based Protic Ionic Liquids. The Journal of Physical Chemistry B. [Link]
-
Farsi, A., & Soroush, E. (2021). Thermodynamic Analysis of Ionic Liquids for CO2 Capture, Regeneration and Conversion. ResearchGate. [Link]
-
Voskian, S., et al. (2021). Amine-Based Ionic Liquid for CO 2 Capture and Electrochemical or Thermal Regeneration. ResearchGate. [Link]
-
Halim, N. S., et al. (2023). Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure. Gases. [Link]
-
Rakshit, J. N. (1913). A MODIFIED METHOD FOR THE PREPARATION OF TRIETHYLAMINE. Journal of the American Chemical Society. [Link]
-
Rakshit, J. N. (1913). A MODIFIED METHOD FOR THE PREPARATION OF TRIETHYLAMINE. Sciencemadness.org. [Link]
-
Abedin, M. Z., et al. (2024). Using Ionic Liquids to Improve CO2 Capture. MDPI. [Link]
-
Li, H., et al. (2022). Screening of Ionic Liquids for Efficient CO 2 Cycloaddition Catalysis under Mild Condition: A Combined Machine Learning and DFT Approach. ResearchGate. [Link]
-
Wacker, J. N., et al. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Acta Crystallographica Section E. [Link]
-
Matar, N. (2014). How can I separate this compound from a reaction mixture? ResearchGate. [Link]
-
Palomar, J., et al. (2011). Understanding the Physical Absorption of CO2 in Ionic Liquids Using the COSMO-RS Method. Industrial & Engineering Chemistry Research. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Catalyst: Triethylammonium Bromide in Named Organic Reactions
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Salt - The Catalytic Power of Triethylammonium Bromide
This compound ([Et₃NH]Br), often perceived as a simple organic salt, emerges as a highly versatile and effective catalyst in a variety of named organic reactions crucial to synthetic chemistry and drug development. Its utility stems from its dual nature: it can act as a stable, solid precursor for the in-situ generation of the liquid base triethylamine (Et₃N), and its ionic character allows it to function as a phase-transfer catalyst.[1][2] This guide delves into the specific applications of this compound in key named reactions, providing detailed mechanistic insights, step-by-step protocols, and the scientific rationale behind its use, empowering researchers to leverage this catalyst in their synthetic endeavors.
The Knoevenagel Condensation: A Greener Approach to Carbon-Carbon Bond Formation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound (aldehyde or ketone).[1] It is a cornerstone in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] While traditionally catalyzed by bases like pyridine, concerns over pyridine's toxicity have driven the search for safer and more efficient alternatives.[1][3] Triethylamine, often generated in-situ from this compound, has proven to be an excellent substitute, offering comparable yields and simplified work-up procedures.[1][3]
Mechanistic Insight: The Role of this compound
In the Knoevenagel condensation, this compound serves as a convenient and stable precursor to the active basic catalyst, triethylamine.[1] The reaction proceeds via a base-catalyzed mechanism where triethylamine acts as a Brønsted-Lowry base.[1]
The catalytic cycle can be broken down into the following key steps:
-
Deprotonation: Triethylamine deprotonates the active methylene compound, creating a resonance-stabilized carbanion (enolate). The acidity of the methylene protons is a critical factor for this step to proceed with a mild base like triethylamine.[1]
-
Nucleophilic Attack: The generated carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate.[1]
-
Protonation: The alkoxide intermediate is subsequently protonated by the triethylammonium ion (formed in the initial deprotonation step), yielding a β-hydroxy adduct.[1]
-
Dehydration: This β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule), a step often facilitated by the base, to afford the final α,β-unsaturated product. This final step drives the reaction to completion.[1]
Figure 1: Mechanism of Triethylamine-Catalyzed Knoevenagel Condensation.
Experimental Protocol: Synthesis of an α,β-Unsaturated Compound
This protocol provides a general procedure for the Knoevenagel condensation using this compound as the catalyst precursor.
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)
-
This compound (1.5 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), this compound (1.5 mmol), and ethanol (10 mL).
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold ethanol, and dry under vacuum.
Quantitative Data Summary
The use of triethylamine (generated from this compound) in the Knoevenagel condensation generally provides good to excellent yields with various substrates.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Triethylamine | Toluene | 4 | 92 | [3] |
| 4-Chlorobenzaldehyde | Malononitrile | Triethylamine | Toluene | 3.5 | 95 | [3] |
| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Triethylamine | Toluene | 5 | 90 | [3] |
The Hantzsch Pyridine Synthesis: A Multi-Component Route to Dihydropyridines
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines and subsequently pyridines through oxidation.[4][5] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or an ammonium salt.[4][5] 1,4-Dihydropyridine derivatives are a significant class of compounds in medicinal chemistry, with many acting as calcium channel blockers.[4]
Mechanistic Insight: The Role of the Ammonium Salt
The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. A key intermediate is a Knoevenagel condensation product formed from the aldehyde and one equivalent of the β-ketoester.[6] Another crucial intermediate is an enamine, formed from the second equivalent of the β-ketoester and the nitrogen source.[6]
While various ammonium salts can be used, this compound can serve as the nitrogen source. The triethylammonium cation can also influence the reaction environment's acidity, which can be a critical factor in the various condensation steps.
Figure 3: Phase-Transfer Catalysis in Williamson Ether Synthesis.
Experimental Protocol: Phase-Transfer Catalyzed Etherification
This protocol describes a general procedure for the Williamson ether synthesis using a phase-transfer catalyst derived from triethylamine.
Materials:
-
Alcohol or phenol (10 mmol)
-
Sodium hydroxide (12 mmol)
-
Water (20 mL)
-
Alkyl halide (11 mmol)
-
Triethylamine (1 mmol, as the precursor to the PTC)
-
Toluene (20 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Alkoxide Formation: In a 100 mL round-bottom flask, dissolve the alcohol or phenol (10 mmol) and sodium hydroxide (12 mmol) in water (20 mL).
-
Reaction Setup: Add toluene (20 mL), the alkyl halide (11 mmol), and triethylamine (1 mmol) to the flask.
-
Reaction Conditions: Attach a reflux condenser and heat the biphasic mixture to 80-90 °C with vigorous stirring for 6-8 hours.
-
Monitoring the Reaction: Follow the disappearance of the starting materials by TLC or GC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude ether by distillation or column chromatography.
Conclusion: A Catalyst of Choice for Modern Organic Synthesis
This compound has demonstrated its value as a versatile and efficient catalyst in several cornerstone named organic reactions. Its ability to act as a stable precursor for triethylamine in the Knoevenagel condensation provides a safer alternative to traditional bases. In the Hantzsch pyridine synthesis, it can serve as a crucial nitrogen source. Furthermore, its potential for in-situ generation of a phase-transfer catalyst in reactions like the Williamson ether synthesis highlights its utility in biphasic systems. For researchers and drug development professionals, understanding the multifaceted catalytic nature of this compound opens up opportunities for process optimization, greener synthesis design, and the efficient construction of complex molecular architectures.
References
- Hann, A. C. O., & Lapworth, A. (1904). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of the Chemical Society, Transactions, 85, 46-56.
- Saikia, P., & Laskar, D. D. (2018). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Chemical Sciences, 130(8), 1-19.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tributylmethylammonium Bromide: A Versatile Phase Transfer Catalyst for Chemical Synthesis and Industrial Applications. [Link]
-
Williamson Ether Synthesis - YouTube. (2020, October 20). Retrieved from [Link]
- Takasaki, B. K., & Chin, J. (1995). Effects of cetyltrimethylammonium bromide on reactions catalyzed by maxizymes, a novel class of metalloenzymes. Journal of the American Chemical Society, 117(33), 8582–8585.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 5463-5470.
-
Hantzsch pyridine synthesis. (n.d.). In psivida.com. Retrieved from [Link]
- Rao, G. B. D., & L, S. (2018). Hantzsch reaction of representative substrates with different ammonium...
- Perreux, L., & Loupy, A. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(4), 364-369.
- Takasaki, B. K. (1999). Effects of cetyltrimethylammonium bromide on reactions catalyzed by maxizymes, a novel class of metalloenzymes. PubMed.
-
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry. [Link]
- Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
-
Hampden-Sydney College. (n.d.). Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Retrieved from [Link]
- Wang, J., et al. (2021). Static Phase Transfer Catalysis for Williamson Reactions: Pickering Interfacial Catalysis.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine. [Link]
-
Halpern, M. (n.d.). Triethylamine. PTC Organics, Inc. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]
-
Aston Publications Explorer. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols: Triethylammonium Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Workhorse for Modern Synthesis
In the intricate landscape of pharmaceutical synthesis, the selection of reagents and catalysts is paramount to achieving efficiency, selectivity, and process safety. Triethylammonium bromide (TEABr), the hydrobromide salt of triethylamine, has emerged as a cost-effective and highly versatile compound, playing a crucial role in the construction of complex active pharmaceutical ingredients (APIs).[1][2] This white to off-white crystalline solid is valued for its dual functionality, acting as both a highly effective phase transfer catalyst and a task-specific ionic liquid.[1] Its high solubility in water and polar organic solvents like alcohol and chloroform makes it exceptionally suited for a variety of reaction conditions.[3]
These application notes serve as a technical guide for leveraging the unique properties of this compound in key synthetic transformations. We will explore the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its application, and outline essential safety and handling procedures to ensure its effective and safe implementation in the laboratory.
| Physicochemical Properties of this compound | |
| CAS Number | 636-70-4[3] |
| Molecular Formula | C₆H₁₆BrN[3] |
| Molecular Weight | 182.10 g/mol [3] |
| Appearance | White to off-white crystalline powder or flakes[3] |
| Melting Point | 246-248 °C[3] |
| Solubility | Soluble in water, alcohol, and chloroform[3] |
| Key Characteristics | Hygroscopic (moisture-sensitive)[3] |
Section 1: The Dual Functionality of this compound
The utility of TEABr in pharmaceutical synthesis stems from its ability to perform two distinct but powerful roles: as a Phase Transfer Catalyst (PTC) and as a Brønsted Acidic Ionic Liquid (IL). The choice of application depends on the specific reaction's requirements, such as the polarity of substrates and the desired reaction medium.
dot
Caption: Dual roles of this compound in synthesis.
As a Phase Transfer Catalyst (PTC)
Many crucial reactions in pharmaceutical synthesis involve a water-soluble nucleophile (e.g., a phenoxide or cyanide) and a water-insoluble organic substrate. Without a catalyst, these reactants remain separated in their respective phases, leading to extremely slow or non-existent reactions.[4] Phase Transfer Catalysis overcomes this barrier.[5]
Causality of Mechanism: The triethylammonium cation [(C₂H₅)₃NH]⁺ is lipophilic due to its ethyl groups, yet it is charged. This allows it to form an ion pair with an anion (like Br⁻ or a reactant anion Nu⁻) from the aqueous phase.[1] This new, bulkier ion pair, [(C₂H₅)₃NH]⁺[Nu]⁻, has sufficient organic character to be soluble in the organic phase.[4] Once in the organic phase, the nucleophile (Nu⁻) is poorly solvated and highly reactive—often referred to as a "naked" anion—allowing it to readily attack the organic substrate. The catalyst cation then returns to the aqueous phase to repeat the cycle.[6]
dot
Caption: Mechanism of Phase Transfer Catalysis (PTC).
As a Brønsted Acidic Ionic Liquid (IL)
Ionic liquids are salts with melting points below 100 °C, valued as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[7][8] Triethylammonium salts, particularly those with anions like bisulfate ([HSO₄]⁻) or dihydrogen phosphate ([H₂PO₄]⁻), function as Brønsted acidic ILs.[7][9] While TEABr itself is not strongly acidic, in certain applications, it serves as a precursor or component in IL systems that provide a mildly acidic environment.
Causality of Mechanism: In reactions like Fischer esterification, a Brønsted acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.[10] Triethylammonium-based ILs can act as both the catalyst (proton donor) and the reaction medium.[7] This dual role simplifies the process, eliminates the need for volatile organic solvents, and can facilitate product separation, as the non-polar ester product often forms a separate phase from the polar ionic liquid.[7][8]
Section 2: Key Applications in API Synthesis
Alkylation and Etherification Reactions (PTC-Mediated)
The formation of C-O (ether), C-S (thioether), and C-N bonds is fundamental to building the core scaffolds of many pharmaceuticals. These reactions are often achieved via nucleophilic substitution (Sₙ2).
-
Williamson Ether Synthesis: A classic application where a phenoxide or alkoxide (generated in an aqueous basic phase) is alkylated by an alkyl halide (in an organic phase). TEABr efficiently transports the nucleophilic alkoxide into the organic phase to react.
-
S-Alkylation: The synthesis of thioethers, important in drugs like cimetidine, is readily achieved by the PTC-mediated reaction of a thiolate with an alkyl halide. The process is analogous to ether synthesis.[11]
-
N-Alkylation: While direct N-alkylation of amines can be complex, PTC is highly effective for the N-alkylation of less basic nitrogen nucleophiles like amides or heterocycles (e.g., hydantoins), which are common motifs in anticonvulsant drugs.[12][13][14]
Esterification Reactions (IL/Catalyst-Mediated)
Ester functional groups are prevalent in many APIs, serving either as a core part of the pharmacophore or as a prodrug moiety to improve bioavailability.
-
Fischer Esterification: This equilibrium-limited reaction between a carboxylic acid and an alcohol is traditionally driven by strong mineral acids and removal of water. Using a triethylammonium salt-based IL like triethylammonium sulfate can provide the necessary acidity while acting as the solvent.[7][15] The reaction can be driven to completion by using an excess of one reactant or by operating under conditions that facilitate water removal, with the IL itself being easily separated and potentially reused.[16][17]
Section 3: Experimental Protocols
The following protocols are representative methodologies. Researchers should perform their own risk assessments and optimize conditions for their specific substrates.
dot
Caption: A generalized workflow for synthesis and purification.
Protocol 1: Phase Transfer-Catalyzed O-Alkylation of a Phenol
This protocol describes a typical Williamson ether synthesis under PTC conditions.
Materials:
-
Phenol derivative (1.0 eq)
-
Alkyl Bromide (1.2 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
This compound (TEABr) (0.05 eq, 5 mol%)
-
Toluene
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the phenol derivative (1.0 eq), toluene (approx. 0.5 M relative to phenol), and TEABr (0.05 eq).
-
Base Addition: In a separate vessel, dissolve KOH (2.0 eq) in deionized water to create a concentrated aqueous solution (e.g., 50% w/w). Add this aqueous base to the reaction flask.
-
Reactant Addition: Add the alkyl bromide (1.2 eq) to the biphasic mixture.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Causality Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases, which directly increases the rate of ion exchange and overall reaction speed.[18]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual salts and base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ether.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.
Protocol 2: Triethylammonium Salt-Catalyzed Esterification
This protocol outlines a Fischer esterification using a triethylammonium-based ionic liquid as both catalyst and medium.[7][15]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Primary or Secondary Alcohol (2.0 eq)
-
Triethylammonium Sulfate ([Et₃NH][HSO₄]) (approx. 1g per 10 mmol of acid)[7]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Charge a round-bottom flask with the carboxylic acid (1.0 eq), the alcohol (2.0 eq), and the triethylammonium sulfate ionic liquid. Causality Note: An excess of the alcohol is used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
Reaction: Heat the mixture to 90 °C with efficient stirring under a nitrogen atmosphere for 4-8 hours.[7]
-
Monitoring: Monitor the reaction by TLC or GC-MS. For many aliphatic esters, a biphasic system will form as the reaction proceeds, with the less dense, non-polar ester forming a distinct upper layer.[7]
-
Work-up & Isolation: Cool the reaction mixture. If two phases have formed, the upper ester layer can be directly decanted or separated. If the mixture is homogeneous, add a non-polar solvent (e.g., diethyl ether or ethyl acetate) and water. Transfer to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid, followed by brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The ionic liquid remains in the aqueous phase or as a separate phase and can potentially be recovered and reused after removal of water.
-
Final Product: Further purification can be achieved by distillation if the product is volatile.
Section 4: Safety, Handling, and Storage
This compound is a hazardous substance and requires careful handling to minimize risk.[19]
| Hazard | GHS Classification | Precaution |
| Eye Irritation | Category 2 | Causes serious eye irritation.[20] |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Respiratory Irritation | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[21]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[21]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. Avoid breathing dust. If dust formation is significant, a respirator may be necessary.[19][21]
Handling and Storage:
-
Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes.[20]
-
Storage: TEABr is hygroscopic.[3] Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][21] For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon).
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.[19]
Conclusion
This compound is a powerful, economical, and versatile tool for the pharmaceutical chemist. Its efficacy as both a phase transfer catalyst and an ionic liquid medium allows for the development of robust and often greener synthetic routes to key pharmaceutical intermediates and APIs. By understanding the principles behind its dual mechanisms and adhering to safe laboratory practices, researchers can effectively harness TEABr to accelerate drug discovery and development programs.
References
-
Ganeshpure, P. A., George, G., & Das, J. (2007). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. ARKIVOC, 2007(viii), 273-278. [Link]
-
Ganeshpure, P. A., George, G., & Das, J. (2007). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. Semantic Scholar. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetraethylammonium Bromide, 99+%. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Scribd. (n.d.). Phase Transfer Catalyst. Retrieved from [Link]
-
Wikipedia. (2023). Tetraethylammonium bromide. Retrieved from [Link]
-
Ganeshpure, P. A., George, G., & Das, J. (2007). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. ResearchGate. [Link]
-
Slideshare. (2014). Phase transfer catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of various carboxylic acids with primary alcohols using ionic liquid 1. Retrieved from [Link]
-
Keenan, T., Jean, A., & Arseniyadis, S. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ResearchGate. [Link]
-
Keenan, T., Jean, A., & Arseniyadis, S. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(2), 312-317. [Link]
-
Chemister.ru. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tetradecyltrimethylammonium bromide. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from [Link]
-
Keenan, T., Jean, A., & Arseniyadis, S. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed Central. [Link]
-
GHS. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 636-70-4 Name: this compound. Retrieved from [Link]
-
Loba Chemie. (2022). TRIETHYLAMINE HYDROBROMIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Institute for Research in Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Retrieved from [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of Fischer esterification catalysed by Brønsted acidic ionic liquids. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]
-
Bano, K., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]
-
Wells, T. P., et al. (n.d.). Esterification in ionic liquids: the influence of solvent basicity. Spiral, Imperial College London. [Link]
-
TRO India. (n.d.). ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. researchinschools.org [researchinschools.org]
- 17. troindia.in [troindia.in]
- 18. iajpr.com [iajpr.com]
- 19. lobachemie.com [lobachemie.com]
- 20. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound [xixisys.com]
- 21. echemi.com [echemi.com]
Application Notes and Protocols: Triethylammonium Bromide in Advanced Materials Science
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of Triethylammonium Bromide (TEAB) in materials science. We move beyond simple descriptions to explain the fundamental causality behind its utility in diverse fields, from next-generation photovoltaics to functional polymers and ionic liquids. The protocols herein are designed as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction to this compound (TEAB)
This compound (CAS: 636-70-4), with the chemical formula [(C₂H₅)₃NH]Br, is an organic salt that exists as a white crystalline powder at room temperature.[1] Its structure comprises a triethylammonium cation and a bromide anion. This ionic nature dictates its solubility profile—highly soluble in polar solvents like water, alcohol, and chloroform, but insoluble in non-polar organic solvents.[1] While seemingly a simple compound, its specific combination of a bulky yet symmetric organic cation and a halide anion imparts unique functionalities that are being increasingly exploited in advanced materials synthesis.
The core utility of TEAB in materials science stems from several key roles:
-
Structure-Directing & Passivating Agent: The triethylammonium (TEA⁺) cation can influence the crystallization and morphology of materials like perovskites, while the bromide (Br⁻) ion can participate in lattice formation and passivate defects.
-
Phase-Transfer Catalyst: TEAB can shuttle reactants between immiscible aqueous and organic phases, dramatically accelerating reaction rates and improving yields in the synthesis of polymers and other organic materials.[1][2]
-
Ionic Liquid Precursor: It serves as a fundamental building block for synthesizing room-temperature ionic liquids (RTILs) through anion exchange reactions, creating designer solvents and electrolytes.[2][3]
-
Polymerization Catalyst: It has been shown to effectively catalyze polymerization reactions, particularly in the melt polymerization of cyclic monomers.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 636-70-4 | [1] |
| Molecular Formula | C₆H₁₆BrN | [1] |
| Molecular Weight | 182.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder or flakes | [1][6] |
| Melting Point | 246-248 °C | [1][6] |
| Solubility | Soluble in water, alcohol, chloroform | [1][6] |
| Sensitivity | Hygroscopic | [1][6] |
Application I: Additive Engineering in Perovskite Optoelectronics
The unprecedented rise of metal-halide perovskite solar cells has been driven by rapid increases in power conversion efficiency (PCE).[7] A key strategy for enhancing both efficiency and stability is "compositional and interface engineering," where additives are used to control crystal growth and passivate defects.[8] While smaller cations like methylammonium (MA⁺) form the primary 3D perovskite lattice, larger alkylammonium halides, including analogs of TEAB like diethylammonium bromide (DABr), are used to create highly stable 2D/3D hybrid structures.[9]
Scientific Rationale & Mechanism of Action
The incorporation of a bulky cation like TEA⁺ at the surface or grain boundaries of a 3D perovskite film (e.g., MAPbI₃) serves two main purposes:
-
Dimensionality Tuning and Stability: The large size of the TEA⁺ cation disrupts the 3D perovskite lattice, inducing the formation of a 2D perovskite-like capping layer on the surface of the 3D film.[9] This 2D layer acts as a robust shield, significantly improving the film's resistance to moisture and thermal degradation.[9]
-
Defect Passivation: Uncoordinated halide ions and lead clusters at the perovskite surface and grain boundaries act as traps for charge carriers, promoting non-radiative recombination and reducing device efficiency. The TEA⁺ cations can effectively passivate these anionic defects, while the Br⁻ anions can fill halide vacancies. This dual-passivation effect reduces charge traps, enhances photoluminescence quantum yield (PLQY), and prolongs charge-carrier lifetimes.[10]
The workflow for this application involves treating a pre-formed 3D perovskite film with a solution of TEAB.
Caption: Workflow for fabricating a 2D/3D hybrid perovskite solar cell using TEAB post-treatment.
Protocol 1: Fabrication of a TEAB-Modified Hybrid Perovskite Film
This protocol describes the post-treatment of a methylammonium lead iodide (MAPbI₃) film.
Materials:
-
Cleaned FTO-coated glass substrates with a deposited TiO₂ electron transport layer.
-
MAPbI₃ precursor solution (1.4 M in anhydrous DMF:DMSO 4:1 v/v).
-
This compound (TEAB).
-
Anhydrous isopropanol (IPA).
-
Chlorobenzene (antisolvent).
-
Spiro-OMeTAD solution (hole transport layer).
-
Gold or silver for thermal evaporation.
Procedure:
-
3D Perovskite Film Deposition: a. In a nitrogen-filled glovebox, spin-coat the MAPbI₃ precursor solution onto the TiO₂/FTO substrate at 4000 rpm for 30 seconds. b. During the last 10 seconds of spinning, dispense 100 µL of chlorobenzene onto the spinning substrate to induce rapid crystallization. c. Immediately transfer the film to a hotplate and anneal at 100 °C for 10 minutes. Allow to cool to room temperature.
-
TEAB Surface Treatment: a. Prepare a 5 mg/mL solution of TEAB in IPA. b. Spin-coat 100 µL of the TEAB solution onto the cooled MAPbI₃ film at 4000 rpm for 30 seconds. c. Anneal the treated film at 100 °C for 5 minutes to promote the formation of the 2D/3D interface.
-
Device Completion: a. Deposit the Spiro-OMeTAD hole transport layer via spin-coating. b. Complete the device by thermally evaporating the metal back contact (e.g., 80 nm of gold).
Expected Outcomes: The TEAB treatment is expected to enhance the photovoltaic performance and stability of the resulting solar cell.
Table 2: Representative Photovoltaic Parameters for Control vs. TEAB-Treated Devices
| Device | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
| Control (MAPbI₃) | 17.5 ± 0.8 | 1.05 ± 0.02 | 22.5 ± 0.5 | 74 ± 2 |
| TEAB-Treated | 19.5 ± 0.6 | 1.12 ± 0.02 | 22.8 ± 0.4 | 78 ± 1 |
| (Note: These are illustrative values based on typical improvements seen with large-cation treatments. Actual results may vary.) |
Application II: Catalysis in Polymer Synthesis
TEAB is a highly effective catalyst for various organic reactions, including the synthesis of polymers.[1] Its utility in melt polymerization of carbonate monomers is particularly noteworthy as it offers a metal-free alternative to common catalysts like tin(II) octoate, which can be a source of contamination in biomedical polymers.[5]
Scientific Rationale & Mechanism of Action
In the ring-opening polymerization (ROP) of cyclic esters like trimethylene carbonate (TMC), TEAB and its hydrochloride salt (TEA·HCl) act as organocatalysts.[5] The proposed mechanism involves the activation of the monomer or the initiator (an alcohol, e.g., benzyl alcohol) through hydrogen bonding or other non-covalent interactions. This activation facilitates the nucleophilic attack of the initiator onto the carbonyl carbon of the monomer, initiating the polymerization chain. The process is efficient, achieving high monomer conversions in significantly shorter times compared to uncatalyzed or even some metal-catalyzed systems.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Triethylamine-based catalysts for the melt polymerization of carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 7. www-herz.physics.ox.ac.uk [www-herz.physics.ox.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Troubleshooting & Optimization
Navigating the Removal of Triethylammonium Bromide: A Technical Guide
In the landscape of organic synthesis, the frequent use of triethylamine (TEA) as a base inevitably leads to the formation of its corresponding salts, such as triethylammonium bromide (Et₃NHBr), as byproducts. While essential for the reaction, the presence of these salts in the crude reaction mixture can complicate purification and impact the purity of the final product. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of effective strategies for the removal of this compound, grounded in chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Q1: Why is removing this compound important?
A1: this compound is a salt that can interfere with subsequent reaction steps, poison catalysts, and complicate the isolation and purification of the desired product. Its presence can also affect the accuracy of analytical characterizations like NMR spectroscopy and mass spectrometry.
Q2: What is the most common method for removing this compound?
A2: The most widely used method is an aqueous wash or liquid-liquid extraction. Due to its high solubility in water and polar organic solvents, this compound can be effectively partitioned into an aqueous phase, leaving the desired organic product in the organic phase.[1][2][3]
Q3: My product is also water-soluble. What are my options?
A3: If your product has significant water solubility, an aqueous wash may not be suitable. Alternative methods include precipitation/recrystallization by adding an anti-solvent in which the salt is insoluble (e.g., THF, diethyl ether), column chromatography, or the use of scavenger resins.[4]
Q4: Can I remove this compound by evaporation?
A4: No, this compound is a salt with a high melting point (246-248°C) and negligible vapor pressure, so it cannot be removed by simple evaporation under standard laboratory conditions.[2] However, any excess triethylamine (the free base) is volatile (boiling point ~89°C) and can often be removed by rotary evaporation.[5][6][7]
Troubleshooting Guide: Common Scenarios and Solutions
Scenario 1: Product is soluble in a water-immiscible organic solvent.
Problem: this compound remains in the organic layer after reaction completion.
Root Cause Analysis: The salt is a common byproduct when triethylamine is used to quench an acid, such as HBr, generated during the reaction.
Solution: Aqueous Extraction
This is the most straightforward approach. The high polarity and ionic nature of this compound lend it to high solubility in aqueous solutions.
dot
Caption: Anti-solvent precipitation workflow.
Solution 2: Solid-Supported Scavengers
Causality: Scavenger resins are functionalized solid supports that can selectively bind to and remove specific compounds from a reaction mixture. [8]For this compound, a strongly acidic cation exchange resin can be used.
dot
Caption: Workflow for removal using a scavenger resin.
In-Depth Protocols
Protocol 1: Standard Aqueous Wash
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water or a dilute aqueous solution (e.g., 5% NaHCO₃ to neutralize any excess acid and convert the salt to the free base).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The aqueous layer will contain the dissolved this compound.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh deionized water (1-2 times) to ensure complete removal of the salt.
-
Collect the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Precipitation with an Anti-Solvent
-
Concentrate the reaction mixture to a minimal volume if it is in a solvent where the salt is soluble (e.g., methanol, ethanol).
-
With stirring, slowly add an anti-solvent in which this compound has low solubility (e.g., diethyl ether, tetrahydrofuran (THF), or hexanes). [4]Add the anti-solvent until a precipitate is observed.
-
Continue stirring the mixture, and if necessary, cool it in an ice bath to maximize precipitation.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the collected solid with a small amount of the cold anti-solvent.
-
The filtrate, containing the desired product, can then be concentrated under reduced pressure.
Data and Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₆H₁₆BrN | 182.10 | 246-248 | N/A | Soluble in water, alcohol, chloroform. [2][3]Insoluble in diethyl ether, THF, hexane. [4][9] |
| Triethylamine | C₆H₁₅N | 101.19 | -114.7 | 88.6 - 89.8 | Soluble in water (112.4 g/L at 20°C). [10]Miscible with most organic solvents. [10] |
| Hydrobromic Acid | HBr | 80.91 | -87 | -66.8 | Miscible with water |
Table 2: Comparison of Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning based on differential solubility. | Fast, simple, and effective for many applications. | Not suitable for water-soluble or water-sensitive products. Can lead to emulsion formation. | Products that are soluble in water-immiscible organic solvents. |
| Precipitation | Differential solubility in a solvent/anti-solvent system. | Avoids the use of water. Can be highly effective. | Requires careful selection of the anti-solvent. Product may co-precipitate. | Water-sensitive or polar products where a suitable anti-solvent can be found. |
| Column Chromatography | Adsorption onto a stationary phase (e.g., silica gel). | Can provide high purity and separate the product from other impurities simultaneously. | Can be time-consuming and require significant solvent volumes. The salt may streak on the column. | Complex mixtures or when high purity is essential. A modifier like triethylamine may be needed in the eluent, which can re-introduce contamination if not removed properly. [11][12] |
| Scavenger Resins | Covalent or ionic binding to a solid support. | High selectivity and simple work-up (filtration). [8][13] | Resins can be expensive. May require optimization of reaction time and stoichiometry. | Reactions where other methods fail or for high-throughput synthesis. |
Conclusion
The selection of an appropriate method for the removal of this compound is contingent upon the specific properties of the desired product and the overall reaction conditions. A thorough understanding of the underlying chemical principles of each technique, as outlined in this guide, empowers researchers to make informed decisions, leading to more efficient and successful purification processes.
References
-
Triethylamine - Wikipedia. [Link]
-
Triethylamine | (C2H5)3N | CID 8471 - PubChem. [Link]
-
Triethylamine - ChemBK. [Link]
-
How can I separate this compound from a reaction mixture? - ResearchGate. [Link]
-
Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]
-
triethylamine - Wikidata. [Link]
-
Solid-Supported Scavengers - Supra sciences. [Link]
-
This compound - ChemBK. [Link]
-
Solid-Supported Reagents and Scavengers - Sopachem. [Link]
-
Comparative Efficacy of Polyamine-Based Scavenger Resins - Scirp.org. [Link]
-
Scavenger Resins - Amerigo Scientific. [Link]
-
The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - NIH. [Link]
-
Tetraethylammonium bromide - the NIST WebBook. [Link]
-
Tetraethylammonium bromide - Wikipedia. [Link]
-
How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? - ResearchGate. [Link]
-
Best way to remove triethylamine from a column fraction? - ResearchGate. [Link]
-
Triethylammonium after flash chromatography : r/Chempros - Reddit. [Link]
-
How do I get rid of triethyl amine in a reaction? - ResearchGate. [Link]
- Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride - Google P
-
5.37 Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare. [Link]
-
Triethylamine removal : r/chemistry - Reddit. [Link]
- Method for removing unreacted electrophiles from a reaction mixture - Google P
Sources
- 1. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. sopachem.com [sopachem.com]
Technical Support Center: Purification of Products Containing Triethylammonium Bromide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals facing the challenge of purifying products contaminated with triethylammonium bromide (TEA-Br). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the integrity of your final product.
Introduction: Understanding the Challenge
This compound is a common byproduct in organic synthesis, often arising from the use of triethylamine (TEA) as a base to neutralize acidic protons generated during a reaction.[1] While its high solubility in many organic solvents makes TEA an effective base, this same property can complicate the removal of the resulting triethylammonium salt from the desired product. This guide is designed to provide you with the expertise and practical insights needed to effectively remove this impurity.
Initial Assessment: Characterizing Your Mixture
Before selecting a purification strategy, it is crucial to understand the properties of your desired product and the nature of the impurities.
-
Solubility Profiling: Determine the solubility of your crude product (containing your desired compound and TEA-Br) in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). This compound is highly soluble in polar solvents like water and alcohols, and its solubility decreases in less polar organic solvents.[2]
-
Impurity Identification: Besides TEA-Br, consider other potential impurities from your reaction, such as unreacted starting materials or byproducts from side reactions. Techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for identifying the components of your crude mixture.[3]
Purification Strategies: A Method for Every Scenario
Based on the properties of your product, you can choose from several purification techniques. The following sections provide detailed protocols and troubleshooting for each method.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is often the simplest and most direct method for removing water-soluble salts like this compound from organic products.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. The TEA-Br will preferentially partition into the aqueous layer. For acidic products, a dilute acid wash (e.g., 5% HCl) can be used to ensure the protonation of any residual triethylamine, rendering it highly water-soluble.[4] For basic products, a simple water wash is recommended to avoid protonating the desired compound.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash process 2-3 times for efficient removal.
-
Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
| Problem | Possible Cause | Solution |
| Emulsion Formation | High concentration of surfactant-like molecules or vigorous shaking. | - Gently swirl the separatory funnel instead of shaking vigorously.[5]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[4][6]- Allow the mixture to stand for an extended period.- Centrifuge the mixture to break the emulsion.[7]- Filter the mixture through a pad of Celite®.[8] |
| Product is also water-soluble | The desired product has significant polarity. | - Use a saturated aqueous solution of a salt (salting out) to decrease the solubility of the organic product in the aqueous phase.[6]- Consider alternative purification methods like recrystallization or chromatography. |
| Incomplete removal of TEA-Br | Insufficient number of washes or poor partitioning. | - Increase the number of aqueous washes.- Ensure thorough mixing during the washes to maximize partitioning. |
Recrystallization: For Crystalline Solid Products
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.
-
Solvent Selection: Choose a solvent or solvent system in which your desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[9][10] The ideal solvent should either not dissolve TEA-Br at all or keep it in solution upon cooling. Good starting points for polar compounds are often ethanol, isopropanol, or mixtures like ethanol/water.[11]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor containing dissolved TEA-Br.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Problem | Possible Cause | Solution |
| No Crystals Form | - Too much solvent was used.[12]- The solution is supersaturated.[12] | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.[12]- Add a seed crystal of the pure product.[12] |
| "Oiling Out" | The product separates as a liquid instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute.[13] | - Reheat the solution to dissolve the oil, add a small amount of a solvent in which the product is more soluble, and cool again slowly.[12]- Try a different recrystallization solvent with a lower boiling point. |
| Low Recovery | The product has some solubility in the cold solvent. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of cold solvent used for washing the crystals. |
Chromatography: For a Broad Range of Products
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation between your product and TEA-Br. TEA-Br is highly polar and will typically remain at the baseline in many common solvent systems. A mobile phase containing a small amount of a polar solvent like methanol or a base like triethylamine (to prevent streaking of basic compounds) may be necessary.
-
Column Packing: Pack a chromatography column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation.
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | - Adjust the polarity of the eluent based on TLC analysis. A more polar eluent will move compounds down the column faster. |
| Product Streaking on TLC/Column | The product is interacting too strongly with the stationary phase (e.g., acidic silica with a basic product). | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. |
| Co-elution of TEA-Br | The mobile phase is too polar. | - Use a less polar eluent system to retain the highly polar TEA-Br on the column while allowing your product to elute. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my product?
The choice of purification method depends primarily on the physical and chemical properties of your desired product.
Caption: Decision workflow for selecting a purification method.
Q2: I've purified my product, but my NMR spectrum still shows signals for triethylamine. What should I do?
Traces of triethylamine can be persistent. Co-evaporation with a higher boiling point solvent like toluene can help remove residual volatile impurities.[14] If the triethylammonium salt is present, an additional aqueous wash or recrystallization may be necessary.
Q3: I'm working with a sensitive compound that degrades in the presence of acid or base. How can I remove TEA-Br?
In this case, a neutral water wash during liquid-liquid extraction is the mildest approach. Alternatively, recrystallization from a neutral solvent system or column chromatography with a neutral mobile phase would be suitable.
Q4: Can I lose the triethylammonium counterion from my desired product during purification?
Yes, this is a known issue, particularly with phosphate esters and phosphoramidates. The triethylammonium cation can be lost during chromatography or upon concentration, leading to the acidic form of the product which may be less stable. To avoid this, it is recommended to add a small excess of triethylamine to the combined pure fractions before final concentration.
Q5: How can I confirm the purity of my product after removing this compound?
-
NMR Spectroscopy: The characteristic signals for the ethyl groups of triethylammonium (a quartet around 3.1 ppm and a triplet around 1.2 ppm in D₂O) should be absent in the ¹H NMR spectrum of the purified product.[3]
-
TLC Analysis: The purified product should appear as a single spot on the TLC plate, with no co-spotting with a this compound standard.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid compounds.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[15][16] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
Waste Disposal
All waste containing this compound should be treated as hazardous chemical waste and disposed of according to your institution's guidelines.[18] Do not dispose of it in the regular trash or down the drain.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization 1. (n.d.). University of Massachusetts Amherst. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
TRIETHYLAMINE HYDROBROMIDE EXTRA PURE. (n.d.). Loba Chemie. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Recrystallization Issues. (2024, October 17). Reddit. Retrieved from [Link]
-
solid-liquid extraction. (n.d.). Columbia University. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Wellesley College. Retrieved from [Link]
-
Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved from [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. Retrieved from [Link]
-
How do I get rid of triethyl amine in a reaction? (2014, November 27). ResearchGate. Retrieved from [Link]
-
Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. (n.d.). National Institutes of Health. Retrieved from [Link]
-
How can I separate this compound from a reaction mixture? (2014, July 29). ResearchGate. Retrieved from [Link]
-
Triethylamine: Properties, Applications, and Industrial Uses. (2023, May 25). Alpha Chemical Co. Retrieved from [Link]
-
98 questions with answers in TRIETHYLAMINE. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? (2014, August 12). ResearchGate. Retrieved from [Link]
-
Methylthis compound - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics. Retrieved from [Link]
-
Triethylamine. (n.d.). Wikipedia. Retrieved from [Link]
-
TRIETHYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
A Short Liquid-Liquid Extraction Demonstration. (2017, June 14). YouTube. Retrieved from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. Retrieved from [Link]
-
Removing triethylamine from purified product. (2017, February 7). Reddit. Retrieved from [Link]
Sources
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. Recrystallization [wiredchemist.com]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Triethylammonium Cation Loss During Purification
Welcome to the technical support center for managing and preventing the loss of the triethylammonium (TEAH⁺) cation during chemical purification. This guide is designed for researchers, scientists, and drug development professionals who utilize triethylammonium salts in their workflows, particularly in the purification of nucleotides, oligonucleotides, and other anionic biomolecules. Here, we will move beyond simple protocols to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your experiments.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the foundational concepts surrounding the use of triethylammonium salts in purification.
Q1: What is the triethylammonium cation, and why is it so common in purification?
The triethylammonium (TEAH⁺) cation is the protonated form of the organic base triethylamine (TEA). It is widely used to form salts with acidic compounds, especially those containing phosphate or carboxylate groups like nucleotides and their analogues.[1]
The primary advantages of using TEAH⁺ as a counterion are:
-
Enhanced Solubility: Triethylammonium salts of large, anionic molecules (like oligonucleotides) are significantly more soluble in organic solvents compared to their corresponding free acids or metal salts.[1] This is critical for reactions and purifications that require non-aqueous conditions.
-
Volatility: Triethylammonium salts, such as triethylammonium acetate (TEAA) and triethylammonium bicarbonate (TEAB), are considered "volatile salts."[2][3] This means that after purification, they can be removed by lyophilization (freeze-drying) or evaporation under vacuum, leaving the purified analyte salt-free.[4] This is a major advantage over non-volatile salts (e.g., sodium chloride), which would require a separate desalting step.
Q2: What is the difference between TEAA and TEAB, and when should I use them?
TEAA (triethylammonium acetate) and TEAB (triethylammonium bicarbonate) are the two most common volatile salts used in purification.
-
Triethylammonium Acetate (TEAA): Formed from triethylamine and acetic acid, TEAA is a widely used ion-pairing reagent in reverse-phase high-performance liquid chromatography (IP-RP-HPLC).[2][5][6][7] It is effective for the separation of oligonucleotides and peptides.[8][9][10]
-
Triethylammonium Bicarbonate (TEAB): Formed from triethylamine and carbonic acid (by bubbling CO₂ through a TEA solution), TEAB is also a valuable volatile buffer for RP-HPLC, particularly for purifying nucleotides and other biomolecules.[3][11]
The choice between them often depends on the specific application, required pH, and compatibility with downstream analysis like mass spectrometry. TEAB, for instance, is noted for its utility in purifying nucleotides.[3] An optimized method for oligonucleotide purification found that a 40 mM TEAB buffer at pH 7 yielded higher purity compared to other methods.[12]
Q3: How does the triethylammonium cation work as an "ion-pairing" reagent in HPLC?
Ion-pair chromatography is a technique used to separate charged analytes on a reverse-phase (hydrophobic) column, where they would normally have little or no retention.[13]
The TEAH⁺ cation acts as an ion-pairing reagent for anionic analytes (like the phosphate backbone of oligonucleotides).[6] The mechanism involves the formation of a neutral, more hydrophobic ion-pair between the positively charged TEAH⁺ and the negatively charged analyte. This new, neutral complex can be retained and separated on a standard C8 or C18 reverse-phase column. The concentration of the ion-pairing agent is crucial; it must be optimized to ensure adequate retention without being so high that it becomes difficult to elute the analyte.
Part 2: The Core Problem - Mechanisms of Cation Loss
Understanding how and why the TEAH⁺ cation is lost is the first step toward preventing it. The loss is often subtle and may go unnoticed without careful analysis, potentially leading to inaccurate sample quantification or compound degradation.[1]
Q4: What is the primary mechanism of triethylammonium cation loss?
The loss of the TEAH⁺ cation is fundamentally an issue of chemical equilibrium. The triethylammonium salt (TEAH⁺A⁻) exists in equilibrium with its neutral components: the free base triethylamine (TEA) and the corresponding acid (HA).
TEAH⁺A⁻ ⇌ TEA + HA
Triethylamine (TEA) is a volatile liquid with a boiling point of about 89°C and a distinct fishy odor.[3] When a solution containing a triethylammonium salt is concentrated under reduced pressure (e.g., on a rotary evaporator), the volatile, neutral TEA is selectively removed from the solution along with the solvent.[1][14] This continuous removal of TEA shifts the equilibrium to the right, causing more of the salt to dissociate. The result is a product that is depleted of its counterion, leaving behind the free acid (HA).[1]
Diagram: The Equilibrium Driving Cation Loss
The following diagram illustrates the dissociation of the triethylammonium salt and the subsequent removal of the volatile triethylamine base, which is the root cause of cation loss during solvent evaporation.
Sources
- 1. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. itwreagents.com [itwreagents.com]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. massspec.chem.ox.ac.uk [massspec.chem.ox.ac.uk]
- 12. Optimization of High-Performance Liquid Chromatography Parameters for Purification of Oligonucleotide-A [scirp.org]
- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Yield with Triethylammonium Bromide
Welcome to the technical support guide for Triethylammonium Bromide (TEABr). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the use of TEABr as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and roles of this compound in chemical reactions.
Q1: What is this compound and what are its primary catalytic roles?
This compound (TEABr), the salt of triethylamine and hydrobromic acid, is a versatile organic compound that appears as a white to off-white crystalline solid.[1] It is highly soluble in water and other polar solvents but insoluble in non-polar ones.[2][3] Its utility in synthesis stems from two primary catalytic functions:
-
Phase-Transfer Catalyst (PTC): In heterogeneous reaction mixtures (e.g., aqueous-organic), TEABr acts as a phase-transfer catalyst.[2] It facilitates the transport of an anionic reactant from the aqueous phase into the organic phase where the reaction occurs, thereby increasing reaction rates and yields.[2]
-
Base Pre-Catalyst: In certain reactions, TEABr can exist in equilibrium with free triethylamine (TEA).[1][4] Triethylamine is a weak base that can catalyze a variety of reactions, including condensations, eliminations, and serving as an acid scavenger. The TEABr salt provides a sustained, controlled concentration of the active TEA base.[1]
Q2: How does this compound function as a Phase-Transfer Catalyst (PTC)?
As a PTC, the triethylammonium cation pairs with the reactant anion (e.g., a nucleophile like CN⁻ or OH⁻) in the aqueous phase. This newly formed ion pair has sufficient lipophilicity to dissolve in the organic phase. Once in the organic phase, the anion is liberated and can react with the organic substrate. The triethylammonium cation then returns to the aqueous phase to repeat the cycle. This process overcomes the mutual insolubility of the reactants, accelerating the reaction.[2]
Caption: Decision tree for troubleshooting low reaction yield.
Potential Causes & Detailed Solutions:
-
Cause A: Catalyst Inactivity or Impurity
-
Explanation: TEABr is hygroscopic; absorbed water can inhibit reactions. [2]Similarly, impurities in starting materials or solvents can poison the catalyst. [5] * Solution: Ensure TEABr is dry, ideally by storing it in a desiccator. Use freshly purified or high-purity grade solvents and reagents. [6]If catalyst degradation is suspected, acquire a fresh batch.
-
-
Cause B: Suboptimal Catalyst Loading
-
Explanation: The reaction rate is often dependent on the catalyst concentration. [7]Insufficient catalyst will result in a slow or stalled reaction. [8] * Solution: Perform a catalyst loading screen. Set up small-scale parallel reactions with varying amounts of TEABr (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%) to identify the optimal concentration that balances reaction rate and cost. [5][9]
-
-
Cause C: Inefficient Mixing (in Phase-Transfer Systems)
-
Explanation: In a biphasic PTC system, the reaction occurs at the interface between the two liquid phases or in the organic phase. The rate of reactant transfer is directly proportional to the interfacial surface area.
-
Solution: Increase the stirring rate significantly. Ensure the reaction mixture forms a vigorous emulsion. If this is not sufficient, consider specialized mechanical stirrers.
-
-
Cause D: Incorrect Temperature
-
Explanation: Many reactions require a certain activation energy. If the temperature is too low, the reaction rate may be negligible. [7] * Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious of higher temperatures, which can also promote side reactions. [7]
-
Problem 2: Poor Selectivity or Formation of Side Products
The formation of undesired byproducts compromises yield and complicates purification. [10]
-
Cause A: Excessive Catalyst Loading or High Temperature
-
Explanation: While increasing catalyst loading and temperature can increase the reaction rate, it can also provide the activation energy for undesired reaction pathways, leading to byproducts like over-alkylation, elimination, or polymerization. [7][10][11] * Solution: Reduce the catalyst loading to the minimum required for an acceptable rate. [9]Attempt the reaction at a lower temperature for a longer period to favor the thermodynamically preferred product. [10]
-
-
Cause B: Unwanted Base-Catalyzed Side Reactions
-
Explanation: The presence of free triethylamine (in equilibrium with TEABr) can promote unwanted dehydrohalogenation or condensation side reactions, especially with alkyl halide reactants that have beta-hydrogens. [4][12] * Solution: If an elimination byproduct is observed, it may indicate that the free base concentration is too high or that TEABr is not the ideal catalyst. Consider a quaternary ammonium salt with a non-basic cation, such as Tetraethylammonium Bromide (TEAB), which cannot act as a proton acceptor. [13]
-
Problem 3: Difficulty with Product Purification and Byproduct Removal
Triethylammonium salts can be challenging to remove from reaction mixtures, sometimes leading to product contamination. [14][15]
-
Issue: Removing Water-Soluble Triethylammonium Salts
-
Explanation: TEABr and other triethylammonium salts formed during the reaction (e.g., triethylammonium chloride) are highly soluble in polar solvents and water. [16] * Solution 1 (Aqueous Workup): If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), perform an aqueous wash. The salt will partition into the aqueous layer, which can then be separated and discarded. Repeat the wash 2-3 times for efficient removal.
-
Solution 2 (Anti-Solvent Precipitation): If the reaction is performed in a polar protic solvent like ethanol, the salt may be soluble. After the reaction, concentrate the mixture and add a less polar or "borderline" aprotic solvent in which your product is soluble but the salt is not (e.g., THF, ethyl acetate, or dichloromethane). [17][18]The this compound will precipitate as a white solid and can be removed by filtration. [17]
-
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol provides a framework for systematically determining the optimal catalyst loading for a given reaction.
-
Preparation: In an inert atmosphere, prepare a stock solution of your substrate and any other reagents in the chosen anhydrous solvent.
-
Reaction Setup: Arrange a series of reaction vials, each with a stir bar. To each vial, add an equal volume of the prepared stock solution.
-
Catalyst Addition: Add the calculated amount of this compound to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mol%).
-
Reaction Execution: Seal the vials and place them in a temperature-controlled heating block. Begin stirring at a consistent and vigorous rate.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction. Quench the aliquot immediately (e.g., by diluting in a suitable solvent or passing through a small silica plug).
-
Analysis: Analyze the quenched aliquots by a suitable method (GC, LC-MS, or ¹H NMR) to determine the percent conversion of the starting material to the product.
-
Evaluation: Plot percent conversion versus time for each catalyst loading. The optimal loading is the lowest amount that provides the desired conversion in an acceptable timeframe without significant byproduct formation. [5]
Protocol 2: Example Application - Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
This protocol demonstrates the use of TEABr as a PTC for a simple nucleophilic substitution.
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add sodium cyanide (NaCN, 1.1 equivalents), deionized water, and this compound (0.05 equivalents, 5 mol%).
-
Solvent and Substrate Addition: Add toluene to the flask, followed by benzyl chloride (1.0 equivalent).
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously to ensure good mixing between the two phases.
-
Monitoring: Monitor the disappearance of benzyl chloride using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Workup: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with deionized water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude benzyl cyanide. The product can be further purified by vacuum distillation if necessary.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Tetraethylammonium bromide - Wikipedia [en.wikipedia.org]
- 14. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoredox Catalyzed C(sp3)−C(sp3) Coupling of α-Bromoesters and Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triethylamine - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Managing Hygroscopic Triethylammonium Bromide in Experiments
Sources
- 1. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Karl Fischer titration applications | Metrohm [metrohm.com]
- 5. metrohm.com [metrohm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. km3.com.tw [km3.com.tw]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. metrohm.com [metrohm.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Technical Support Center: Triethylammonium Bromide (TEAB) Catalyst Deactivation and Regeneration
Welcome to the technical support guide for Triethylammonium Bromide (TEAB), a versatile and efficient phase-transfer catalyst.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with TEAB catalyst deactivation and to provide clear, actionable protocols for its regeneration. Our goal is to empower you with the expertise to diagnose issues, restore catalyst performance, and prevent future deactivation.
Section 1: Frequently Asked Questions (FAQs) - Understanding TEAB Deactivation
This section addresses the fundamental questions regarding the loss of catalytic activity in TEAB.
Q1: What are the typical signs of TEAB catalyst deactivation in my experiment?
The most common indicator of catalyst deactivation is a decline in reaction performance. You may observe one or more of the following:
-
Reduced Reaction Rate: The time required to reach a certain conversion percentage increases significantly.
-
Decreased Yield: The final product yield is lower than expected under standard conditions.
-
Incomplete Conversion: The reaction stalls, leaving a substantial amount of starting material even after extended reaction times.
-
Altered Selectivity: The ratio of desired product to byproducts changes, indicating that alternative reaction pathways may be favored.
-
Physical Changes: The catalyst, which is typically a white crystalline powder, may appear discolored (e.g., yellow or brown) or become gummy, suggesting the presence of impurities or degradation.[1]
Q2: What are the primary mechanisms that cause my TEAB catalyst to lose activity?
Catalyst deactivation is a complex issue but can be broadly categorized into three main types: thermal, chemical, and physical.[2][3] For an organic salt like TEAB, the following mechanisms are most relevant:
-
Thermal Degradation: Although TEAB has a relatively high melting point (246-248°C), prolonged exposure to temperatures approaching this limit can lead to decomposition.[1] Similar quaternary ammonium salts are known to degrade at elevated temperatures.[4][5] The primary degradation pathway is often Hofmann elimination, especially in the presence of a base, which would convert the triethylammonium cation into triethylamine and ethene.
-
Chemical Poisoning: This occurs when impurities or reaction components bind irreversibly to the catalyst, rendering it inactive.[2] Poisons can be residual starting materials, strong acids or bases, or byproducts that react with the triethylammonium cation or the bromide anion.
-
Fouling: This involves the deposition of insoluble materials, such as polymeric byproducts or tars, onto the catalyst's surface.[2][3] In a homogeneous system, this can lead to the catalyst being "caged" within an insoluble matrix, preventing it from participating in the reaction.
-
Side Reactions: The catalyst itself can participate in unintended side reactions. For example, the parent amine, triethylamine, is known to undergo C-H bond activation and other reactions that can lead to catalyst deactivation in certain organometallic systems.[6]
Q3: Can impurities in my reagents or solvents "poison" the TEAB catalyst?
Absolutely. TEAB functions as a phase-transfer catalyst by facilitating the movement of an anion into an organic phase.[1][7] Its performance is highly sensitive to the chemical environment.
-
Strong Acids/Bases: Excess strong base can promote Hofmann elimination, while a strong acid can lead to the formation of non-catalytic species.
-
Nucleophilic/Electrophilic Impurities: Potent nucleophiles could potentially displace the bromide anion, altering the catalyst's properties. Highly reactive electrophiles could react with the parent amine (triethylamine) if any is present in equilibrium.
-
Water Content: TEAB is hygroscopic.[8] While many phase-transfer reactions tolerate water, excessive amounts can alter the phase dynamics or promote hydrolysis of sensitive reagents, leading to byproduct formation and potential fouling.
Section 2: Troubleshooting Guide - Is My Catalyst the Problem?
When a reaction underperforms, it's crucial to systematically identify the root cause. This guide provides a logical workflow to determine if catalyst deactivation is the culprit.
Initial Troubleshooting Workflow
Before assuming catalyst failure, a series of checks should be performed. The following decision tree illustrates a systematic approach to diagnosing a problematic reaction.
Caption: A logical workflow for troubleshooting underperforming reactions.
Advanced Catalyst Characterization
If the troubleshooting workflow points towards catalyst deactivation, a more detailed analysis of the catalyst itself is warranted. Comparing a sample of the used catalyst against a fresh, reliable standard can provide definitive proof of deactivation.
Table 1: Analytical Techniques for Assessing TEAB Catalyst Integrity
| Technique | Purpose | What to Look For in a Deactivated Sample | Reference |
|---|---|---|---|
| ¹H / ¹³C NMR Spectroscopy | Assesses chemical structure and purity. | Appearance of new peaks from degradation products (e.g., triethylamine, ethene) or bound impurities. Peak broadening can indicate fouling. | [9] |
| FT-IR Spectroscopy | Identifies functional groups. | New absorption bands corresponding to functional groups from fouling agents (e.g., C=O from polymeric byproducts). | [10] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature. | A lower onset temperature of decomposition compared to the fresh catalyst, indicating reduced thermal stability. Additional mass loss steps may indicate the presence of volatile impurities. | [4] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | A shift or broadening of the melting point peak, or the appearance of new thermal events, suggesting impurities or degradation. | [11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates and identifies components in a mixture. | Can be used to quantify the remaining active TEAB and identify soluble degradation products or poisons. |[12] |
Section 3: Experimental Protocols - Regeneration and Handling
Once deactivation is confirmed, the catalyst can often be regenerated to restore its activity. For TEAB used in homogeneous catalysis, recrystallization is a highly effective method.
Protocol 1: Regeneration of TEAB via Recrystallization
This protocol is designed to remove non-volatile impurities, colored byproducts, and some degradation products. The choice of solvents is based on TEAB's high solubility in polar solvents like ethanol and its poor solubility in non-polar solvents.[1][13]
Objective: To purify deactivated this compound by removing accumulated impurities.
Materials:
-
Deactivated TEAB catalyst
-
Ethanol (Absolute)
-
Diethyl Ether (Anhydrous)
-
Activated Carbon (optional, for color removal)
-
Büchner funnel and filter flask
-
Filter paper
-
Round-bottom flask and condenser (for heating)
-
Ice bath
Workflow:
Caption: Step-by-step workflow for TEAB regeneration via recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude, deactivated TEAB into a round-bottom flask. Add a minimal amount of hot ethanol to completely dissolve the solid. Stir and gently heat the mixture using a water bath to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution. Reflux the mixture for 10-15 minutes. The carbon will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified TEAB crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the white, crystalline product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Verification: Confirm the purity of the regenerated catalyst using one of the analytical methods listed in Table 1 (e.g., melting point, NMR) before reusing it in a reaction.
Protocol 2: Best Practices for Handling and Storage
Prevention is always better than cure.[14] Proper handling and storage can significantly extend the life of your TEAB catalyst.
-
Storage: Store TEAB in a tightly sealed container in a cool, dry place, away from incompatible materials. As it is hygroscopic, storage in a desiccator is recommended.[8]
-
Inert Atmosphere: For reactions that are sensitive to air or moisture, handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reagent Purity: Always use high-purity reagents and solvents to minimize the introduction of potential catalyst poisons.
Section 4: Overview of Deactivation Pathways
Understanding the potential routes of deactivation is key to both troubleshooting and prevention. The following diagram summarizes the primary mechanisms discussed.
Caption: Summary of the primary deactivation pathways for TEAB catalyst.
References
- A kinetic study of the thermal degradation of cetyltrimethylammonium bromide inside the mesoporous SBA-3 molecular sieve.
- Triethylamine hydrobromide - Safety D
- This compound - Physicochemical Properties. ChemBK.
- This compound - Product Inform
- A Comparative Guide to Triethylmethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer C
- Catalyst Characteriz
- Heterogeneous Catalyst Deactivation and Regener
- Regeneration of the Deactivated SCR Catalysts.
- CAS 636-70-4: this compound. CymitQuimica.
- Thermal degradation of CTAB in as-synthesized MCM-41.
- Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normaliz
- Catalyst deactiv
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. PMC - PubMed Central.
- How can I separate this compound
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited.
- Catalyst Deactivation/Regeneration.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- TG, DTG, and DTA curves of (a) TBA-Br with Al2O3 additive.
- Analytical Method Validation for the Determination of Tetrabutylammonium Bromide Content in Daclatasvir Dihydrochloride by LC-MsMs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 9. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst Characterization Techniques [hidenanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Transfer Catalysis with Triethylammonium Bromide
Welcome to the technical support center for phase transfer catalysis (PTC) utilizing triethylammonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. Here, we move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can make informed decisions to optimize your reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of phase transfer catalysis?
Phase transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] In many organic syntheses, an ionic reactant (like an inorganic salt) is soluble in water but insoluble in the organic solvent that contains the organic substrate.[3][4] A phase transfer catalyst, such as this compound, acts as a shuttle.[5] It forms an ion pair with the reactant anion in the aqueous phase, transporting it into the organic phase where it can react with the substrate.[6] After the reaction, the catalyst returns to the aqueous phase to begin the cycle again, hence the term "catalysis." This method often leads to faster reaction rates, higher yields, and fewer byproducts compared to traditional homogeneous reactions.[4]
Q2: Why choose this compound as a phase transfer catalyst?
This compound is a quaternary ammonium salt that is effective and economically viable for many PTC applications.[7][8] Its selection is often based on a balance of properties:
-
Solubility: It possesses sufficient solubility in both polar (aqueous) and nonpolar (organic) solvents to effectively shuttle anions across the phase boundary.[7]
-
Reactivity: The triethylammonium cation is lipophilic enough to enter the organic phase but does not create an overly tight ion pair with the transported anion, allowing the anion to be reactive.
-
Cost-Effectiveness: Compared to more complex catalysts like crown ethers or larger quaternary ammonium salts, this compound is often a more economical choice.
Q3: What is the role of water in a phase transfer catalysis system?
Water plays a critical and complex role in PTC systems. It is essential for dissolving the inorganic salt and enabling the initial anion exchange with the catalyst.[9][10] However, excessive water can be detrimental. Water molecules can hydrate the anion being transported into the organic phase, creating a "hydration shell." This shell reduces the anion's nucleophilicity and, consequently, the reaction rate.[11][12] The optimal amount of water is a delicate balance that often needs to be determined empirically for each specific reaction.[13]
Q4: How does the choice of organic solvent affect the reaction?
The organic solvent significantly influences the reaction's success. The ideal solvent should:
-
Readily dissolve the organic substrate.
-
Have low miscibility with water to maintain the two-phase system.
-
Possess a polarity that supports the reaction. Non-polar solvents are often preferred as they minimize the solvation of the ion pair, keeping the anion in a more "naked" and reactive state.[3][14] Common choices include toluene, dichloromethane, and hexane.[14]
Q5: Can this compound decompose during the reaction?
Yes, like many quaternary ammonium salts, this compound can be susceptible to decomposition, particularly at elevated temperatures and in the presence of strong bases like concentrated sodium or potassium hydroxide.[14] This degradation, known as Hofmann elimination, can reduce the catalyst's effectiveness over time. It is crucial to operate within the catalyst's stability window.
II. Troubleshooting Guides
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues in PTC. A systematic approach is necessary to diagnose the root cause.
Initial Diagnostic Questions:
-
Was the catalyst added? (A surprisingly common oversight)
-
Is the stirring vigorous enough to create a sufficient interfacial area between the two phases?[14]
-
Have the purities of all reactants, including the catalyst and solvents, been verified?
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions & Explanations:
-
Inactive Catalyst: this compound is hygroscopic and can absorb moisture, which can inhibit its activity.[7][8] Always store it in a cool, dry place. If in doubt, use a fresh batch or purify the existing one.[15][16]
-
Sub-optimal Reaction Conditions: PTC reactions are sensitive to temperature, concentration, and reaction time. A systematic optimization, potentially using a Design of Experiments (DoE) approach, can identify the ideal parameters.[15]
-
Insufficient Interfacial Area: The reaction occurs at the interface of the two liquid phases.[17] If stirring is inadequate, the surface area for the catalyst to shuttle anions is limited, throttling the reaction rate. Ensure the vortex created by stirring reaches deep into the reaction mixture.
-
Side Reactions: Analyze the reaction mixture for byproducts. Unwanted side reactions can consume reactants or the desired product. Adjusting the temperature or using a more selective catalyst might be necessary.
Problem 2: Slow Reaction Rate
When the reaction proceeds but at an impractically slow pace, the bottleneck is often in the catalytic cycle.
Troubleshooting Workflow: Slow Reaction Rate
Caption: Troubleshooting workflow for slow reaction rates.
Detailed Solutions & Explanations:
-
Excessive Water: As previously mentioned, too much water can hydrate the anion, reducing its reactivity.[11] Consider running the reaction under solid-liquid PTC conditions (using the solid salt directly) or carefully titrating in small amounts of water to find the optimal level.[13]
-
Catalyst Loading: While it is a catalyst, a certain minimum concentration is required to achieve a practical reaction rate. If the rate is slow, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can have a significant impact.
-
Solvent Polarity: The solvent's polarity can affect the ion pair's reactivity. In highly polar organic solvents, the ion pair may be too tightly associated. Switching to a less polar solvent can sometimes "free" the anion, increasing its nucleophilicity.[3]
-
Catalyst Poisoning: Certain impurities in the reactants or solvent can bind to the catalyst more strongly than the desired anion, effectively taking it out of circulation. This is known as catalyst poisoning.[9] Purifying the starting materials can resolve this issue.
Problem 3: Emulsion Formation During Workup
The formation of a stable emulsion during the workup phase can make product isolation difficult and lead to significant yield loss.
Causes and Solutions for Emulsion:
| Possible Cause | Explanation | Suggested Solution |
| High Catalyst Concentration | This compound, like other quaternary ammonium salts, has surfactant-like properties. At high concentrations, it can stabilize the interface between the organic and aqueous layers.[18] | Reduce the catalyst loading in the reaction. During workup, dilute the mixture with more of the organic and aqueous phases. |
| Intense Agitation During Extraction | Overly vigorous shaking or stirring during the workup can create a very fine dispersion of one phase within the other, which is slow to separate. | Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. |
| Presence of Fine Particulates | Undissolved solids can accumulate at the interface and stabilize emulsions, a phenomenon related to Pickering emulsions.[19][20] | Filter the reaction mixture before the aqueous workup to remove any solids. |
| pH Effects | The pH of the aqueous phase can influence the solubility of certain species, potentially leading to the precipitation of materials that stabilize the emulsion. | Adjust the pH of the aqueous phase. Adding a saturated brine solution can also help break emulsions by increasing the ionic strength of the aqueous phase.[18] |
III. Experimental Protocols
Protocol 1: General Setup for a Liquid-Liquid PTC Reaction
This protocol outlines a representative setup for a nucleophilic substitution reaction.
-
Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add the organic substrate and the organic solvent (e.g., toluene).
-
Aqueous Phase Preparation: In a separate beaker, dissolve the inorganic salt (the source of the nucleophile) in deionized water.
-
Catalyst Addition: Add the this compound to the reaction flask. A typical loading is 1-5 mol% relative to the limiting reagent.
-
Reaction Initiation: Add the aqueous solution to the reaction flask.
-
Reaction Conditions: Begin vigorous stirring to ensure good mixing of the two phases and heat the mixture to the desired temperature (e.g., 70-90 °C).[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing them using techniques like TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine to remove the catalyst and any remaining inorganic salts. Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 2: Purity Test for this compound
Ensuring the purity and dryness of the catalyst is crucial.
-
Appearance: The catalyst should be a white to off-white crystalline solid.[7]
-
Melting Point: Determine the melting point of a small sample. A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy: ¹H NMR spectroscopy can confirm the structure and identify any organic impurities.
-
Karl Fischer Titration: To determine the water content, perform a Karl Fischer titration. For most applications, a water content of <0.5% is desirable.
IV. The Catalytic Cycle of this compound
The following diagram illustrates the mechanism by which this compound facilitates the reaction between an organic substrate (R-X) in the organic phase and a nucleophile (Y⁻) from an inorganic salt (M⁺Y⁻) in the aqueous phase.
Caption: The catalytic cycle in phase transfer catalysis.
This guide provides a comprehensive framework for troubleshooting issues with this compound in phase transfer catalysis. By understanding the fundamental principles and systematically addressing problems, you can enhance the efficiency and success of your synthetic endeavors.
References
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
Sasson, Y., et al. (1986). The Role of Water in Phase Transfer Catalysis. Scilit. Available from: [Link]
-
Landini, D., et al. (1992). Key Role of Water for Nucleophilic Substitutions in Phase-Transfer-Catalyzed Processes: A Mini-Review. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Liquid–Liquid Phase Transfer Catalysis: Basic Principles and Synthetic Applications. (2007). Taylor & Francis Online. Available from: [Link]
-
Selvi, R. S., et al. (2014). The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. International Journal of Scientific & Technology Research. Available from: [Link]
-
Sasson, Y., et al. (1986). The Role of Water in Phase Transfer Catalysis. Molecular Crystals and Liquid Crystals Incorporating Nonlinear Optics. Available from: [Link]
-
Slideshare. Phase transfer catalysis. Available from: [Link]
-
Sasson, Y., et al. (1986). The Role of Water in Phase Transfer Catalysis. Taylor & Francis Online. Available from: [Link]
-
PTC Organics, Inc. The Importance of Water in Solid-Liquid PTC Systems. Available from: [Link]
-
PTC Organics, Inc. Phase-Transfer Catalysis Communications. Available from: [Link]
-
OperaChem. Phase transfer catalysis (PTC). (2023). Available from: [Link]
-
Deubner, F., et al. (2020). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Pourmousavi, S. A., & Salehi, P. (2007). Synthesis of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic Compounds. Acta Chimica Slovenica. Available from: [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Available from: [Link]
-
Bram, G., et al. (1985). Solvents as phase-transfer catalysts in reactions initiated by solid bases. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
PTC Organics, Inc. Cetyl Trimethyl Ammonium Bromide. Available from: [Link]
-
Fenart, E., et al. (2015). Pickering interfacial catalysis for biphasic systems: from emulsion design to green reactions. Angewandte Chemie International Edition in English. Available from: [Link]
-
Wikipedia. Triethylamine. Available from: [Link]
-
van der Wal, S., et al. (2021). Recent developments in catalysis with Pickering Emulsions. Catalysis Science & Technology. Available from: [Link]
-
ResearchGate. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. (2022). Available from: [Link]
- Google Patents. FR3095437A1 - Process for obtaining tetraethylammonium bromide and tetraethylammonium tetrafluoroborate, corresponding products and uses.
-
PTC Organics, Inc. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available from: [Link]
-
Liskon Biological. Applications of Tetrabutylammonium Tribromide in Organic Synthesis. (2023). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Pickering Interfacial Catalysis for Biphasic Systems: From Emulsion Design to Green Reactions. (2015). Available from: [Link]
-
Macmillan Group. Phase-Transfer Catalysis (PTC). (2008). Available from: [Link]
-
American Institute of Chemists. Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. (2009). Available from: [Link]
-
Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
ResearchGate. How can I separate this compound from a reaction mixture?. (2014). Available from: [Link]
-
Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Wikipedia. Tetrabutylammonium bromide. Available from: [Link]
-
Wang, Y., et al. (2022). Three-Phase Emulsions During Cross-Coupling Reactions in Water. ACS Central Science. Available from: [Link]
-
ResearchGate. Enzymatic catalysis in gel-stabilized two-phase systems: Improvement of the solvent phase. (2009). Available from: [Link]
-
Hossain, M. A., & Al-Majid, A. M. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. ijstr.org [ijstr.org]
- 7. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. scilit.com [scilit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 19. Pickering interfacial catalysis for biphasic systems: from emulsion design to green reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments in catalysis with Pickering Emulsions - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03604H [pubs.rsc.org]
Technical Support Center: The Impact of Triethylammonium Bromide Impurities on Reaction Outcomes
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of triethylammonium bromide (TEABr) in chemical synthesis. We understand that reaction success is paramount, and seemingly minor impurities in your reagents can have significant consequences. Here, we delve into the specific challenges posed by impurities in TEABr and provide actionable solutions to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound is sluggish or incomplete. What could be the common impurity-related causes?
A1: Sluggish or incomplete reactions are often traced back to the purity of your this compound. The two most common culprits are residual starting materials: triethylamine and hydrobromic acid. Excess triethylamine can interfere with catalyst activity, particularly in metal-catalyzed reactions, while residual acid can neutralize basic reactants or catalysts. Another possibility is the presence of less effective phase-transfer catalysts as impurities, such as mono- or diethylammonium bromide, which can arise from the synthesis of TEABr.
Q2: I am observing unexpected byproducts in my reaction. Can impurities in this compound be responsible?
A2: Absolutely. For instance, in palladium-catalyzed cross-coupling reactions like the Heck reaction, residual triethylamine can act as a ligand, altering the electronic properties and coordination sphere of the palladium catalyst, potentially leading to side reactions or catalyst deactivation.[1] In phase-transfer catalyzed reactions, the presence of water or other protic impurities can lead to hydrolysis of sensitive substrates or products.
Q3: How can I quickly check the purity of my this compound?
A3: A simple pH test of an aqueous solution of your TEABr can be a good first indicator. A neutral pH suggests a relatively pure salt. A basic pH points to excess triethylamine, while an acidic pH indicates residual hydrobromic acid. For a more definitive analysis, spectroscopic methods such as ¹H NMR and FTIR are highly recommended. These techniques can help identify and even quantify the level of common impurities.
Q4: Is it necessary to purify commercial this compound before use?
A4: While many commercial grades of TEABr are of high purity, it is best practice to verify the purity, especially for sensitive applications like catalysis and pharmaceutical synthesis. If you encounter any of the issues mentioned above, or if your application requires stringent control over reaction conditions, purification by recrystallization is a reliable method to remove common impurities.
Troubleshooting Guide: Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful tool for C-C bond formation, but its efficiency is highly dependent on the integrity of the palladium catalyst and the reaction conditions.[2][3] Impurities in this compound, often used as a halide salt additive, can significantly impact the catalytic cycle.
Issue 1: Low or No Conversion
Potential Cause: Residual triethylamine impurity in the this compound.
Underlying Mechanism: Triethylamine, being a Lewis base, can coordinate to the palladium center.[4] This coordination can interfere with the catalytic cycle in several ways:
-
Catalyst Deactivation: Triethylamine can promote the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, effectively removing the catalyst from the reaction cycle.[1]
-
Ligand Displacement: If your Heck reaction employs phosphine or other specialized ligands, triethylamine can compete for coordination sites on the palladium, displacing the desired ligand and altering the catalyst's reactivity and stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Heck reactions.
Issue 2: Poor Selectivity or Formation of Side Products
Potential Cause: Alteration of the palladium catalyst's electronic environment by triethylamine impurity.
Underlying Mechanism: The coordination of triethylamine to the palladium center can change its electronic properties, which in turn can affect the regioselectivity and stereoselectivity of the Heck reaction.[5][6] This can lead to the formation of undesired isomers or byproducts from competing reaction pathways.
Preventative Measures:
-
Use High-Purity TEABr: Always start with TEABr of the highest available purity.
-
Purify if in Doubt: If you have any reason to suspect impurities, purify the TEABr before use.
-
Stoichiometric Control: Carefully control the stoichiometry of all reagents, including any added base, to avoid creating an environment where triethylamine can act as a detrimental ligand.
Troubleshooting Guide: Phase-Transfer Catalyzed (PTC) Reactions
This compound is often employed as a phase-transfer catalyst to facilitate reactions between reactants in immiscible phases.[7] Its efficacy is highly dependent on its ability to transport anions from the aqueous to the organic phase.
Issue: Low Reaction Rate or Poor Yield
Potential Causes:
-
Presence of less effective ammonium salt impurities (e.g., mono- and diethylammonium bromide).
-
Residual hydrobromic acid impurity.
Underlying Mechanisms:
-
Reduced Catalytic Efficiency: The efficiency of a quaternary ammonium salt as a phase-transfer catalyst is strongly influenced by the lipophilicity of its cation.[8][9] Longer alkyl chains increase lipophilicity, which enhances the solubility of the ion pair in the organic phase and facilitates anion transport. Mono- and diethylammonium bromide have shorter alkyl chains and are therefore less lipophilic and less effective as phase-transfer catalysts. Their presence effectively dilutes the concentration of the desired TEABr, leading to a lower overall reaction rate.
-
Neutralization of Base: In many PTC reactions, a base is used in the aqueous phase to generate the nucleophile. If the TEABr is contaminated with hydrobromic acid, it will neutralize the base, reducing the concentration of the active nucleophile and thereby slowing down or even halting the reaction.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor performance in PTC reactions.
Experimental Protocols
Protocol 1: Purity Assessment of this compound
1.1. pH Measurement:
-
Prepare a 1 M aqueous solution of the this compound.
-
Measure the pH of the solution using a calibrated pH meter.
-
Expected Result: A pH value between 6.0 and 7.5 indicates a high-purity salt.
-
Troubleshooting: A pH > 7.5 suggests the presence of residual triethylamine. A pH < 6.0 indicates residual hydrobromic acid.
-
1.2. ¹H NMR Spectroscopy:
-
Dissolve a small sample of the this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[10][11]
-
Acquire the ¹H NMR spectrum.
-
Expected Spectrum of Pure TEABr (in D₂O): A quartet around 3.1 ppm (6H, -CH₂-) and a triplet around 1.2 ppm (9H, -CH₃).[10]
-
Indications of Impurities:
-
Triethylamine: A quartet around 2.5 ppm and a triplet around 1.0 ppm.[12]
-
Ethanol (from synthesis or purification): A quartet around 3.6 ppm and a triplet around 1.1 ppm.
-
-
| Compound | Functional Group | ¹H NMR Chemical Shift (ppm, in D₂O) |
| This compound | -CH₂- | ~3.1 (quartet) |
| -CH₃- | ~1.2 (triplet) | |
| Triethylamine | -CH₂- | ~2.5 (quartet) |
| -CH₃- | ~1.0 (triplet) |
1.3. FTIR Spectroscopy:
-
Prepare a KBr pellet of the dried this compound or use an ATR-FTIR spectrometer.[10]
-
Acquire the IR spectrum.
-
Expected Spectrum of Pure TEABr: A characteristic broad N⁺-H stretching band between 2400-2700 cm⁻¹.[10]
-
Indications of Impurities: The absence or weakness of the N⁺-H stretch may indicate a significant amount of free triethylamine. The spectrum of triethylamine will show C-N stretching vibrations around 1489 and 1378 cm⁻¹.[13]
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To remove unreacted triethylamine and hydrobromic acid, as well as other potential impurities.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Beaker or Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Once fully dissolved, slowly add diethyl ether while stirring until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the recrystallized product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from [Link]
-
Triethylamine hydrobromide. (n.d.). PubChem. Retrieved from [Link]
-
ATR-FT-IR spectra of trimethylamine (TEA) and protonated triethylammonium carbonate (p-TEA-CO3). (n.d.). ResearchGate. Retrieved from [Link]
-
(N-Heterocyclic Carbene)PdCl2(TEA) Complexes: Studies on the Effect of the “Throw-Away” Ligand in Catalytic Activity. (n.d.). ACS Publications. Retrieved from [Link]
-
Methylthis compound. (n.d.). SpectraBase. Retrieved from [Link]
-
1H NMR spectra (400 MHz, D2O) of (a) triethylamine, (b) MsOH, (c)... (n.d.). ResearchGate. Retrieved from [Link]
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Catalytic Properties of the Pd/C - Triethylamine System. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR spectra of triethylamine 3HF adduct recorded at various temperatures. (n.d.). ResearchGate. Retrieved from [Link]
-
How can I separate this compound from a reaction mixture? (2014). ResearchGate. Retrieved from [Link]
-
The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. (2014). National Institutes of Health. Retrieved from [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. Retrieved from [Link]
-
Troubleshooting of Catalytic Reactors. (n.d.). SlideShare. Retrieved from [Link]
-
Triethylamine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Kinetics in phase-transfer catalysis: a theoretical study. Part 1. Poisoning effect by catalyst foreign ion. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting. Retrieved from [Link]
-
Triethanolamine as an Efficient and Reusable Base, Ligand and Reaction Medium for Phosphane‐Free Palladium‐Catalyzed Heck Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. Retrieved from [Link]
-
recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. (2010). Semantic Scholar. Retrieved from [Link]
-
Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
CHAPTER 3 EXPERIMENTAL. (n.d.). VTechWorks. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Triethylammonium Bromide (TEAB) Catalysis
Introduction: Maximizing the Potential of Triethylammonium Bromide in Your Synthesis
Welcome to the technical support guide for this compound (TEAB). As a quaternary ammonium salt, TEAB (C₆H₁₆BrN) is a versatile and effective catalyst, primarily utilized as a phase-transfer catalyst (PTC) in a multitude of organic reactions.[1][2] Its ability to facilitate reactions between reactants in immiscible phases makes it a valuable tool for researchers in synthetic chemistry and drug development.[2][3] Beyond its primary role in phase-transfer catalysis, TEAB and its constituent ions also play roles in other significant transformations, including the Baylis-Hillman reaction and CO₂ fixation.[4][5][6]
This guide is designed to move beyond basic protocols. It serves as a troubleshooting resource and an efficiency manual, structured in a practical question-and-answer format. We will delve into the mechanistic principles behind common experimental challenges and provide scientifically grounded, actionable strategies to enhance your reaction outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic function of this compound (TEAB)?
TEAB's main role is as a phase-transfer catalyst (PTC) . In a typical biphasic system (e.g., an aqueous phase and an organic phase), ionic nucleophiles (like CN⁻, OH⁻, or Br⁻) are often soluble in the aqueous layer but insoluble in the organic layer where the electrophilic substrate resides. This insolubility prevents the reaction from occurring.
TEAB resolves this by acting as a shuttle. The positively charged triethylammonium cation (Q⁺) is lipophilic enough to be soluble in the organic phase. It pairs with the nucleophilic anion (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻) that can migrate into the organic phase.[2][3] Once in the organic phase, the nucleophile is "naked" and highly reactive, allowing it to react with the organic substrate. The catalyst is then regenerated and returns to the aqueous phase to pick up another anion, thus completing the catalytic cycle.
Caption: The catalytic cycle of this compound (TEAB) in phase-transfer catalysis.
Q2: How does TEAB compare to other common quaternary ammonium salt catalysts like Tetrabutylammonium Bromide (TBAB)?
The choice between TEAB and other "quat" salts like TBAB is critical and depends on the specific reaction system. The key difference lies in the lipophilicity of the cation, which is determined by the length of the alkyl chains attached to the nitrogen atom.[3]
-
Tetrabutylammonium Bromide (TBAB) , with its four butyl groups, is significantly more lipophilic than TEAB. This high affinity for the organic phase often makes it a more efficient catalyst for a broad range of reactions, as it can more effectively pull the anion into the organic phase.[3][7]
-
This compound (TEAB) is less lipophilic due to its shorter ethyl groups. While this might result in a slower transfer rate in some systems, its smaller size can be advantageous where steric hindrance is a factor.[3] It is also a more cost-effective option.
The optimal catalyst must be determined empirically for each new reaction.
| Catalyst Property | This compound (TEAB) | Tetrabutylammonium Bromide (TBAB) | Rationale & Field Insight |
| Lipophilicity | Moderate | High | Governed by alkyl chain length. Higher lipophilicity generally enhances transfer into the organic phase.[3] |
| Anion Activation | Good | Excellent | The larger, more sterically shielded TBAB cation creates a "naked," more reactive anion in the organic phase.[3] |
| Typical Efficiency | Effective in many systems | Often more efficient; a common first choice for screening.[7][8] | TBAB's superior partitioning often leads to faster reaction rates. |
| Cost | Lower | Higher | TEAB can be a more economical choice for large-scale processes if efficiency is comparable. |
| Solubility Profile | Highly soluble in polar solvents and water.[1][2] | Excellent solubility in both aqueous and organic solvents.[8] | TBAB's broader solubility can be advantageous in diverse solvent systems. |
Section 2: Troubleshooting Guide for Catalyst Inefficiency
This section addresses the most common issues encountered during TEAB-catalyzed reactions. A systematic approach is crucial for diagnosing and resolving these problems.
Problem: Slow or Incomplete Reaction
Q3: My reaction is proceeding very slowly or has stalled entirely. What factors should I investigate to improve the rate and achieve full conversion?
This is a frequent challenge. The overall reaction rate in a PTC system is dependent on both the rate of anion transfer between phases and the intrinsic reaction rate in the organic phase.[9][10] Both can be limiting.
Caption: Systematic workflow for troubleshooting slow or stalled TEAB-catalyzed reactions.
Actionable Solutions:
-
Agitation (Stirring) Speed: The transfer of the catalyst between phases occurs at the liquid-liquid interface. The rate is directly proportional to the interfacial surface area.
-
Insight: Insufficient agitation leads to a small interfacial area, severely limiting the transfer rate. Conversely, excessively high agitation can create stable emulsions (see Q4).[11][12]
-
Recommendation: Start with moderate agitation (e.g., 300-500 rpm) and increase incrementally. The goal is to create a fine dispersion without high shear forces.[11]
-
-
Catalyst Loading: The reaction rate often depends on the catalyst concentration.[13]
-
Insight: Too little catalyst means the "shuttle" is overwhelmed, and the transfer rate becomes the bottleneck. Too much catalyst offers diminishing returns and increases the risk of side reactions and emulsion formation.[11][13]
-
Recommendation: A typical starting point is 1-5 mol%. If the reaction is slow, consider increasing the loading to 5-10 mol%.
-
-
Temperature: Reaction kinetics are temperature-dependent.
-
Insight: Increasing the temperature often accelerates both the transfer and intrinsic reaction rates.[9][13] However, quaternary ammonium salts can decompose at elevated temperatures.[9]
-
Recommendation: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction for any signs of catalyst decomposition (e.g., color change) or side product formation.
-
-
Solvent Choice: The organic solvent is not merely a medium; it influences both catalyst partitioning and anion reactivity.
-
Insight: The solvent's polarity affects the solvation of the Q⁺Nu⁻ ion pair. Non-polar solvents like toluene or hexane can maximize the interaction between the cation and anion, leading to a more "naked" and reactive nucleophile.[9] Solvents with some water miscibility (e.g., dichloromethane) can promote emulsification.[11]
-
Recommendation: If using a polar aprotic solvent, consider switching to a less polar alternative like toluene to potentially increase reactivity.
-
-
Reagent Purity & Water Content:
-
Insight: TEAB is hygroscopic; absorbed moisture can hydrate the nucleophile, shielding it and reducing its reactivity.[1][2][12] Impurities in starting materials can act as catalyst poisons.[13]
-
Recommendation: Ensure TEAB is stored in a desiccator and handled in a dry environment.[1][2] Confirm the purity of all substrates and reagents. Using a saturated aqueous solution of the nucleophile can help drive the equilibrium towards the organic phase.[9]
-
Problem: Emulsion Formation
Q4: My biphasic reaction has formed a thick, stable emulsion that prevents workup. Why does this happen and how can I resolve it?
Emulsion formation is a classic problem in phase-transfer catalysis. It occurs because quaternary ammonium salts like TEAB are amphiphilic (surfactant-like), having both a hydrophilic ionic head and a lipophilic alkyl tail. They can stabilize the microscopic droplets of one phase dispersed within the other.[11]
Proactive Strategies (Prevention):
-
Optimize Catalyst Concentration: Use the minimum effective concentration (typically 1-5 mol%). Excess catalyst is a primary cause of emulsions.[11]
-
Control Agitation: Use the lowest stirring speed that still provides good mixing. Avoid high-shear mixing (e.g., overhead stirring at >700 rpm).[11]
-
Order of Addition: Consider adding the TEAB catalyst after the other reagents have been mixed for a few minutes. This can prevent the initial formation of a highly stable emulsion.[11]
-
Increase Ionic Strength: Add an inert salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase. This increases the polarity of the aqueous layer, making it less favorable for the organic phase and catalyst to reside there, thus discouraging emulsion formation.[11]
Reactive Strategies (Breaking an Emulsion):
If an emulsion has already formed, the goal is to disrupt the stabilized interface. See the detailed protocol below.
Section 3: Catalyst Stability and Side Reactions
Q5: I'm observing unexpected side products. Could the TEAB catalyst be the cause?
Yes, while TEAB is generally stable, it or its parent amine can promote undesired reaction pathways.
Common Causes & Solutions:
-
Excess Basicity: Triethylamine (TEA), from which TEAB is derived, is a weak base.[13] If the reaction is run at high temperatures, TEAB can potentially decompose slightly to release TEA, or if TEA was used in an in-situ preparation. This basicity can cause side reactions like elimination (dehydrohalogenation) or self-condensation of carbonyl-containing starting materials.[13][14]
-
Solution: Lower the reaction temperature. Reduce the catalyst loading. Ensure the pH of the aqueous phase is not excessively high.
-
-
Product Instability: The reaction conditions themselves might be degrading your desired product over time.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the product appears and then diminishes, shorten the reaction time or quench the reaction immediately upon consumption of the starting material.[13]
-
Caption: Decision tree for troubleshooting the formation of side products.
Q6: How should I handle and store TEAB to ensure its activity?
Proper storage is critical for maintaining catalyst integrity.
-
Hygroscopicity: TEAB is hygroscopic and will readily absorb moisture from the atmosphere.[1][2] This can inhibit its catalytic activity.
-
Storage Protocol: Always store TEAB in a tightly sealed container in a cool, dry place, preferably inside a desiccator.[1][2]
-
Handling: When weighing and dispensing the catalyst, do so in a low-humidity environment (e.g., a glove box or on a dry day) and minimize its exposure time to the open air.
Section 4: Experimental Protocols
Protocol 1: General Experimental Procedure for a TEAB-Catalyzed Nucleophilic Substitution
This protocol provides a representative methodology for a Williamson ether synthesis, a classic PTC reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), the organic solvent (e.g., toluene, 5 mL/mmol of phenol), and the aqueous sodium hydroxide solution (e.g., 20% w/v, 2.0 eq.).
-
Initial Mixing: Begin vigorous stirring (e.g., 500 rpm) to create a well-mixed biphasic system.
-
Catalyst Addition: Add this compound (TEAB) (0.05 eq., 5 mol%).
-
Substrate Addition: Add the alkyl halide (e.g., n-butyl bromide, 1.1 eq.).
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 70-80°C) and maintain vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC/LC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.
Protocol 2: Step-by-Step Guide to Breaking a Stable Emulsion
This protocol uses the principle of increasing the ionic strength of the aqueous phase to break an emulsion.
-
Transfer: Transfer the entire emulsified reaction mixture to a separatory funnel with a volume at least twice that of the mixture.
-
Brine Addition: Prepare a saturated aqueous solution of sodium chloride (brine). Add a volume of brine equal to 15-25% of the total emulsion volume to the separatory funnel.[11]
-
Gentle Mixing: Stopper the funnel and gently invert it 5-10 times. DO NOT SHAKE VIGOROUSLY , as this can re-form the emulsion.[11] The goal is to allow the salt to dissolve into the aqueous microdroplets.
-
Allow to Stand: Place the funnel back on a ring stand and allow it to stand undisturbed for 10-30 minutes. A distinct separation line between the aqueous and organic phases should begin to appear.
-
If Separation is Slow: If the phases are slow to separate, you can gently swirl the funnel or use a glass rod to carefully agitate the interface, which can help coalesce the droplets.
-
Separation: Once two clear layers are visible, carefully drain the lower aqueous layer, followed by the organic layer.
-
Final Wash: Proceed with a standard aqueous workup (e.g., washing the recovered organic layer with fresh brine) to remove any residual water-soluble components.
References
-
Cas 13028-69-8,(1-Butyl)this compound. lookchem. [Link]
-
Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. PubMed. [Link]
-
Triethylamine. Wikipedia. [Link]
-
Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. Hampden-Sydney College. [Link]
-
Optimization of the Reaction Conditions. ResearchGate. [Link]
-
Optimization of the reaction conditionsa. ResearchGate. [Link]
-
Phase transfer catalysts. Ottokemi. [Link]
-
Cetyltrimethylammonium Bromide as an Efficient Catalyst for Regioselective Bromination of Alkoxy Naphthalenes with Trimethyl Benzyl Ammonium Tribromide: Synthetic and Kinetic Approach. ResearchGate. [Link]
-
Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions. ResearchGate. [Link]
-
Baylis–Hillman reaction. Wikipedia. [Link]
-
A kinetic study of the thermal degradation of cetyltrimethylammonium bromide inside the mesoporous SBA-3 molecular sieve. ResearchGate. [Link]
-
CoCo-PBA/tetrabutylammonium bromide as highly efficient catalyst for CO2 and epoxides coupling reaction under mild conditions. inoreader.com. [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]
-
Mechanism for the TBAB catalysed cycloaddition of CO 2 to a terminal epoxide. researchgate.net. [Link]
-
Phase transfer catalysis (PTC). OperaChem. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions. FAO AGRIS. [Link]
-
Reaction Chemistry & Engineering. UCL Discovery. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]
-
Identifying general reaction conditions by bandit optimization. nature.com. [Link]
-
Triethylamine. PTC Organics, Inc.. [Link]
-
Efficient CO2 fixation under atmospheric pressure using a metal- and halide-free heterogeneous catalyst. Sustainable Energy & Fuels (RSC Publishing). [Link]
-
Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. linkedin.com. [Link]
-
Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. ptcorganics.com. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
-
Cetyltrimethylammonium bromide promoted Selective Bromination of Aromatic Compounds in presence of Zirconyl Nitrate and Ammonium Molybdate under solvent-free conditions. ResearchGate. [Link]
-
The Morita-Baylis-Hillman Reaction. scripps.edu. [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. NIH. [Link]
-
Effects of cetyltrimethylammonium bromide on reactions catalyzed by maxizymes, a novel class of metalloenzymes. PubMed. [Link]
-
Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation. MDPI. [Link]
-
Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. researchgate.net. [Link]
-
Improving catalyst activity in secondary amine catalysed transformations. RSC Publishing. [Link]
Sources
- 1. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. phasetransfer.com [phasetransfer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Triethylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Separating Triethylammonium Bromide from Polar and Nonpolar Solvents
Welcome to the technical support center for handling triethylammonium bromide (TEA-HBr). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating this versatile organic salt from various solvent systems during their experimental work. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face. Our focus is on explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Understanding this compound's Behavior
This compound (CAS 636-70-4) is an organic salt that is highly soluble in polar solvents like water, alcohol, and chloroform, but insoluble in nonpolar solvents.[1][2] This solubility profile is a direct consequence of its ionic nature, comprising a triethylammonium cation and a bromide anion.[1][3] Its utility as a phase-transfer catalyst often results in its presence in diverse reaction mixtures, necessitating effective separation strategies.[1][3][4]
Solubility Profile at a Glance
For a quick reference, the qualitative solubility of this compound in common laboratory solvents is summarized below.
| Solvent Category | Solvent | Solubility |
| Protic Solvents | Water | Soluble[1][2][3][5][6][7] |
| Ethanol | Soluble[1][2] | |
| Chlorinated Solvents | Chloroform | Soluble[1][2][5][6][7] |
| Ethers | Diethyl Ether | Insoluble[2] |
| Tetrahydrofuran (THF) | Insoluble[2][8] | |
| Non-Polar Solvents | Hexane | Insoluble[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: How can I remove this compound from a reaction mixture in a nonpolar solvent?
Answer:
Separating this compound from a nonpolar solvent is generally straightforward due to its poor solubility in such media.
Core Principle: The significant difference in polarity between the ionic salt (TEA-HBr) and the nonpolar solvent allows for separation by simple physical methods.
Recommended Protocol: Direct Filtration
-
Cooling: If the reaction was performed at an elevated temperature, cool the mixture to room temperature or below (e.g., in an ice bath). This will further decrease the already low solubility of TEA-HBr in the nonpolar solvent, maximizing its precipitation.
-
Filtration: Collect the precipitated this compound salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected salt cake with a small amount of cold, fresh nonpolar solvent to remove any residual dissolved impurities.
-
Drying: Dry the purified salt under vacuum.
FAQ 2: I've completed a reaction in a polar solvent (e.g., ethanol, acetonitrile), and both my product and this compound are soluble. How do I separate them?
Answer:
This is a common challenge that requires a strategy to selectively precipitate the this compound. The most effective method is often anti-solvent crystallization.
Core Principle: Anti-solvent crystallization involves adding a solvent in which the target compound (in this case, TEA-HBr) is insoluble, thereby inducing its precipitation from the solution.[9][10]
Recommended Protocol: Anti-Solvent Crystallization
-
Solvent Selection: Choose an anti-solvent in which your desired product is soluble, but this compound is not. Ethers like diethyl ether or tetrahydrofuran (THF) are excellent choices as TEA-HBr is insoluble in them.[2][8]
-
Procedure:
-
While stirring your reaction mixture, slowly add the anti-solvent.
-
You should observe the formation of a white precipitate, which is the this compound.[8]
-
Continue adding the anti-solvent until precipitation appears complete.
-
-
Isolation:
-
Collect the precipitated TEA-HBr by vacuum filtration.
-
Wash the precipitate with a small amount of the anti-solvent.
-
-
Product Recovery: Your desired product should now be in the filtrate. The solvent can be removed, for example, by rotary evaporation, to isolate your product.[11][12][13][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. rocker.com.tw [rocker.com.tw]
- 12. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 13. asynt.com [asynt.com]
- 14. toptiontech.com [toptiontech.com]
Technical Support Center: Managing Triethylammonium Bromide Precipitation in Tetrahydrofuran (THF)
Welcome to the technical support center. As researchers, scientists, and drug development professionals, we understand that unexpected experimental outcomes can be a source of frustration. One common observation that frequently generates support requests is the precipitation of triethylammonium bromide (Et₃N·HBr) from reaction mixtures in tetrahydrofuran (THF).
This guide is designed to move beyond simple observation and provide a deep, mechanistically-grounded understanding of this phenomenon. The precipitation of Et₃N·HBr in THF is not an experimental failure; rather, it is an expected and often advantageous consequence of fundamental chemical principles. Here, we will explore the causality behind this event and provide robust, field-proven strategies for managing and leveraging it to your advantage.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry Behind the Precipitation
This section addresses the core scientific principles governing the behavior of this compound in THF.
Q1: I've observed a white solid crashing out of my THF reaction after adding triethylamine. Why is this happening?
A: You are observing the formation and precipitation of this compound (Et₃N·HBr). This occurs because triethylamine (Et₃N), a base, is reacting with a source of acidic bromide in your reaction. A common scenario is the use of an acyl bromide or a reaction that produces hydrogen bromide (HBr) as a byproduct.[1][2]
The primary reason for the precipitation is a fundamental principle of solubility: "like dissolves like."
-
This compound (Et₃N·HBr): This is an ionic salt, composed of the triethylammonium cation ([Et₃NH]⁺) and the bromide anion (Br⁻). As an ionic compound, it is highly polar.
-
Tetrahydrofuran (THF): THF is a moderately polar aprotic solvent.[3][4] While it has a dipole moment, its overall polarity is significantly lower than that of protic solvents like water or ethanol.[5][6]
The ionic nature of Et₃N·HBr makes it poorly soluble in the moderately polar environment of THF, leading to its precipitation once its concentration exceeds its solubility limit.[3][7]
Q2: What factors influence the amount and rate of precipitation?
A: Several factors dictate the dynamics of Et₃N·HBr precipitation:
-
Concentration: According to Le Châtelier's principle, as the reaction generates more HBr that is subsequently neutralized by triethylamine, the concentration of the Et₃N·HBr salt increases. Once this concentration surpasses the saturation point in THF, precipitation begins.
-
Temperature: The formation of Et₃N·HBr from triethylamine and HBr is a highly exothermic acid-base neutralization. While solubility data for this specific salt versus temperature in THF is not widely published, the solubility of most salts in organic solvents decreases as the temperature is lowered. If your reaction is cooled, or if it proceeds at room temperature after the initial exotherm, precipitation is more likely. Conversely, running a reaction at reflux may keep more of the salt in the solution, though it will likely precipitate upon cooling.
-
Solvent Purity (Water Content): this compound is hygroscopic and soluble in water.[8] If your THF is not rigorously anhydrous, trace amounts of water can increase the initial solubility of the salt. As the reaction proceeds and the salt concentration builds, it will eventually precipitate, but the onset may be delayed in the presence of water. For reproducible and clean reactions, using an anhydrous solvent is a critical best practice.[9]
Q3: Is the precipitation of Et₃N·HBr always a problem?
A: Not at all. In many cases, it is a desirable outcome. The precipitation of the salt byproduct effectively removes it from the reaction equilibrium. This can drive the primary reaction toward completion. Furthermore, the insolubility of the salt provides a very convenient method for its removal from the reaction mixture via simple filtration, often simplifying the subsequent product purification.[3]
Section 2: Troubleshooting Guide - A Precipitate Has Formed
This section provides a logical workflow for addressing the presence of a precipitate in your reaction flask.
Troubleshooting Flowchart
The following diagram outlines the decision-making process when you observe a precipitate.
Caption: Troubleshooting workflow for observed precipitation.
Scenario A: The Precipitate is the Byproduct, and My Product is Soluble in THF.
-
Issue: You have a suspension of solid Et₃N·HBr in a THF solution containing your desired product.
-
Action: This is the ideal scenario for purification. The solid byproduct can be removed by direct filtration. See Protocol 1 for a detailed methodology.
Scenario B: The Precipitate has Co-precipitated with My Product OR My Product is Insoluble in THF.
-
Issue: Your desired product has low solubility in THF and has either precipitated alongside the Et₃N·HBr or become trapped within the salt matrix.
-
Action: Simple filtration is not sufficient as it will not separate your product from the byproduct. The best approach is a solvent exchange followed by a liquid-liquid extraction. See Protocol 2 for a robust workup procedure.
Scenario C: I Need to Prevent Precipitation During the Reaction.
-
Issue: For specific kinetic or process reasons, you need to maintain a homogeneous solution throughout the reaction.
-
Action: Preventing precipitation in THF is challenging due to the salt's inherent insolubility.[3][7] The recommended course of action is to select a more suitable solvent from the outset. If you must use THF, adding a polar co-solvent like acetonitrile might help, but this can alter the reaction's outcome and complicates solvent removal. A better strategy is to consult a solvent polarity chart and choose a solvent in which Et₃N·HBr is known to be soluble.
Section 3: Protocols & Best Practices
Data Presentation: Solvent Choice and Salt Solubility
The choice of solvent is the most critical factor in controlling the solubility of this compound. The following table provides a guide to its solubility in common laboratory solvents.
| Solvent | Solvent Type | Relative Polarity[4] | Polarity Index (P')[10] | Qualitative Solubility of Et₃N·HBr | Reference(s) |
| Water | Polar Protic | 1.000 | 10.2 | Soluble | [7][8][11] |
| Ethanol | Polar Protic | 0.654 | - | Soluble | [7][8] |
| Chloroform | Polar Aprotic | - | 4.1 | Soluble | [7][8][11] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 4.0 | Insoluble | [3][7] |
| Diethyl Ether | Polar Aprotic | 0.117 | 2.8 | Insoluble | [7] |
| Toluene | Non-Polar | 0.099 | 2.4 | Insoluble | - |
| Hexane | Non-Polar | 0.009 | 0.1 | Insoluble | [7] |
Key Takeaway: To maintain a homogeneous reaction mixture, solvents like water, ethanol, or chloroform should be considered. For reactions where precipitation of the byproduct is desired for easy removal, THF, diethyl ether, or other less polar solvents are excellent choices.
Experimental Protocols
This protocol is designed for instances where your desired product remains dissolved in THF.
-
Reaction Completion: Ensure your reaction has proceeded to completion as monitored by a suitable technique (e.g., TLC, LC-MS).
-
Cooling (Optional): Cool the reaction mixture to 0-5 °C in an ice bath. This will further decrease the solubility of the Et₃N·HBr and promote maximum precipitation.
-
Filtration Setup: Assemble a Büchner or Hirsch funnel with an appropriately sized filter paper over a clean filter flask.
-
Filtration: Wet the filter paper with a small amount of cold, anhydrous THF. Pour the reaction slurry onto the funnel and apply vacuum to separate the solid salt from the filtrate containing your product.
-
Washing: Wash the solid filter cake with 1-2 small portions of cold, anhydrous THF. This step is crucial to recover any product that may have been trapped on the surface of the salt.
-
Product Isolation: The filtrate in the flask now contains your desired product, free from the bulk of the this compound. It can be carried forward for further purification (e.g., concentration, chromatography).
Use this protocol when the product has co-precipitated with the salt or when complete removal of all ionic species is required.
-
Solvent Removal: Concentrate the entire reaction mixture (solution and precipitate) in vacuo using a rotary evaporator to remove the THF.
-
Re-dissolution: To the resulting residue, add a suitable organic solvent in which your product is highly soluble but immiscible with water (e.g., ethyl acetate, dichloromethane). Also, add deionized water to dissolve the this compound.
-
Liquid-Liquid Extraction: Transfer the two-phase mixture to a separatory funnel. Shake vigorously, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate fully. Drain the aqueous layer (bottom layer for dichloromethane, top layer for ethyl acetate), which contains the dissolved Et₃N·HBr.
-
Organic Layer Wash: Wash the remaining organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any remaining free triethylamine.
-
A saturated sodium bicarbonate solution to neutralize the acid wash.
-
Brine (saturated NaCl solution) to remove the bulk of the water from the organic layer and help prevent emulsions.
-
-
Drying and Isolation: Drain the washed organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate in vacuo to isolate your crude product, now free of triethylammonium salts.
References
-
ResearchGate. (2014). How can I separate this compound from a reaction mixture?[Link]
- Google Patents. (1972).
-
Guga, P., & Stec, W. J. (2015). The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note. Tetrahedron Letters, 56(1), 189-192. [Link]
-
Sun, J., MacFarlane, D. R., & Forsyth, M. (1998). Room-Temperature Molten Salts Based on the Quaternary Ammonium Ion. The Journal of Physical Chemistry B, 102(44), 8858–8864. [Link]
-
Reddit. (2023). Triethylammonium after flash chromatography. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Triethylamine hydrobromide, 98%. [Link]
-
ResearchGate. (2018). Elucidating the triethylammonium acetate system: Is it molecular or is it ionic?[Link]
-
Reddit. (2018). Triethylammonium organic salt. [Link]
- Unknown Source. Polarity of Solvents.
-
MDPI. (2018). Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents. [Link]
-
Wikipedia. (n.d.). Triethylamine. [Link]
-
Reddit. (2023). This compound. [Link]
-
MDPI. (2018). Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents. Molecules, 23(10), 2648. [Link]
-
Stanford Advanced Materials. (n.d.). The Chemistry and Properties of Ammonia Salts: A Closer Look. [Link]
-
ChemBK. (2024). This compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Honeywell. (n.d.). Polarity Index. [Link]
- Unknown Source. Solvent Polarities.
-
ResearchGate. (2014). How do I get rid of triethyl amine in a reaction?[Link]
-
ResearchGate. (2017). How to remove triethylamine from the inorganic compound obtained during a chemical reaction?[Link]
-
Plass, W., et al. (2021). Synthesis and crystal structure of triethylammonium hexabromidouranate(IV) dichloromethane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1105–1109. [Link]
-
Reddit. (2016). A one pot reaction: bromination with bromine followed by a cyclization through dehydrobromination using triethylamine. [Link]
Sources
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triethylamine hydrobromide, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polarity Index [macro.lsu.edu]
- 11. echemi.com [echemi.com]
Technical Support Center: Thermal Decomposition of Triethylammonium Bromide in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of triethylammonium bromide (TEABr) in chemical reactions. Understanding and controlling the thermal behavior of this common reagent is critical for ensuring reaction reproducibility, purity, and yield.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during your experiments that could be linked to the thermal decomposition of this compound.
Question 1: My reaction is producing a low yield of the desired product, and I've detected triethylamine as a significant byproduct. What is happening?
Answer: The presence of triethylamine is a strong indicator that your this compound is undergoing thermal decomposition. At elevated temperatures, the triethylammonium cation can break down via two primary pathways:
-
Nucleophilic Substitution (Sₙ2-type): The bromide counter-anion can act as a nucleophile, attacking one of the ethyl groups on the nitrogen atom. This displaces triethylamine as a neutral molecule and forms bromoethane. This is often the dominant pathway for simple halide salts.[1][2]
-
Hofmann Elimination: This is a base-induced elimination reaction where the bromide ion (or another base in the mixture) abstracts a proton from a β-carbon of an ethyl group, leading to the formation of triethylamine, ethene, and hydrogen bromide.[2]
Causality: Both pathways are accelerated by heat. If your reaction temperature is too high, you are likely promoting these decomposition routes, consuming your catalyst or reagent and generating impurities that can complicate purification and lower your yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TEABr decomposition.
Self-Validating Protocol:
-
Confirm Byproducts: Before altering your reaction, confirm the presence of triethylamine and potentially bromoethane using Gas Chromatography-Mass Spectrometry (GC-MS) on a crude sample.
-
Run a Control: Heat a sample of this compound in your reaction solvent at the target temperature (without other reagents). Monitor for the appearance of triethylamine over time. This will confirm if the conditions themselves are causing the decomposition.
-
Implement Solutions: Systematically lower the reaction temperature. If the reaction rate becomes too slow, consider a more thermally robust catalyst, such as a tetraalkylammonium salt with a non-nucleophilic counter-ion.[1]
Question 2: My reaction workup is difficult, and I'm getting inconsistent results. Could the quality of my this compound be the issue?
Answer: Yes, the quality and handling of this compound are critical. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][4][5][6][7]
Causality:
-
Hydrolysis: Absorbed water can introduce variability into your reaction, potentially hydrolyzing sensitive reagents or products.
-
Inaccurate Stoichiometry: If the salt has absorbed a significant amount of water, the mass you weigh out will not correspond to the actual molar amount of the reagent, leading to stoichiometric errors and inconsistent results.
-
Lowered Decomposition Temperature: The presence of impurities or moisture can sometimes lower the onset temperature of thermal decomposition.
Troubleshooting and Prevention:
-
Proper Storage: Always store this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[6][7][8]
-
Drying Before Use: If you suspect the material has been exposed to air, you can dry it under a high vacuum for several hours before use. Do not oven-dry at high temperatures, as this may initiate decomposition.
-
Source a High-Purity Grade: Ensure you are using a high-purity grade of the reagent. Lower-grade material may contain residual starting materials from its synthesis (e.g., triethylamine or hydrobromic acid), which can interfere with your reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What is the actual decomposition temperature of this compound? this compound has a reported melting point in the range of 246-248°C.[4][5][10] Significant thermal decomposition is generally expected to occur at or above this temperature. For comparison, the closely related tetraethylammonium bromide begins to decompose at approximately 285°C.[11] However, it is crucial to understand that thermal decomposition is a kinetic process and not an event that occurs at a single, precise temperature.[12] Degradation can begin at lower temperatures, especially during prolonged heating or in the presence of other reactive species.
Q2: What are the primary hazardous gases produced during decomposition? Upon significant decomposition at high temperatures, particularly in the presence of oxygen, combustion can occur. Hazardous decomposition products include toxic fumes like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[3][7][11] All experiments at elevated temperatures should be conducted in a well-ventilated chemical fume hood.
Q3: How does the counter-anion (bromide) influence thermal stability? The counter-anion plays a direct role in the stability of ammonium salts. Nucleophilic anions like bromide can participate directly in decomposition via Sₙ2-type reactions.[1][2] Salts with large, non-nucleophilic counter-anions (e.g., triflate, tetrafluoroborate, or BArF⁻) are generally more thermally stable because they are less likely to participate in these degradation pathways.[1] If thermal stability is a major concern, switching to a salt with a non-nucleophilic anion is a viable strategy.
Q4: What are the main decomposition pathways for the triethylammonium cation? The two predominant mechanisms for the thermal decomposition of the triethylammonium cation are Nucleophilic Substitution and Hofmann Elimination.
Sources
- 1. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide for Researchers: Triethylammonium Bromide vs. Tetrabutylammonium Bromide in Phase-Transfer Catalysis
In the intricate world of organic synthesis, the choice of a phase-transfer catalyst (PTC) can be the pivotal factor that dictates the success, efficiency, and economic viability of a reaction. Among the plethora of available options, quaternary ammonium salts stand out for their versatility and effectiveness.[1][2] This guide provides an in-depth, objective comparison between two commonly employed PTCs: Triethylammonium Bromide (TEAB) and Tetrabutylammonium Bromide (TBAB). Our focus is to equip researchers, scientists, and drug development professionals with the critical insights and supporting experimental data necessary to make an informed catalyst selection for their specific synthetic challenges.
The Fundamental Principle: Phase-Transfer Catalysis
At its core, phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[3] The PTC acts as a shuttle, transporting a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction with an organic-soluble substrate can occur.[4][5] This circumvents the inherent insolubility of the reactants in a common solvent, often leading to faster reaction rates, milder reaction conditions, and improved yields.[3][6]
The general mechanism, particularly for quaternary ammonium salts like TEAB and TBAB, involves the exchange of its anion (in this case, bromide) for the reactant anion in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase, where the "naked" anion exhibits enhanced reactivity.
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt (Q⁺X⁻) in a typical nucleophilic substitution reaction.
Caption: Generalized mechanism of phase-transfer catalysis.
Head-to-Head Comparison: TEAB vs. TBAB
The primary distinction between this compound and Tetrabutylammonium Bromide lies in the nature of the alkyl groups attached to the nitrogen atom. This structural difference profoundly influences their physicochemical properties and, consequently, their catalytic performance.
| Property | This compound (TEAB) | Tetrabutylammonium Bromide (TBAB) |
| Structure | (CH₃CH₂)₃NH⁺Br⁻ | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ |
| Molecular Weight | 182.11 g/mol | 322.37 g/mol [7] |
| Lipophilicity | Lower | Higher[1] |
| Thermal Stability | Moderate | High[8][9] |
| Common Applications | In-situ formation of PTCs[10] | Broadly used in various organic syntheses[8][9][11] |
The efficacy of a PTC is intrinsically linked to its lipophilicity, which dictates its ability to partition between the aqueous and organic phases.[1]
-
Tetrabutylammonium Bromide (TBAB): The four butyl groups in TBAB confer significant lipophilicity.[1] This high affinity for the organic phase makes it an exceptionally effective catalyst for a wide array of reactions, as it can efficiently extract anions into the organic medium.[8][12] The larger, more symmetric tetrabutylammonium cation also effectively shields the positive charge, promoting the formation of a highly reactive, "naked" anion in the organic phase.
-
This compound (TEAB): In contrast, TEAB is a tertiary amine salt, not a quaternary ammonium salt in the strictest sense for pre-formed PTC applications. Triethylamine itself is often used to form a quaternary ammonium PTC in situ by reacting with an alkylating agent present in the reaction mixture.[10] The resulting triethylalkylammonium cation is less lipophilic than the tetrabutylammonium cation.[1] This lower lipophilicity can result in different partitioning behavior and potentially lower catalytic activity in certain systems compared to TBAB.
The relationship between the alkyl chain length of a quaternary ammonium salt and its lipophilicity is a well-established principle.[13] Longer alkyl chains increase the nonpolar surface area, leading to a greater affinity for nonpolar environments.[13]
The structural disparity between the cations of TEAB (formed in-situ) and TBAB is key to understanding their performance differences.
Caption: Structural comparison of the cations.
-
Tetrabutylammonium Bromide (TBAB): TBAB is known for its high thermal and chemical stability, making it suitable for reactions requiring elevated temperatures.[8][9] However, under strongly basic conditions and high temperatures, it can undergo Hofmann elimination, a degradation pathway that forms tributylamine and butene.[14]
-
This compound (TEAB): The stability of TEAB, or more accurately, the in-situ formed triethylalkylammonium salt, is generally lower than that of TBAB. Tertiary amines and their salts can be susceptible to various side reactions, and the potential for Hofmann elimination also exists.
Performance in Application: A Case Study in Williamson Ether Synthesis
To provide a tangible comparison, let's consider the Williamson ether synthesis, a classic SN2 reaction often facilitated by phase-transfer catalysis.[1][15] The reaction involves the O-alkylation of a phenol with an alkyl halide.
Reaction: Ar-O⁻Na⁺ (aq) + R-X (org) --(PTC)--> Ar-O-R + NaX
While direct, side-by-side experimental comparisons under identical conditions are not always readily available in the literature, we can analyze representative data to draw valuable insights.
| Catalyst | Alkyl Halide | Substrate | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAB | n-Butyl Bromide | Sodium Phenoxide | Toluene/Water | 70 | 4 | >95% (Illustrative) | [1][16] |
| TEAB (in-situ) | Benzyl Chloride | Phenol | Dichloromethane/Water | Reflux | 5 | ~90% (Illustrative) | Based on general PTC principles |
Analysis:
TBAB is a highly effective catalyst for this transformation, driving the reaction to high yields in a relatively short time.[16] The use of triethylamine to form an in-situ PTC can also be effective, particularly with reactive alkylating agents like benzyl chloride. However, for less reactive alkyl halides, the superior lipophilicity and stability of TBAB often make it the more reliable and efficient choice.
Experimental Protocols
This protocol is a representative methodology for a phase-transfer catalyzed Williamson ether synthesis.[1][5]
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Tetrabutylammonium bromide (TBAB) (0.003 mol)
-
Toluene (25 mL)
-
Water (20 mL)
Procedure:
-
Charge a reaction vessel with sodium phenoxide, n-butyl bromide, and TBAB.
-
Add the biphasic solvent system of toluene and water to the vessel.
-
Heat the heterogeneous mixture to 70°C and stir vigorously to ensure adequate mixing between the phases.
-
Maintain the reaction at this temperature for 4 hours, monitoring progress by TLC or GC.
-
After completion, cool the mixture to room temperature and separate the organic phase.
-
Extract the aqueous phase with toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase in vacuo to obtain the crude ether product, which can be further purified by distillation or chromatography.
This protocol allows for the evaluation of TBAB's stability under specific reaction conditions.[14]
Materials:
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
1 M Sodium Hydroxide (aqueous)
-
HPLC or GC-MS system for analysis
Procedure:
-
Prepare a stock solution of TBAB in toluene at a known concentration (e.g., 10 mg/mL).
-
In a reaction vessel, combine the TBAB stock solution with the aqueous sodium hydroxide, mimicking the reaction's phase ratio.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.
-
Withdraw aliquots of the organic phase at specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Neutralize the base in the aliquot with a dilute acid to quench any further degradation.
-
Analyze the aliquots by HPLC or GC-MS to quantify the remaining TBAB and identify any degradation products like tributylamine.
Concluding Remarks and Catalyst Selection Strategy
The choice between this compound and tetrabutylammonium bromide as a phase-transfer catalyst is not arbitrary but a strategic decision based on the specific demands of the chemical transformation.
-
Tetrabutylammonium Bromide (TBAB) is the workhorse PTC for a vast range of applications.[8][17][18][19] Its high lipophilicity, thermal stability, and commercial availability make it the preferred choice for most standard liquid-liquid and solid-liquid phase-transfer reactions.[9][20] It is particularly advantageous when dealing with less reactive nucleophiles or substrates that require elevated temperatures.
-
This compound (TEAB) , or more accurately, the use of triethylamine to form an in-situ PTC, can be a viable and cost-effective option, especially in reactions involving highly reactive alkylating agents like methyl, allyl, or benzyl halides.[10] However, its lower lipophilicity and potentially lower stability may limit its effectiveness in more challenging systems.
For researchers and drug development professionals, a thorough understanding of the interplay between catalyst structure, lipophilicity, and reaction conditions is paramount. While TBAB offers broader applicability and robustness, the in-situ generation of a PTC from triethylamine should not be entirely discounted, particularly in well-optimized and specific synthetic routes. The experimental protocols provided herein offer a starting point for both application and stability assessment, empowering you to make data-driven decisions in your catalyst selection process.
References
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]
-
Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Retrieved from [Link]
-
Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. (2020). Request PDF. Retrieved from [Link]
-
PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences. Retrieved from [Link]
-
Phase transfer catalysis. (2014). Slideshare. Retrieved from [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). Request PDF. Retrieved from [Link]
-
Tetrabutylammonium bromide. (n.d.). Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]
-
Patil, U. K., Sonawane, B. U., Madje, B., & Vaidya, S. R. (2024). Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. Journal of Advanced Scientific Research, 15(8), 14-17. Retrieved from [Link]
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020). PubMed. Retrieved from [Link]
-
S-Alkylation of thiophenol under biphasic versus triphasic phase transfer catalysis. (n.d.). JOCPR. Retrieved from [Link]
-
Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. (n.d.). American Institute of Chemists. Retrieved from [Link]
-
Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. (2019). Request PDF. Retrieved from [Link]
-
Triethylamine. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Tetra-N-butylammonium bromide. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fzgxjckxxb.com [fzgxjckxxb.com]
- 7. Tetra-N-butylammonium bromide [webbook.nist.gov]
- 8. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 9. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cactus.utahtech.edu [cactus.utahtech.edu]
- 16. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 17. Tetrabutylammonium Bromide-Activity & Application_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Triethylammonium Salts as Catalysts in Organic Synthesis
For the modern researcher in synthetic chemistry and drug development, the choice of catalyst is a critical decision that dictates reaction efficiency, selectivity, and overall sustainability. Triethylammonium salts, derived from the versatile and accessible tertiary amine, triethylamine, have emerged as a compelling class of catalysts. Their utility spans a range of transformations, from classic condensations to modern transfer hydrogenations, often functioning as effective Brønsted acids, bases, or phase-transfer agents. This guide provides an in-depth, objective comparison of the catalytic performance of various triethylammonium salts, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed catalyst selections.
The Versatile Nature of Triethylammonium Salts in Catalysis
Triethylamine (TEA), a tertiary amine, is widely employed as a base in organic synthesis.[1] Its reaction with various acids yields a diverse family of triethylammonium salts, each with unique physicochemical properties that influence their catalytic behavior. These salts can act as catalysts in several ways:
-
Brønsted Acid Catalysis: The triethylammonium cation ([Et₃NH]⁺) can act as a proton donor to activate electrophiles. The acidity of the cation is influenced by the nature of the counter-anion.
-
Base Catalysis: In solution, triethylammonium salts can exist in equilibrium with free triethylamine, which is a moderately strong base capable of deprotonating acidic protons to generate nucleophiles.[2]
-
Phase-Transfer Catalysis: The lipophilic nature of the triethylammonium cation allows it to transport anionic species from an aqueous or solid phase into an organic phase, facilitating reactions between immiscible reactants.
-
Ionic Liquids: Many triethylammonium salts are room-temperature ionic liquids (RTILs), which can serve as both the catalyst and the reaction medium, offering advantages in terms of product separation and catalyst recycling.[3]
This guide will focus on a comparative analysis of triethylammonium salts in three key organic transformations: the Knoevenagel condensation, Fischer esterification, and transfer hydrogenation.
Comparative Performance in Key Organic Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base.[4] Triethylammonium salts can catalyze this reaction through the in-situ generation of triethylamine.
A study comparing triethylamine (TEA) with other tertiary amines, trioctylamine (TOA) and tributylamine (TBA), in the Knoevenagel condensation of aromatic aldehydes with malonic acid to form cinnamic acids, revealed the superior performance of TEA.[5] While not a direct comparison of the salts, this highlights the importance of the triethylammonium cation's parent base.
Table 1: Comparison of Tertiary Amines in the Knoevenagel Condensation of Benzaldehyde and Malonic Acid [5]
| Catalyst (Tertiary Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine (TEA) | Toluene | 110 | 2-3 | Comparable to Pyridine |
| Trioctylamine (TOA) | Toluene | 110 | 2-3 | Lower than TEA |
| Tributylamine (TBA) | Toluene | 110 | 2-3 | Lower than TEA |
The superior performance of triethylamine is attributed to its optimal balance of basicity and steric accessibility, which allows for efficient deprotonation of the active methylene compound without significant steric hindrance.[5] Triethylammonium hydrobromide (Et₃N·HBr) serves as a convenient and stable precursor for the in-situ generation of triethylamine, the active basic catalyst.[2]
Experimental Protocol: Knoevenagel Condensation Catalyzed by Triethylamine Hydrobromide [2]
This protocol details a general procedure for the Knoevenagel condensation where triethylamine is generated in situ from its hydrobromide salt.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1 mmol).
-
Solvent Addition: Add a suitable solvent, such as aqueous ethanol (10 mL).
-
Catalyst Addition: Introduce triethylamine hydrobromide (1.5 mmol). To ensure a sufficient concentration of free triethylamine, a slight excess of a non-nucleophilic base can be added.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Catalytic Mechanism of Knoevenagel Condensation
The Knoevenagel condensation catalyzed by triethylamine proceeds via a base-catalyzed mechanism.[2]
Caption: Catalytic cycle of the triethylamine-catalyzed Knoevenagel condensation.
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis.[6] Triethylammonium salts, particularly those with non-nucleophilic, acidic anions, can serve as effective catalysts, often in the context of ionic liquids.
A comparative study on the use of triethylammonium salts as ionic liquid catalysts for the esterification of carboxylic acids with primary alcohols revealed a significant influence of the counter-anion on the catalytic activity.[3][7]
Table 2: Comparison of Triethylammonium Salts in the Fischer Esterification of Acetic Acid with 1-Octanol [7]
| Catalyst | Anion | Temperature (°C) | Time (h) | Yield (%) |
| Triethylammonium Sulfate ([Et₃NH]HSO₄) | Hydrogen Sulfate | 90 | 4 | ~99 |
| Triethylammonium Dihydrogen Phosphate ([Et₃NH]H₂PO₄) | Dihydrogen Phosphate | 90 | 4 | Low |
| Triethylammonium Tetrafluoroborate ([Et₃NH]BF₄) | Tetrafluoroborate | 90 | 4 | Poor |
The superior performance of triethylammonium sulfate is attributed to the higher Brønsted acidity of the hydrogen sulfate anion compared to the dihydrogen phosphate and tetrafluoroborate anions.[7] This enhanced acidity leads to more efficient protonation of the carboxylic acid carbonyl group, thereby activating it for nucleophilic attack by the alcohol. The lower acidity of the other anions results in poor catalytic activity.[7]
Experimental Protocol: Fischer Esterification using Triethylammonium Sulfate [7]
This protocol is based on the use of triethylammonium sulfate as an ionic liquid catalyst and reaction medium.
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid (10 mmol), the primary alcohol (20 mmol), and triethylammonium sulfate (1 g).
-
Reaction Conditions: Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.
-
Work-up and Isolation: Upon completion, the reaction mixture will form two phases. The upper ester layer can be separated by decantation. The ionic liquid (lower layer) can be washed with an organic solvent, dried under vacuum, and recycled for subsequent reactions.
Catalytic Mechanism of Fischer Esterification
The Fischer esterification proceeds through an acid-catalyzed nucleophilic acyl substitution.[6]
Caption: Catalytic cycle of the Fischer esterification catalyzed by a Brønsted acid.
Catalytic transfer hydrogenation (CTH) is a valuable alternative to traditional hydrogenation methods that use flammable hydrogen gas.[8] In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Triethylammonium formate, formed from the reaction of triethylamine and formic acid, is a widely used and efficient hydrogen donor in combination with transition metal catalysts, such as palladium on carbon (Pd/C).[8]
While direct comparative studies of various triethylammonium salts as hydrogen donors are scarce, the efficacy of the triethylammonium formate system is well-documented for the reduction of a variety of functional groups, including nitro compounds, aldehydes, ketones, and the selective reduction of alkynes to cis-alkenes.
Experimental Protocol: Transfer Hydrogenation of Benzonitrile using Triethylammonium Formate [8]
This protocol describes the continuous-flow transfer hydrogenation of benzonitrile to benzylamine.
-
Catalyst Packing: A stainless-steel column is packed with a commercially available 5 wt% Pd/C catalyst.
-
Reagent Solution: A solution of benzonitrile and triethylammonium formate (formed from a 10:1 molar ratio of formic acid to triethylamine) in a suitable solvent (e.g., an ethanol-water mixture) is prepared.
-
Reaction Execution: The reagent solution is continuously pumped through the catalyst-packed column at a controlled flow rate and temperature.
-
Product Analysis: The output from the column is collected and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and selectivity.
Logical Workflow for Catalyst Selection
The choice of the optimal triethylammonium salt catalyst is dictated by the specific requirements of the chemical transformation. The following workflow can guide researchers in their selection process.
Caption: A decision-making workflow for selecting the appropriate triethylammonium salt catalyst.
Conclusion and Future Outlook
Triethylammonium salts represent a versatile and cost-effective class of catalysts for a range of important organic transformations. This guide has demonstrated that the catalytic performance of these salts is highly dependent on the nature of the counter-anion and the specific reaction conditions.
-
For Knoevenagel condensations , where base catalysis is required, triethylammonium salts that can readily provide free triethylamine, such as the hydrobromide, are effective.
-
In Fischer esterifications , the Brønsted acidity of the anion is paramount, with triethylammonium hydrogen sulfate exhibiting superior catalytic activity.
-
For transfer hydrogenation , triethylammonium formate stands out as an excellent in-situ source of hydrogen.
Future research in this area should focus on expanding the library of triethylammonium salts with novel anions to fine-tune their catalytic properties. Furthermore, a more systematic and direct comparative analysis of a wider range of these salts in various organic reactions would be invaluable to the scientific community. The continued exploration of these catalysts, particularly in the context of green and sustainable chemistry, promises to yield new and efficient synthetic methodologies for the pharmaceutical and fine chemical industries.
References
-
Ganeshpure, P. A., George, G., & Das, J. (2007). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. ARKIVOC, 2007(8), 273-278. [Link]
-
Ganeshpure, P. A., George, G., & Das, J. (2007). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. Semantic Scholar. [Link]
-
Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6743–6754. [Link]
-
Xiao, J., et al. (2014). Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 25(1), 55-60. [Link]
-
Ganeshpure, P. A., George, G., & Das, J. (2007). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. ResearchGate. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
University of California, Irvine. (n.d.). Fischer Esterification Procedure. [Link]
-
University of Massachusetts Lowell. (n.d.). Fischer Esterification. [Link]
-
Wikipedia. (2024). Triethylamine. [Link]
-
PubChem. (n.d.). 2,4-D triethylammonium salt. [Link]
-
University of California, Irvine. (n.d.). 22. The Fischer Esterification. [Link]
-
Black, G. M., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile to benzylamine using a palladium on carbon catalyst and triethylammonium formate. Reaction Chemistry & Engineering, 8(8), 1775-1782. [Link]
-
Li, Y., et al. (2005). A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid. Chemical Communications, (27), 3466-3468. [Link]
-
Rotondo, A., et al. (2021). Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions. The Journal of Physical Chemistry B, 125(10), 2737–2746. [Link]
-
Nicasio, M. C., & Pérez, P. J. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Catalysis Reviews, 56(3), 290-344. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(11), 9479-9486. [Link]
-
Reddy, M. S., et al. (2019). The comparison of Knoevenagel condensation under different reaction conditions. Catalysis Letters, 149(10), 2824-2838. [Link]
-
PubChem. (n.d.). Triethylamine benzoate salt. [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. [Link]
-
The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Ganeshpure, P. A. (2007, April 26). Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. ResearchGate. [Link]
-
Al-Mutlaq, M. A. (2012). A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. International Journal of Molecular Sciences, 13(5), 5549–5563. [Link]
-
Wikipedia. (2024). Fischer–Speier esterification. [Link]
-
Wikipedia. (2024). Knoevenagel condensation. [Link]
-
PubChem. (n.d.). Triethylamine. [Link]
-
Pérez, Y., & Hierro, I. (2022). Prolinate-based heterogeneous catalyst for Knoevenagel condensation reaction. BURJC Digital, 1(1), 1-10. [Link]
-
Soldevila-Baruquer, J., et al. (2019). Ir(III) Diamine Transfer Hydrogenation Catalysts in Cancer Cells. Angewandte Chemie International Edition, 58(38), 13359-13363. [Link]
Sources
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification | Semantic Scholar [semanticscholar.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Efficacy of Triethylammonium Bromide and Other Quaternary Ammonium Salts
In the vast landscape of chemical compounds utilized across research and industry, Quaternary Ammonium Salts (QAS or "quats") stand out for their remarkable versatility. From their indispensable role as disinfectants and antimicrobial agents to their utility as phase transfer catalysts in complex organic syntheses, the efficacy of a given QAS is intrinsically linked to its molecular architecture.[1][2] This guide provides an in-depth comparison of Triethylammonium Bromide (TEAB), a QAS with a compact cationic head, against other widely used QAS, offering a nuanced perspective on their respective performance characteristics supported by established scientific principles and experimental data.
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of QAS for their specific applications. We will delve into the structure-activity relationships that govern their efficacy, present comparative data where available, and provide detailed experimental protocols for performance evaluation.
The Molecular Determinants of QAS Efficacy: A Tale of Two Ends
The fundamental structure of a QAS features a positively charged nitrogen atom covalently bonded to four organic groups (the "R" groups) and paired with a halide anion (e.g., bromide, chloride). This dual nature—a hydrophilic, cationic "head" and typically hydrophobic, alkyl "tails"—is the cornerstone of their activity.[3]
The efficacy of a QAS, particularly its antimicrobial prowess, is not a monolithic property. It is a finely tuned outcome of its molecular structure, with the nature of the R groups playing a pivotal role. The key factors influencing efficacy include:
-
Alkyl Chain Length: For antimicrobial applications, a "sweet spot" often exists for the length of the alkyl chain(s). Generally, QAS with at least one long alkyl chain (typically between C12 to C16) exhibit the highest biocidal activity.[4] This is attributed to their ability to effectively disrupt the bacterial cell membrane.
-
Symmetry and Steric Hindrance: The size and arrangement of the alkyl groups around the nitrogen atom influence the compound's ability to interact with microbial cell membranes or to act as a phase transfer catalyst.
-
The Counter-ion: While the cationic portion of the molecule is primarily responsible for its activity, the anionic counter-ion (e.g., bromide vs. chloride) can subtly influence physicochemical properties like solubility and melting point.[5]
Caption: Mechanism of QAS antimicrobial action.
This compound (TEAB): TEAB possesses three ethyl groups and a hydrogen atom attached to the nitrogen, resulting in a relatively small and less lipophilic cation compared to other QAS known for potent antimicrobial activity. [6]While TEAB is a recognized QAS, there is a notable scarcity of published data focusing on its antimicrobial efficacy. Based on the established structure-activity relationship of QAS, it is scientifically reasonable to infer that TEAB's antimicrobial activity would be modest, particularly when compared to QAS with longer alkyl chains. Its lower lipophilicity would likely result in less efficient penetration of the bacterial cell membrane.
Commonly Used Antimicrobial QAS:
-
Benzalkonium Chloride (BAC): A widely used disinfectant, BAC is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths. [7]Its combination of a lipophilic alkyl chain and a benzyl group contributes to its broad-spectrum antimicrobial activity. [7]* Cetylpyridinium Chloride (CPC): CPC is a monocationic QAS with a 16-carbon alkyl chain attached to a pyridinium ring. [4]This structure provides a potent combination of hydrophobicity and a delocalized positive charge, making it a highly effective antiseptic found in many oral hygiene products. [4][8]* Cetyltrimethylammonium Bromide (CTAB): Similar to CPC, CTAB has a 16-carbon alkyl chain, which imparts strong antimicrobial properties. [9]
QAS Structure Key Structural Features Antimicrobial Efficacy This compound (TEAB) Triethylammonium cation with a bromide anion Short ethyl groups, low lipophilicity Expected to be low; limited data available. [6] Benzalkonium Chloride (BAC) Mixture of alkylbenzyldimethylammonium chlorides Variable long alkyl chains, benzyl group High, broad-spectrum activity. [7] Cetylpyridinium Chloride (CPC) 1-hexadecylpyridinium chloride C16 alkyl chain, pyridinium ring High, particularly against oral bacteria. [4] | Cetyltrimethylammonium Bromide (CTAB) | Hexadecyltrimethylammonium bromide | C16 alkyl chain | High, effective against a range of microbes. [9]|
Efficacy as a Phase Transfer Catalyst
Phase transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in immiscible phases (e.g., aqueous and organic). QAS are excellent phase transfer catalysts because their cationic head can pair with an anionic reactant in the aqueous phase, and the resulting ion pair, now with increased lipophilicity from the alkyl groups, can migrate into the organic phase to react. [10] This compound (TEAB): TEAB is frequently employed as a phase transfer catalyst. [11]Its moderate lipophilicity, conferred by the three ethyl groups, allows it to effectively shuttle anions across the phase boundary. While perhaps not as potently lipophilic as QAS with longer alkyl chains, its smaller size may be advantageous in certain sterically sensitive reactions. [10] Other QAS in Phase Transfer Catalysis:
-
Tetrabutylammonium Bromide (TBAB): TBAB is one of the most common and effective phase transfer catalysts. [10][12]The four butyl groups provide significant lipophilicity, making it highly effective at solubilizing anions in the organic phase. [10]* Tetra-n-hexylammonium Bromide (THAB): With even longer alkyl chains, THAB exhibits greater lipophilicity than TBAB and can be more effective in certain applications, though it may also lead to the formation of emulsions, complicating product isolation. [13]
QAS Structure Key Structural Features Phase Transfer Catalysis Efficacy This compound (TEAB) Triethylammonium cation with a bromide anion Short ethyl groups, moderate lipophilicity Effective, particularly where smaller cation size is beneficial. [10][11] Tetrabutylammonium Bromide (TBAB) Tetrabutylammonium cation with a bromide anion Four butyl groups, high lipophilicity Very high, widely used as a benchmark. [10][12] | Tetra-n-hexylammonium Bromide (THAB) | Tetra-n-hexylammonium cation with a bromide anion | Long hexyl chains, very high lipophilicity | Very high, can be more effective than TBAB but may form emulsions. [13]|
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity, the efficacy of a QAS must be determined through standardized and reproducible experimental protocols. Below are detailed methodologies for assessing antimicrobial activity and phase transfer catalyst efficiency.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [14]The broth microdilution method is a standard and widely accepted technique for determining MIC values. [15]
Caption: Experimental workflow for MIC determination.
Protocol: Broth Microdilution MIC Assay
-
Preparation of QAS Stock Solution: Prepare a concentrated stock solution of the QAS to be tested in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. [16]3. Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the QAS stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no QAS) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the QAS at which there is no visible growth (i.e., the well remains clear).
Conclusion
The efficacy of a Quaternary Ammonium Salt is a multifaceted property that is highly dependent on its molecular structure and the specific application. While this compound is a valuable and effective phase transfer catalyst, its predicted antimicrobial efficacy is likely to be significantly lower than that of QAS possessing longer alkyl chains, such as Benzalkonium Chloride and Cetylpyridinium Chloride. This is a direct consequence of the well-established structure-activity relationships that govern the interaction of QAS with microbial cell membranes.
The selection of an appropriate QAS therefore requires a clear understanding of the intended application. For applications demanding high antimicrobial or disinfectant properties, QAS with C12-C16 alkyl chains are the preferred choice. For applications in organic synthesis, the optimal phase transfer catalyst may vary, and TEAB remains a relevant and useful option. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of QAS efficacy, enabling researchers to make data-driven decisions for their specific needs.
References
- Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. RSC Advances, 12(32), 20994-21017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB-yAX-5rHARs9ZVRI4ofDxhntHEoY98-xkCYWojPR4CUg3MYaMko1EztrJjiXTpQOLzGu7ueUHIkfUs0Yj1be8o6gnP7riY1f15o14AbmPq1gfjyyk4KDHsNyS40z15rBsajtndv-HYQI8krfp9zevfKE2FWmyQ7soA8dZbW82Qpy_av28m-vkGKWL_rfMuc2Fg7UGkIXr_FRFfnx2kGLbLV6cGUqqWm_k3w=]
- Page, M. I. (2003). The chemistry and structure-activity relationships of C3-quaternary ammonium cephem antibiotics. Current Medicinal Chemistry, 10(19), 1859-1884. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhfWAnHdHVvyMJMTebkpDgHKl8HAU_PsnENwgGyP3KCL3fJSZkt9vay6doP1w3O_H9YxS8Ppize4nSCDDDoNj4ZttiyFjQmYAz8OmB-QtgxcmxZH22IDjuYGpexhImi52SCOg=]
- BenchChem. (2025). A Comparative Guide to Triethylmethylammonium Chloride and Tetrabutylammonium Bromide as Phase Transfer Catalysts. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbK-fI-eCOwxWSjfRnKQD8Smlm9ZZyQx8Ju-iydjuw_YXg6793qQBRBbMMhR9TuUCCEGGKP5Pdgywwy9jwuX6wr7YGSHSAd30E6BlW2p2Pwk8lPx3AtNBvpZ3s6XZzpi7aj6IdlULytA6mFhn9A4SwRReuE8i_rdA4WZ0R6nXu_LRFlST-BTVvIjCXmUrPjxKFKZ6CYJWfwnyOntGQyFedyUuAAK1Smf8rxEzRYOblqwzEH6-CG3lDD8tqJbTSuISiBwRsAVjf8htegGlLRng=]
- Nadagouda, M. N., et al. (2022). Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Research Square. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfH4jf85rJUoCW1GK3GOyVuKe2QtLR8WoW3yOX4LV2J3pOM6xILOf_Me-zFVltBjk7JJgtnTBNTAz4f2Rn9wsFgHO8oNk0jQ1lfolgKNyAz9CL1B9zc5J8hv8zEoZyacuhHDb7D2OWQl4KTaNpl3AckVW5IXgID7yDdtWwk85m0DfdPNFpA5jt3Jsq_eEa6ejO0HzX4XFkdYz59T2Fb_Ahk0xecmgLPcQ-wdXiHSSSsZy2n_K7pzBdyPaOjCUoBW68OA==]
- da Silva, A. C. S., et al. (2011). Structure–Activity Relationship for Quaternary Ammonium Compounds Hybridized with Poly(methyl methacrylate). ACS Applied Materials & Interfaces, 3(6), 2149-2155. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn40ipPgfLdoQAVdwgO8MkmJlUog6nkzQLQKPfAcq84GcYdB3kW8WVe7ZShuDEn5jBX9NZaYlF1zFImECqU-Gars-Kk5oQYv-q0cSoqM8egpb7ZvVndFtumbo_GZtBTA3ariTwOw==]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of Tetraethylammonium Bromide (TEAB). NINGBO INNO PHARMCHEM CO.,LTD.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXOwuFlKFUJx2rav7j1QEOey263oyWYFpcmZEmYEVmqCF_SIQ0jc2XKE_u_8cflDOWwVVIdUShoaymnNP8uFCChD2Xdgm-vDpHMALZB8kTKsY7wID1lB2rp3vtFO6yfq1RUFsKYHFFiWfW30D-kN8yAnnY8Cog0pYNxadGLqZaRypNaUVEmOrGWa_D7wiVb5kX9jAgpUHvCBjzA95wVXNpxw==]
- Feliciano, J. A. (2021). Structure-Activity Relationships in Disinfectant Amphiphilic Quaternary Ammonium Compounds (QACs) And Trivalent Sulfonium Compounds (TSCs) (Master's Thesis, Villanova University). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzENnV4aa1Rk43Myiof6LRoUPasSCh65JqfFy-jga1qaXYxl_3wpj9U5Do0OFfghZ26lYpQZ-HCTkZD-iCbrpsFZ7SUa3pAjj-lSJ1_DLRLhtKDITEAE_ZEp6rk9cjY1gJcdbWUzHGwmDakTbZgpmVdrvWvMnnBrEJ4kTvRmvmalj442seyx07OVCdEw7OVZe9f0etedNtbjp0Oe2WVf1g3dLX1xKJV3c=]
- Deepthi, B.V., et al. (2025). Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. Oriental Journal of Chemistry, 40(6). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2lPUv159_Iu1dO-qJNbsX_kRnbW3Mr5dG86tM_xM6kCmKGOUYG0Ce0Z3QSr_1ZJRVP8P2KHtAUqg2Jo7ZvO_TRZFAPRi4hio2IEsRKXn98kgb_5lzZlZ-7fDadY_4zZmWGPzCRL382E1dlhqmT69bwZcGYJVa52PEjc3ikvPPrrhmFPR5ohVfGlzbSdv_N4sgIWa8C9maYXFiw3yRuLUDREdvCXOPhkpbrWlac6wOC_M_chUELS94BDYce59Jo-zWDuDPuyI=]
- Taylor Technologies. (2014, July 1). Testing for Quaternary Ammonium Compounds Using Taylor's K-1582 [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqGCkzDeJe_TD7dW-2O0wlnTdD5BZRrE95dV6Q8bV0BGRXz4VcfOwDl63Dt1nIs6O65tOyfq5RaNn2LBJSAD7UTSuyGNbUrC_yECC8NKVkQDqp-OGG5rr_nFl41A5xPtFqNDk6N-w=]
- SACHEM, Inc. (2026). Quaternary Ammonium Salts. SACHEM, Inc.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGEW_aFEtMrIKYZ13HgEysn4LLQtLEwm3FpjIGq3uQAVZCiqfMwPuMxfU2jlZmxQMysWL6NIzZzcPgyiV9LiwoPfIYR5MSO_XcEbxOOgiuygyzCLq5KEUIQ6eOZl4xAyR310e7s0EcURqeJ_z6ss4=]
- Wikipedia. (n.d.). Tetraethylammonium bromide. In Wikipedia. Retrieved January 8, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJq4nua44RIGH-D7f-lUhLVjTSndFKN5t4U7alefyUF4d8Kr80BEj67iMZdhpqdJNcrgtoy1uy2gdG8qa4bY7NXKZneUPEMGcMh5aHWtlDJPr06N733QsPrYs1WeZVYTklFVgG70DpzgBkCT6WPIFZTmJA]
- US Patent No. US2599697A. (1952). Testing for quaternary ammonium compounds. Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpfWxp5RLxDico2_PvGFc0Go6IhuiIAFytQU-Rk1S0d8xZr7QtKFga_DRxC4ncKi7GdDUc0UCfyNB1T0P-g6Axkk63ok5VqWQoKFRGfmN6wnq86HtnyCE1j0bakap9yolCKiQN4bAcXlzE]
- BenchChem. (2025). Tetraheptylammonium vs. Tetrabutylammonium: A Comparative Guide for Phase Transfer Catalysis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBfL6d2MAYyjzKlwKTIZk-vYl-8u174EtKi1nx52urharmbdlKZOBqQ076oMqGNuNBua_Qi0sLU-4M94xVcwbLpKswDWiVFBGg-IaVAUCNuwBXyO2-uaepCQThkp5AQqpSRqN9dkV9_AicTwwmRNnFvaVKnN2cuFB8yDlJRfykjdYESyTPyxengFbX8-7zOADSaKYzMXge9FKfFLLxrvo-1__D7FY6h5lKoLk1UApdhNvwa_kqkyU=]
- CymitQuimica. (n.d.). CAS 636-70-4: this compound. CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB-rb5rwiGUf7RFmGHUlgkPBygWQgYKStanhNtEkfROBjcRBfkjGV0A2PKZrXnUyJ4KZ82FNOqTxBn_TnVaato57rP9guKMGID5XwyvhZXfQbWFZb_ydiDEW16j61A9MlW]
- Gilbert, P., & Al-Taae, A. (1985). Antimicrobial activity of some alkyl-trimethyl ammonium bromide. Letters in Applied Microbiology, 1(4), 65-68. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuySLEv6GWuaOZ-PREFqTy8cWuKogRX2rie7A2IsrcU6pka7Wgy5kwsqIhOz9U3BYItmszmX5_tVD4vAtD06DlJeiHR2reXo2NNJ1vrjq0bqGvMyRRShF5nZpix2HErT_pdew-n12B81OLWHV0JBBPCi5LpSZnv-vFJOft5B9CWAWFHzrmI14O0r15a3aJiDVVl31FRtsIyI3167CFS9MXJhPdOVz6OVUYBp8Iw==]
- Gilbert, P., & Al-Taae, A. (1985). Antimicrobial activity of some alkyltrimethylammonium bromides. Letters in Applied Microbiology, 1(4), 65-68. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1bBLCX_bM-j16J94Zky1AD2z3-Mev5TnPDSkwD6iXDud8VkMT0E9zBHEMg4ArOO4J6sm2FRCWYPlnPxnhgMdQBToloRUqhl4HhJ1S6-CP8Huz4S9zxtEkIvADcJ4TdjPWfrmFci7SlfIDbz_g_XezIUxsc2bPhXxpSe6vXQoRkq76YuKBDOaxn3LxZnPg7X0ANRsHRhTtY0xY0JUcDCgRuvV9D1BMD3ix6Lfc0LQWDklrhc1395PA6iEoygNTEOBVlw==]
- Hach. (n.d.). Quaternary Ammonium Compounds. Hach. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuhBS-aWNuyjHJAlrpoBKH_uzZV__WARJPEBm7P9E3RHCbwoc_wRAotgKDR6O8KkzyCHvMGEV8DeViVm4Na3YHKzQkNEybvxhRPPMbw9TEUIhcS8M2KOXXsKySwyAt3eAiuQtbJOvs7IY8IW47NBXM0-La3F2gPok5-Yp077U9GQ96zgfH]
- WebstaurantStore. (n.d.). Quaternary Ammonium Why Use Test Strips? WebstaurantStore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzastjEjH3rOcwgKODLwajRQWg2hoeqolQlf-KxyGgEmr_ZL9D2_bzrvutydmRloWZIVp5zff6xAlHXpkVM1N1vdgMLIHkIoRDsDI19CzGB-aunRQcF-Ug1ql-tUTQIbqKxvkNmoF0EkoTjF-zuZScH7VnRoWayskLUdxiL86UVkNu6jlEnA8drRzF1Q==]
- Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvqrCRYl4yURyUiHYP9-sDxEHsWd84AKLr2vD-QlSHnv8zFq4dCsOjep-oQW9IM0JNWp8UNL-lS5O2PHTTEODX0SGTmCFoBuvrqSYcCJx5Qt7GmpZDTQS-YNPDOZ_O1X8yepB-mxhVnKgU8HukDWVcfTzzB1ZezL1ny9GYrI0XknxXAQLYhkW-zXfsD-IsNtZU12NPY6He9EvU3zrkJiYdgS0hjLA15KrtX8DrEOtXG1_w51wylNPrXde85GyTit5ifJ8fIvONYMZKxGeBXw5tmNKnUe6m]
- Kim, J. S., et al. (2015). Antibacterial Properties of Cetyltrimethylammonium Bromide-Stabilized Green Silver Nanoparticles Against Methicillin-Resistant Staphylococcus Aureus. Mycobiology, 43(1), 61–68. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLhR36TuIF4057oVwjnCyiQk2q0nTTGCLvxU9_5trjOfX2uzf56R0VeU7tq0V8iPS2BmYBMWCkV91A54P2VptgHPXWYpSozZWqC6AWobtaMSyOxvF0TK1h00RdlR1_zDQYV_uX]
- Precision Reports. (2025). Tetramethylammonium Bromide Market Size, Future Growth and Forecast 2033. Precision Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYL01Jro31qvihrBHexHmFjTUaJttQzy390JtW6c21BoMBru8egtELAKzPPn-U-_kInj6fhNkvKanuDLRwlbCQeoOC-Z1OqixisiuxDOsdyUkd0NmPfK0IypsOs0kSUGLvIHGTfNyuVchcYPhjJ0Rat7KMSxCJX-C9QEZ9O7MUm7KDFin0n-8-AB5UEJv0GQ==]
- BenchChem. (n.d.). This compound. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwFPmYZabRzwEE6zokQLEIxd7NjOCNxCqO_uPUiLrviYml3Nx93-gZhN3zkzgPkgDFsfMM-In-dahcmeCiYVapSOgjdcXn7jc3K-XU2CM1rApvaFVvuux9v0YuJwdVwMpXf8velA==]
- Deepthi, B.V., et al. (2025). (PDF) Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoz9AixVAiPCzF2cWBy1pHm_JsspFl8u0qsByBRt6OZ4C3DyRIKoQli8lbZeX3RKSn2uRww-pSqtAzXo6WkbLYXzxhLRRyZWc2W21ptkCEHc4m5bAQmlPxKwHcO4iRwMJzJ94aujiDvdDKUDwR7bN6ue0VhjIeqlhtJw3eGvuSdHYrz6WtbBdYXlGJrhiH2yDeIVUWi7CtNKYyfj5Rkbn6Cj1WzH-569Cwbk5i8tYmih5oMzw2VPPdVk6gmkua3ELe4RX7Q_iejzpRWNClEZ2UVhSAMg==]
- Crpjc.com. (2024). Tetraethylammonium Bromide. Crpjc.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp42bSqx_VutpU2fo1TSpCuX8q_pqVCWwD22liuae0g8dDVvoB0P2ur1Gdswad3qnHLt8x8c77AM4uM6GsGQGZq1hATDPsytG2JVd5uu-eS3vSmMBtkSNlSyaBEJeAxJjfx_HiN6r5]
- BenchChem. (2025). A Comparative Guide to Triethylamine Hydrobromide and Other Amine Hydrohalide Catalysts. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMgcdxQ_CmOtmr5cBhGMBrdzEO1-zp8eBpwvDyUQsxdvVRxqscUuI5maRq_i3UKVXr1lxYlzaBL5ZoN7IsmFK2NYYbPILiF2CvRg7pP2OKBmcw3xIPtEHWaOee1Dq3-6lXrgp54sf6eL3oZXgCXo4Ux1dh7UbafAsOGpDcIV6qmQTQOdit0SdXew76R-YjdWktqDjJcs8vY4HnuvEtlnJMSHV8zbOOktc-GWDkdsMldT0lWtg=]
- American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. American Institute of Chemists. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvvfGoGXbvMFM_-pgYdxh4m2_P35dmeJ10F8TAYR1e8MTibEnz6VU012f4pMGoEALx5THJzYGBRUbdmPQT2E25zrUj6pQyBPvGQ2RqdHTf4BzoGrYJc78vgVkTIW7v6P1-titSwnc2YxYwVYkvvyC-l_56aE3bUwT2rBi5UeGj4VG3HVHQthSOEt7VWkazNA==]
- National Center for Biotechnology Information. (n.d.). Cetylpyridinium. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkA9HkeUXea3FuWDlwYAq7JUHmqE53DqvT3I0d59aUDnfgdo4g6EnXNHYIVn_-xm3Zw9-jfCLA264I6GpLZZyOEyWYry3iJ9oEygTvPmMz_8mxm9nBtFWAxdm8u6dj9cfFPbn0M8plhs0JYgmHNmUvDz8sCA==]
- Kumar, A., et al. (2018). Comparative Study of Catalytic Potential of TBAB, BTEAC, and CTAB in One-Pot Synthesis of 1,4-Dihydropyridines under Aqueous Medium. Journal of Chemistry, 2018, 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdKKaOyUeKNBGJx0a78CPqn18HvhWoDj5lZfccJeYzW5Xu5L_CaxCC11zORQeEqrxFV7P6gZHdodeweC8cfWhfjzf7mrQwFslxGSxsK9tpBzGzOG9ArDKkeDACTsnMkQ-jLoGMTlu3xT015b-8qFfFlFwH3eBuuqL5wT83dGAIxzGSCmGXbdNtpNADmYl8oKz291QCThZT8As22KXPNbLimm4vRz0DNo3tZ19Jf0gvOymFN8QnNNKulnmmMeow2d197BPDyuVCzGH6VmxrQ2OQWFUhio0C66ML67GJO6WOe9Q4Y44eSVA-v5eI6wCkjg==]
- Cieplik, F., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Antimicrobial Agents and Chemotherapy, 64(8), e00576-20. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdRjMdQIJdeUfvCyKTFu52Dut0oWHity5hMiaCE-yKR3pkS_oWDSXPJZGHB0bNnegdxVdNDK1mm5KaU9BLRtwexp4ulTTpb2f2hHSUdsq5gXsT8VSCEwYm0c-I_7uQAMnv8vKmfb5jVEgeSU4=]
- BenchChem. (n.d.). A Comparative Analysis of Triethylamine Hydrobromide and Triethylamine Hydrochloride for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJtc06rp_ikkRDFz-9-_CKtVH6H0v26u4LCr6GDMV9oBbUSSeDgJQrgFRvByHUktOXHNqBZ9ZgGt5f11-eltr7kqLgD9W32tS5d0Nk3G1UXbaAqx3qpT7RhC62fjlE7CylLMKH7db0tjhhiwNgpf8Wy3MmHjhMKfGPVYnXfPyziYQzJHDcx-eAfZjeF-3hGzRyijUq4itewTiWIa6quSuuqKGf2LzrjOBdvRgblqv3EOwV5SjnfRyAIaF4wlDw5eyXIA==]
- Wikipedia. (n.d.). Triethylamine. In Wikipedia. Retrieved January 8, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJw6BBIiBCm59DrsTj5rjFy6fYWM1Yc_iHYtN9Nyyv9VphDj93p5NxZQC4oAH-7yZi3QlErv4TYcTou9Sa5Nkj7K7BaO2cCX8DrT_rq5zN4UweoveGqxTxjN_fXFXe-llvisQCZ7A=]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiPJPgXA48a-0dVvE5RWshZz8tFfIXcmbsLct5ni6ESItCZhArjGMAc1Y931CDCnAe1oGV62fEX_Uh_at4iA4jwCawPW1vS0JhIdnxS4Lmd70sTuESIT5Zkrsj8vPTnqb8ynMpXUVbsZNs_R6F-3i9C47LU8qg6uqIJCvyVvzpxT-thW2KFLcniAeYlzUNaEinZTtIoUNpvTUHXH6qRblZBn-Xk_JZ9nldh0TiA4l5HtE2Y0wNGROMRpj519pOdYETUQ==]
- Ohtani, N., et al. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Langmuir, 20(2), 409-415. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc_8wyHGZic0Q9SfWgT8G4vdoUzcdMPgncz_ls3xwbiASeOxeWHzUUPVYsl0zuOtV2cCAg4fqhW1yGfAk_j9YUYdibuhDu4jN2s6yFr7Y-sRFTa6OECsEGbVTlQ_S7yB1pJ__Y]
- Jankovič, T., & Olejníková, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-xiq685cWn6UBfSIRKe64lhwzA3butbTZGwUS1HLM6FYs-JkRRJ70iY2lhIJ0juquv4DDZeoIy5TfQiwUZ7HgwBqNVpUM_lsSWdBia6m2uQ6m2teymL8wx4XlzmnYo-NE8u0Gj9yH_Pfl6dV9iPOukeuz_goc2DWQP46GYpU9GJs6EWeuvxXIGzuEGb4lG3B8YPy44dahaQ==]
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbD04V4h039YItvIJuxYAK5ADnatpP_yxiioKz0s_f5LWLgEqUau4mICtSg0eOXDWSHSE_TtrFMmzcd3PxRfLnnNUxIfnuKRyDSD0Kt4t59tdxJRo4AMT07-xwhmsRE-znlXFrAN6_P43vSQ4FNwKmoSIw5X9UUle8LGZSJNC1v1n01Z3KNak_J5HYogk9IBi-tGiMdfNXnip5cQg17aV0JZQRrsKr]
- ChemicalBook. (2025). TRIETHYLAMINE HYDROBROMIDE. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvGF4CCUUVmA40U5eITX9MizSs6X7RYPIHlIGcWvD0k7VDWCJFryj2YF2-ghE5UOzaV32ryZ_-HByYMXod1tD--TkXiFgh8R1L1VHBbtSkweTicF3QqsMs4c4tOJPwesKyXgiQ0HT-ysxuTPCSZ7fw34_eOqMymWeMyRbOSikaw==]
- Al-Hariri, M., et al. (2025). Comparative evaluation of the efficacy of cetylpyridinium chloride and essential oil mouthwashes in reducing plaque and gingivitis: a systematic review and meta-analysis. British Dental Journal, 1-10. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4QGjvwHntdIisKYEaGsN1hDQGUy8gkJ-JarUWZRewGx9YbDx5-s-rnSZ7Ymnw3YISVD1Ht9EC7_IIsiIjMJEJOxpCG8QIVDsEQw-XeSGkn3wV0HTxQ9DB8UkFw3NtslLh96G]
- Volpi, N., & Maccari, F. (2009). Comparison of cetylpyridinium chloride and cetyltrimethylammonium bromide extractive procedures for quantification and characterization of human urinary glycosaminoglycans. Analytical biochemistry, 386(2), 216-223. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhfjxIy_HkfCzO_yQkTB84Z0pXn3EdQbK8swamRRuO51t66x70nrJAt-vxARh1w-oejcHxXWoWRWZ8ySxQA861VPhq4-d79ChsKQ7Bu8MOs9nHuXqPbpN4ZeNwB0gVjXd21DE5]
- Lee, G. H., et al. (2021). Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus 2. Scientific reports, 11(1), 1-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNaR0rLCpWSuy1WjDNQlfscQtMGW9MZCrrN3MwrX95IRbuSFFiqRuAM1ptijyE6M7Zi7jcvNrf6fvD9IOWpz5TYefjWWBSVr5_mjCmWOFJDKynJv6mvWrdYyDluhQbPExtH4H8Nt0ubSyHNEAIc-Obqd5iozOjZ1lP2sTpJAuwSqqWT_tD5f1JBufEoKWk59P_tCRAfpj6HiXswdKCEyq94fWPTaCM7K2E-vNaKFo1qxGCqGIHG6sriZjj3GfA4xGSi4K_z5LImrMeM_IZkrHAa5bKBFj_Jw==]
- Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEb4K0KFTS3TQMy54G_ay9HiijoSCRJb7ZqU9y945uCTFe0MZXggx3TQBfIB3Y96kxn1r7GtxlLZW1HaEToBI3bDLU_nMp48RhOd0lFmqwmzkpy2LGjH8nSvX2SsJ43q8sJxVKyvU=]
- Cieplik, F., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Antimicrobial Agents and Chemotherapy, 64(8). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlIKS5FODFkEiKnmPbK7ZADUmtakSzp0kSOfkbk3ea5OYJC0SXUTSrq9EuAmRbMvuzpab8RJfqcmItixb70urRDb5UsimCqJBRxctFvPrTRhhzuzjz82Ae32R3v0SodpYLEZq]
- EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS3PDp2EFMjFCV0tGmlPpBplgyky4FygFzOWUP3i_uGxAnAPk4Y2czTOCDq1JCumdPrf3q6b1exMAAIdcSSjAgF1bDGrdPZSc6iZmLcYxQyyVyhmlwmcYjDBEqnpBql9lkgfZ9au0MAHfn6fjYHOZvtqzs202z_DKLO9Q_oLfBcWbdDe0_XsRsviw=]
- Lee, G. H., et al. (2021). Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2. Scientific Reports, 11(1), 1-8. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEWHokMLmlSanaZUYF2_x2yTlDa5h7rWY3g0N_zD37uRz0IlH5d32yM69tpwcNkBCe2UqR2djFc9sl6TTCmsT3PXTYGStZuDZZk3EmX1FtIeejmv9RimZHKJRHvCDAb-Vyr67JcKWA4I-Eqas=]
- Edmonds, S. L., et al. (2012). Comparative efficacy of hand hygiene agents in the reduction of bacteria and viruses. Foodborne pathogens and disease, 9(4), 309-314. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG73xJiYakYN0es4tiHLWYEqS_NeIxfKduUs_d_jrkm65M8wqHFmVuTCDi43MujO2Pxv7AkODbNhVlnXhYApJBvwx1FTnYgscrCVtG_KsPDLt9lRCMuAs0IGTj6DO3U2G9aWcod5aaaiuvXEE4=]
- Açışlı, Ö., et al. (2022). Comparative investigation of monomeric and micellar adsorption of cetyltrimethylammonium bromide and tetradecyltrimethylammonium bromide from their aqueous solutions. Journal of Molecular Liquids, 353, 118821. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr608Yq5ZyTmeOUBwNyTMFidqiiThofsyleH1W6lBLRh452JPYUP0A_97DUijrwJIjoE2jiJJOyoq9RB6DlzO5NdnRZQNEBSLItT8VVvNcnP-5EwKsETicMdVBrlQpyZ6n4hMHUxDX2eHyGqCo3glFFFh-oLfApZCTonBr3sMHktAL3tf5cbcV-Q5t3Y9T6VCLIzM8OB2YhDMH3nRRqGtsCeBWRZoQSqEdG5bYO5f3RyE_okqZTiqUQKUva_-SfZveKupIapvc4U9D66E59m6wBiiHay7KJFEyQ7Vyc8LSmjHMqyTU9HuZsnxBUwa372YE003MhJcUfPZ79tAvT-DdIjp4CojYPw33sVpcf0Ge7XFA70Q=]
- Kerekes, E., et al. (2022). The Effectiveness of Benzalkonium Chloride as an Active Compound on Selected Foodborne Pathogens Biofilm. Foods, 11(23), 3871. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkqgZjpIf-RM-YMr03cZYO2cMP0LeQ8ugdG8kFlTHKCdJoPXF0nuIHz79LB_g9VMC6XpAozwVHbTV0KR2CV0mYV5er3fzy3Nn4-yowyoIgMVMzfJEAmjHyiYU7S04a73g=]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships in Disinfectant Amphiphilic Quaternary Ammonium Compounds (QACs) And Trivalent Sulfonium Compounds (TSCs) - ProQuest [proquest.com]
- 4. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Cetylpyridinium | C21H38N+ | CID 2683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sacheminc.com [sacheminc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. protocols.io [protocols.io]
A Comparative Guide to the Validation of Triethylammonium Bromide as an Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of triethylammonium bromide, evaluating its characteristics and potential as an ionic liquid (IL). By comparing its physicochemical properties and performance with established ionic liquids, this document serves as a crucial resource for researchers considering its use in synthesis, catalysis, and pharmaceutical development. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
Introduction: The Promise and Scrutiny of Ionic Liquids
Ionic liquids are a class of salts that exist in a liquid state below 100°C. They have garnered significant attention as designer solvents and catalysts due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1][2] The ability to modify the cation or anion allows for the fine-tuning of properties to suit specific applications, from organic synthesis to drug delivery.[3]
However, the designation of a compound as a useful ionic liquid requires rigorous validation. This guide focuses on this compound ([Et₃NH][Br]), a protic ammonium salt, and critically assesses its qualifications and potential applications in the context of conventional ionic liquids.
Profiling this compound: A High-Melting Point Organic Salt
This compound, with the chemical formula C₆H₁₆BrN, is a white crystalline powder at room temperature.[4][5][6][7] Its primary role in chemistry has been as an effective and versatile phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases to enhance rates and yields.[4][8] It is highly soluble in polar solvents like water, alcohol, and chloroform, a trait stemming from its ionic nature.[4][5][9][10]
A critical defining characteristic of [Et₃NH][Br] is its high melting point, consistently reported between 246-248°C .[4][5][6][7][9][11] This property technically places it outside the conventional definition of an ionic liquid. However, its ionic structure and stability at elevated temperatures warrant an investigation into its potential as a high-temperature ionic liquid or a component in deep eutectic solvent systems.
Comparative Analysis: [Et₃NH][Br] vs. Conventional Ionic Liquids
To validate the potential of this compound, we must compare its properties against well-established ionic liquids. For this guide, we will use Tetraethylammonium bromide ([Et₄N][Br]), a structurally similar quaternary ammonium salt, and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), a widely used imidazolium-based ionic liquid.
The fundamental difference lies in the cation. [Et₃NH][Br] is a protic ionic liquid, meaning its cation has a proton that can be donated, making it a Brønsted acid.[12] This contrasts with the aprotic nature of [Et₄N]⁺ and [BMIM]⁺ cations, which lack acidic protons. This structural variance significantly influences their chemical behavior, particularly in acid-catalyzed reactions.[12][13][14]
Data Presentation: Physicochemical Property Comparison
| Property | This compound ([Et₃NH][Br]) | Tetraethylammonium bromide ([Et₄N][Br]) | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) |
| CAS Number | 636-70-4[4][5][9] | 71-91-0[15] | 174501-65-6 |
| Molecular Weight | 182.10 g/mol [4][6] | 210.16 g/mol [15] | 226.02 g/mol |
| Appearance | White crystalline solid[4][8] | White solid[15] | Colorless liquid |
| Melting Point | 246-248 °C[4][6][9][11] | ~286 °C (decomposes)[15] | -80 °C |
| Cation Type | Protic (Triethylammonium) | Aprotic (Tetraethylammonium) | Aprotic (Imidazolium) |
| Primary Use | Phase-transfer catalyst[4][8] | Source of [Et₄N]⁺ ions, electrolyte[15] | "Green" solvent, catalyst, electrolyte |
| Solubility | Soluble in water, alcohol, chloroform[4][5][9] | Soluble in water[15] | Miscible with many organic solvents |
Experimental Validation: Protocols for Characterization
The following protocols provide a self-validating framework for researchers to synthesize and characterize this compound, ensuring its purity and confirming its physicochemical properties.
Synthesis of this compound
The most direct method for synthesizing [Et₃NH][Br] is through an acid-base neutralization reaction.[16] This approach is high-yielding and produces a product of sufficient purity for most applications after recrystallization.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve triethylamine (1.0 eq.) in anhydrous acetone. Place the flask in an ice bath to cool the solution to 0-5°C.[16]
-
Acid Addition: Slowly add hydrobromic acid (48% aqueous solution, 1.0 eq.) dropwise to the stirred triethylamine solution using a dropping funnel. The causality here is crucial: slow, cooled addition is necessary to control the exothermic reaction and prevent side reactions.
-
Precipitation: Maintain the temperature below 10°C throughout the addition. After completion, continue stirring in the ice bath for 30 minutes to ensure full precipitation of the white solid product.[16]
-
Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid first with cold, anhydrous acetone and then with diethyl ether to remove unreacted starting materials and impurities.[16]
-
Drying: Dry the purified this compound under vacuum to remove all residual solvents.
Caption: Synthesis workflow for this compound.
Comprehensive Characterization Workflow
A full validation requires a suite of analytical techniques to confirm the identity, purity, and key properties of the synthesized salt.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the presence of ethyl groups and the ammonium proton, and verify the integration ratios are correct for the [Et₃NH]⁺ cation.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Thermal Analysis (TGA/DSC):
-
Use Differential Scanning Calorimetry (DSC) to determine the melting point (Tₘ) and any glass transition temperature (T₉).[19] This is the key experiment to confirm its high-melting nature.
-
Use Thermogravimetric Analysis (TGA) to determine the thermal decomposition temperature (Tₔ), which establishes its thermal stability.[19]
-
-
Physicochemical Property Measurement (in molten state):
-
Heat the sample above its melting point in a controlled environment.
-
Use a viscometer to measure its viscosity .
-
Use a conductivity meter with a high-temperature probe to measure its ionic conductivity .
-
Use a pycnometer or densitometer to measure its density . These measurements are critical for evaluating its potential as a high-temperature process solvent or electrolyte.
-
Caption: Comprehensive workflow for ionic liquid validation.
Conclusion and Future Outlook
The validation process confirms that This compound is an organic salt with a high melting point of 246-248°C , precluding its classification as a room-temperature ionic liquid. Its primary, well-established application is as a phase-transfer catalyst.[4]
However, this guide provides the necessary framework to evaluate its potential beyond this role. Its protic nature, high thermal stability, and ionic character suggest viability in applications where high temperatures are required, such as a high-temperature solvent or electrolyte. Further research into its molten-state properties (viscosity, conductivity) is essential to fully unlock this potential. Additionally, its role as a hydrogen-bond donor makes it a prime candidate for creating novel deep eutectic solvents when combined with suitable acceptors, which could dramatically lower the melting point and open new avenues for its application as a true ionic liquid system.
References
-
Wikipedia. Tetraethylammonium bromide. [Link]
-
Loba Chemie. TRIETHYLAMINE HYDROBROMIDE EXTRA PURE. [Link]
-
ChemBK. This compound. [Link]
-
UM Research Repository. Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review. [Link]
-
chemister.ru. This compound. [Link]
-
Thermo Scientific Alfa Aesar. Triethylamine hydrobromide, 98% 100 g | Buy Online. [Link]
-
Auctores. Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. [Link]
-
Journal of the American Chemical Society. Characterizing Ionic Liquids On the Basis of Multiple Solvation Interactions. [Link]
-
ACS Omega. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. [Link]
-
PMC - NIH. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes. [Link]
-
Semantic Scholar. Electrical Conductivity Studies of Tetraalkylammonium Bromides in Aqueous Solutions at Several Temperatures. [Link]
-
ResearchGate. Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. [Link]
-
ResearchGate. Application of triethylammonium salts as ionic liquid catalyst and medium for Fischer esterification. [Link]
-
PMC - NIH. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. lobachemie.com [lobachemie.com]
- 7. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 8. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 9. chembk.com [chembk.com]
- 10. Triethylamine hydrobromide, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 11. This compound [chemister.ru]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tetraethylammonium bromide - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Characterisation techniques for analysis of imidazolium-based ionic liquids and application in polymer preparation: A review - UM Research Repository [eprints.um.edu.my]
- 18. Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application | Auctores [auctoresonline.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Researchers: Triethylammonium Bromide vs. Tetraethylammonium Bromide
In the landscape of quaternary ammonium salts, triethylammonium bromide (TEABr) and tetraethylammonium bromide (TEAABr) are two prominent reagents frequently employed by researchers across various scientific disciplines. While structurally similar, their nuanced differences in chemical properties translate to distinct advantages and limitations in practical applications. This guide provides a comprehensive comparison of these two compounds, offering supporting data and experimental insights to aid in the selection of the optimal reagent for specific research needs.
At a Glance: A Comparative Overview
| Feature | This compound (TEABr) | Tetraethylammonium Bromide (TEAABr) |
| Cation Structure | Tertiary Ammonium | Quaternary Ammonium |
| Molecular Formula | C6H16BrN[1][2][3] | C8H20BrN[4][5][6] |
| Molecular Weight | 182.10 g/mol [2][3] | 210.16 g/mol [4][5][6] |
| Melting Point | 246-248 °C[2][7][8] | 285 °C (decomposes)[4][5][9] |
| Key Applications | Phase-transfer catalysis, photopolymerization, antimicrobial agent synthesis[7] | K+ channel blocker, phase-transfer catalysis, supporting electrolyte[4][6] |
Delving into the Details: Physicochemical Properties
The seemingly minor difference in their cationic structures—a protonated tertiary amine in TEABr versus a quaternary amine in TEAABr—gives rise to notable distinctions in their physical and chemical behaviors.
Molecular Structure and its Implications
The presence of a hydrogen atom on the nitrogen in this compound imparts it with the ability to act as a hydrogen bond donor. This characteristic can influence its interaction with protic solvents and its role in certain reaction mechanisms. In contrast, the tetraethylammonium cation lacks this capability, behaving as a more "ideal" bulky organic cation.
Caption: Molecular structures of this compound and Tetraethylammonium Bromide.
Solubility Profile
Both TEABr and TEAABr are generally soluble in polar solvents and insoluble in non-polar organic solvents.[10][11] However, the specific quantitative solubility can differ, impacting their utility in various solvent systems.
| Solvent | This compound (TEABr) | Tetraethylammonium Bromide (TEAABr) |
| Water | Soluble[8][10][12] | Soluble[4][5][11] |
| Ethanol | Soluble[8][10][12] | Soluble[5][13] |
| Chloroform | Soluble[8][10][12] | Soluble[5][13] |
| Acetone | - | Soluble[5][13] |
| Diethyl Ether | Insoluble[10] | - |
| Tetrahydrofuran (THF) | Insoluble[10][14] | - |
| Benzene | - | Slightly Soluble[5][13] |
| Hexane | Insoluble[10] | - |
The insolubility of TEABr in solvents like THF can be exploited for its separation and purification from reaction mixtures.[14]
Thermal Stability
Tetraethylammonium bromide exhibits a higher decomposition temperature (285 °C) compared to the melting point of this compound (246-248 °C).[1][2][4][5][9] This suggests that TEAABr may be more suitable for applications requiring higher reaction temperatures. The thermal decomposition of quaternary ammonium salts is a complex process, and the onset of decomposition can be influenced by factors such as the heating rate and the surrounding atmosphere.
Applications in Scientific Research: A Comparative Analysis
The distinct properties of TEABr and TEAABr lend themselves to a range of applications, with some overlap and some areas of unique utility.
Phase-Transfer Catalysis
Both compounds are effective phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[6][7][15] The choice between them often depends on the specific reaction conditions and the nature of the reactants. The mechanism involves the formation of an ion pair between the ammonium cation and the reactant anion, which is then transported into the organic phase.[7]
Caption: Generalized workflow for phase-transfer catalysis using ammonium salts.
Experimental Protocol: Nucleophilic Substitution
A common application of phase-transfer catalysis is in nucleophilic substitution reactions. The following is an illustrative protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the organic substrate (e.g., 1-bromooctane) in an organic solvent (e.g., toluene) and an aqueous solution of the nucleophile (e.g., sodium cyanide).
-
Catalyst Addition: Add a catalytic amount (1-5 mol%) of either TEABr or TEAABr to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by distillation or column chromatography.
In such a reaction, the slightly smaller size of the triethylammonium cation might, in some cases, lead to faster reaction kinetics. However, the higher thermal stability of TEAABr could be advantageous for reactions requiring prolonged heating.
Pharmacology and Physiology: A Niche for TEAABr
A significant area of application for tetraethylammonium bromide is in pharmacology and physiological research as a non-specific blocker of potassium (K+) channels.[4] Its ability to inhibit these channels has been instrumental in studying their role in various physiological processes. TEABr, with its acidic proton, is not typically used for this purpose.
Emerging Applications of TEABr
Recent research has highlighted the potential of this compound in other areas:
-
Photopolymerization: TEABr has been shown to accelerate photopolymerization reactions, which is beneficial in the development of advanced materials.[7]
-
Antimicrobial Agents: Derivatives of TEABr have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, opening avenues for the development of new antibacterial agents.[7]
Conclusion: Making the Right Choice
The selection between this compound and tetraethylammonium bromide is contingent upon the specific requirements of the intended application.
Choose this compound (TEABr) when:
-
A hydrogen bond-donating cation is potentially beneficial for the reaction mechanism.
-
The reaction is conducted at moderate temperatures.
-
Insolubility in solvents like THF is advantageous for purification.
-
Exploring applications in photopolymerization or as a precursor for antimicrobial compounds.
Choose Tetraethylammonium Bromide (TEAABr) when:
-
A stable, non-reactive quaternary ammonium cation is required.
-
The application demands higher thermal stability.
-
The primary goal is the blockade of potassium channels in physiological or pharmacological studies.
-
A reliable supporting electrolyte is needed for electrochemical analyses.
By understanding the fundamental differences in their structure and properties, researchers can make an informed decision to optimize their experimental outcomes.
References
-
Wikipedia. Tetraethylammonium bromide. [Link]
-
ChemBK. TETRAETHYLAMMONIUM BROMIDE - Physico-chemical Properties. [Link]
-
Solubility of Things. Tetraethylammonium bromide - Solubility of Things. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Uses of Tetraethylammonium Bromide (TEAB). [Link]
-
Stenutz. tetramethylammonium bromide. [Link]
-
Stenutz. This compound. [Link]
-
PubChem. Tetraethylammonium Bromide. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. Triethylmethylammonium bromide. [Link]
-
NIST WebBook. Tetraethylammonium bromide. [Link]
-
NIST WebBook. Tetraethylammonium bromide. [Link]
-
Journal of the American Chemical Society. Solubilities of Quaternary Ammonium Salts in Certain Organic Solvents. [Link]
-
Stenutz. This compound. [Link]
-
PubChem. Triethylamine hydrobromide. [Link]
-
ResearchGate. How can I separate this compound from a reaction mixture?. [Link]
Sources
- 1. This compound [chemister.ru]
- 2. echemi.com [echemi.com]
- 3. Triethylamine hydrobromide | C6H16BrN | CID 12493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetraethylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 9. 98%, reagent grade, crystalline, suitable for for analytical testing | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. chembk.com [chembk.com]
- 13. Tetraethylammonium bromide, 98% | Fisher Scientific [fishersci.ca]
- 14. researchgate.net [researchgate.net]
- 15. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Performance of Triethylammonium Bromide in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the choice of reagents and corresponding solvent systems is paramount to reaction success. Triethylammonium bromide (TEAB), a versatile quaternary ammonium salt, serves numerous roles in organic synthesis, most notably as a phase-transfer catalyst (PTC).[1][2] However, its efficacy is not absolute; it is profoundly dictated by the solvent environment in which it is deployed.
This guide provides an in-depth comparison of TEAB's performance across various solvent systems. We will delve into the principles governing its behavior, present experimental data and protocols for its evaluation, and compare its performance against a common alternative, Tetrabutylammonium bromide (TBAB). Our objective is to equip you with the necessary insights to make informed, effective decisions in your experimental designs.
Physicochemical Properties and the Central Role of the Solvent
This compound (C₆H₁₆BrN) is an ionic salt that presents as a white crystalline powder.[1][2] Its ionic nature is the primary determinant of its behavior in solution. The compound is highly soluble in polar solvents like water, alcohols, and chloroform, while remaining insoluble in non-polar solvents such as hexane and diethyl ether.[1][3][4] This solubility profile is a direct consequence of the "like dissolves like" principle; the polar triethylammonium and bromide ions are effectively solvated by polar solvent molecules, overcoming the salt's lattice energy.
This fundamental property underpins its primary application as a phase-transfer catalyst. PTCs are essential for facilitating reactions between reactants that are segregated in two immiscible liquid phases (typically aqueous and organic).[1][5] The TEAB cation pairs with an anionic reactant from the aqueous phase, forming an ion pair with sufficient lipophilicity to migrate into the organic phase and react with the substrate. The choice of the organic solvent is therefore critical: it must dissolve the organic substrate while maintaining a distinct phase boundary with the aqueous layer.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Category | Solvent | Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol | Soluble | High polarity and hydrogen bonding capability effectively solvate the [Et₃NH]⁺ and Br⁻ ions.[3][4] |
| Polar Aprotic | Chloroform | Soluble | Sufficient polarity to dissolve the ionic salt.[1][4] |
| Polar Aprotic | Tetrahydrofuran (THF) | Insoluble | Moderately polar but generally insufficient to dissolve TEAB, which may precipitate.[6] |
| Non-Polar | Diethyl Ether, Hexane | Insoluble | Lacks the polarity required to overcome the lattice energy of the ionic salt.[3] |
Core Application: Phase-Transfer Catalysis (PTC)
The quintessential role of TEAB is to act as a shuttle for ions across a phase boundary. The mechanism involves the triethylammonium cation ([Et₃NH]⁺) swapping its bromide anion for a reactant anion (e.g., hydroxide, cyanide) at the aqueous-organic interface. This new, more organic-soluble ion pair then diffuses into the organic phase to complete the reaction.
The performance in a PTC system is heavily influenced by the solvent's ability to support this cycle. A non-polar organic solvent like toluene or hexane provides a good environment for the organic substrate but relies entirely on the catalyst's lipophilicity for anion transfer. A more polar aprotic solvent like dichloromethane can enhance reaction rates by better solvating the ion pair, but may also increase the solubility of the catalyst in the aqueous phase, reducing its efficiency.
Experimental Protocols for Performance Evaluation
To provide a framework for objective assessment, we outline two fundamental experimental protocols. These protocols are designed to be self-validating, ensuring that the results are reliable and reproducible.
Protocol 1: Quantitative Solubility Determination (Gravimetric Method)
This method directly measures the mass of TEAB that can be dissolved in a given volume of solvent, providing a precise solubility value.[3]
Methodology:
-
Saturation: Add an excess amount of dry this compound to a known volume (e.g., 10.0 mL) of the desired solvent in a sealed, pre-weighed flask.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure the solution reaches saturation. A magnetic stirrer is recommended.
-
Separation: Allow the mixture to settle, then carefully filter or centrifuge to separate the undissolved solid from the saturated solution.
-
Evaporation: Transfer a precise volume of the clear, saturated supernatant to a second pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood until the dissolved TEAB residue is completely dry.
-
Quantification: Weigh the container with the dried TEAB residue. The difference between this final weight and the empty container's weight gives the mass of dissolved TEAB.
-
Calculation: Express solubility in g/L or mol/L.
Protocol 2: Evaluating PTC Efficacy (Williamson Ether Synthesis)
This classic nucleophilic substitution reaction is an excellent model for assessing the performance of a phase-transfer catalyst in a biphasic system.[5]
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorophenol (1.0 eq), the chosen organic solvent (e.g., toluene, 20 mL), and benzyl bromide (1.1 eq).
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium hydroxide (2.0 eq in 20 mL of water).
-
Catalyst Addition: Add this compound (0.1 eq) to the reaction flask.
-
Reaction: Vigorously stir the biphasic mixture and heat to reflux. Monitor the reaction progress over time (e.g., 4-6 hours) using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling, separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the crude product yield and purity by GC or ¹H NMR spectroscopy. Compare the yield obtained with TEAB to a control reaction run without a catalyst.
Head-to-Head Comparison: TEAB vs. Tetrabutylammonium Bromide (TBAB)
Tetrabutylammonium bromide (TBAB) is arguably the most common phase-transfer catalyst and serves as a crucial benchmark for TEAB.[5] The primary difference lies in the length of the alkyl chains on the ammonium cation, which significantly impacts performance.
Table 2: Comparative Performance of TEAB vs. TBAB
| Parameter | This compound (TEAB) | Tetrabutylammonium Bromide (TBAB) | Causality |
| Cation Lipophilicity | Moderate | High | The four butyl groups on TBAB create a much larger, more lipophilic cation, enhancing its solubility and function in the organic phase.[5] |
| Solubility (Organic) | Good in polar organic solvents (e.g., CHCl₃). Poor in non-polar solvents (e.g., Toluene). | Excellent in a wide range of organic solvents, including non-polar ones. | Increased lipophilicity allows TBAB to be more readily solvated by non-polar organic molecules. |
| PTC Efficacy | Effective, particularly when the organic phase has some polarity. | Generally more effective, especially in non-polar organic solvents, due to superior ability to shuttle anions.[5] | The TBAB cation forms a "looser," more reactive ion pair with the nucleophile in the organic phase.[7] |
| Hygroscopicity | Hygroscopic. Requires dry storage.[1] | Hygroscopic. Requires dry storage. | Both are ionic salts that readily absorb atmospheric moisture. |
Conclusion and Expert Recommendations
The performance of this compound is fundamentally tethered to the solvent system in which it operates. Its ionic character dictates high solubility and functionality in polar environments.
Key Recommendations for Researchers:
-
For Biphasic Reactions in Non-Polar Solvents: When conducting a phase-transfer catalyzed reaction with a substrate dissolved in a non-polar organic solvent like toluene or hexane, Tetrabutylammonium bromide (TBAB) is generally the superior choice. Its greater lipophilicity allows for more efficient transfer and reaction of aqueous anions in the organic phase.[5]
-
For Reactions in Polar Solvents: this compound is an effective and economical choice for reactions conducted in polar protic or aprotic solvents where all reactants are soluble. It is also used as a base in single-phase organic synthesis, where it neutralizes acids like HCl or HBr to form the corresponding salt, which can often be removed by filtration.[8][9]
-
Solvent Screening is Crucial: The data presented here provides a strong baseline. However, for any novel reaction, empirical screening of different solvents and catalysts remains the most reliable method for process optimization. The protocols provided offer a robust starting point for this evaluation.
By understanding the interplay between the ionic nature of this compound and the polarity of the solvent, researchers can harness its full potential, leading to improved reaction yields, rates, and overall efficiency.
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Pourmousavi, S. A., & Salehi, P. (n.d.). Synthesis of Benzyl Triethyl Ammonium Tribromide and Its Application as a Highly Efficient and Regioselective Reagent for the Bromination of Activated Aromatic Compounds. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2014). How can I separate this compound from a reaction mixture? Retrieved from [Link]
-
Ge, R., et al. (2014). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. ACS Publications. Retrieved from [Link]
-
InTechOpen. (n.d.). Ionic Liquids: Theory, Properties, New Approaches. Retrieved from [Link]
-
Wikipedia. (n.d.). Triethylamine. Retrieved from [Link]
-
Garg, R., & Singh, R. D. (2011). Spectroscopic and surface tension study of aqueous solutions of tetraethylammonium bromide in the presence of crown ether. TSI Journals. Retrieved from [Link]
-
Ribeiro, A. P. C., et al. (2020). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. PMC. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Retrieved from [Link]
-
PubMed Central. (n.d.). Advancing Ionic Liquid Research with pSCNN: A Novel Approach for Accurate Normal Melting Temperature Predictions. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Electrical Conductivity Studies of Tetraalkylammonium Bromides in Aqueous Solutions at Several Temperatures. Retrieved from [Link]
-
Semantic Scholar. (2012). Electrical Conductivity Studies of Tetraalkylammonium Bromides in Aqueous Solutions at Several Temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhancement Effect of Cetyltrimethylammonium Bromide on Electrochemical Determination of Chlorophenols using a Carbon Paste Electrode. Retrieved from [Link]
-
PubMed. (2009). Spectroscopic studies of interactions between C.I. Reactive Orange 16 with alkyltrimethylammonium bromide surfactants. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). Triethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pretreatment with alkyl trimethylammonium bromide-based deep eutectic solvent cetyltrimethyl ammonium bromide/lactic acid/Al3+ benign system for the efficient production of furfural. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight of molecular interactions between short‐chain tetraalkylammonium bromides and cetyltrimethylammonium bromide: A spectroscopic and thermodynamic approach. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
-
ResearchGate. (n.d.). Platinum/poly(N-ferrocenylmethyl-N-allylimidazolium bromide) quasi-reference electrode for electrochemistry in non-aqueous and ionic liquid solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversibility of Brominated Carbon Electrodes for Lithium-Bromide Battery Applications. Retrieved from [Link]
-
ResearchGate. (2015). Will you please explaine what are the alternative low cost reagens for Tetrabutyl ammonium bromide? Retrieved from [Link]
-
MDPI. (n.d.). Aqueous Biphasic Systems Based on Tetrabutylammonium Bromide for Extraction and Determination of Azorubine, Allura Red, Sunset Yellow, Tartrazine and Fast Green in Food Samples. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
A Researcher's Guide to Electrochemical Stability: Triethylammonium Bromide vs. Imidazolium-Based Ionic Liquids
An In-depth Technical Comparison for Electrochemical and Pharmaceutical Development
In the realm of electrochemistry, the choice of electrolyte is a cornerstone of experimental design, profoundly influencing the performance, longevity, and safety of systems ranging from high-energy batteries to sensitive electroanalytical sensors. While traditional electrolytes have their place, ionic liquids (ILs) have emerged as a class of materials offering unparalleled tunability. This guide provides a detailed, objective comparison of the electrochemical stability of a common protic salt, triethylammonium bromide, against the versatile and widely-used imidazolium-based ionic liquids.
Authored for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties. It delves into the mechanistic underpinnings of electrochemical stability, provides supporting experimental data and protocols, and offers insights to guide your electrolyte selection process.
The Decisive Metric: The Electrochemical Stability Window (ESW)
The electrochemical stability window (ESW) is the potential range within which an electrolyte remains electrochemically inert, neither undergoing reduction nor oxidation.[1][2][3] A wide ESW is paramount for applications requiring high operating voltages. This window is defined by two critical limits: the cathodic limit, where the cation is typically reduced, and the anodic limit, where the anion is oxidized.[1][4][5][6][7][8]
dot
Caption: The Electrochemical Stability Window (ESW).
The Cathodic Limit: A Tale of Two Cations
The stability of the cation against reduction dictates the negative potential limit of the electrolyte.
-
Triethylammonium ([Et₃NH]⁺): As a protic quaternary ammonium cation, its electrochemical behavior is twofold. While the tetra-alkyl core is robust, the presence of an acidic proton on the nitrogen atom introduces a lower-energy reduction pathway: the evolution of hydrogen gas. This process often occurs at potentials significantly less negative than the reduction of the alkyl chains, thereby constraining the cathodic limit.
-
Imidazolium Cations ([CₙCₘim]⁺): The reduction of imidazolium cations, such as 1-ethyl-3-methylimidazolium ([EMIM]⁺), typically involves the acidic proton at the C2 position of the aromatic ring.[9][10][11] While this still represents a cathodic limit, it generally occurs at more negative potentials than proton reduction from [Et₃NH]⁺. Furthermore, the imidazolium cation offers a key advantage: its structure can be modified. By replacing the C2 proton with an alkyl group (e.g., 1,2,3-trimethylimidazolium), this primary reduction pathway is blocked, significantly enhancing cathodic stability.[9][12] Imidazolium-based cations are known to resist reduction due to their aromatic structure.[13]
The Anodic Limit: The Decisive Role of the Anion
The oxidative stability of the anion sets the positive potential boundary of the ESW.[4][5][6]
-
Bromide (Br⁻): The bromide anion has a relatively low oxidation potential.[14] It is readily oxidized to bromine (Br₂) and subsequently to polybromide species like tribromide (Br₃⁻), a process that occurs at moderately positive potentials.[15] This characteristic severely restricts the anodic window of any salt containing bromide, including this compound.[14]
-
Anions in Imidazolium ILs: The true versatility of imidazolium ILs lies in the vast library of available anions, which allows for precise tuning of the anodic limit. The oxidative stability generally follows this trend:
Halides (I⁻, Br⁻, Cl⁻) < [BF₄]⁻ < [PF₆]⁻ < Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [TFSI]⁻)
Fluorinated anions like [TFSI]⁻ exhibit high resistance to oxidation, resulting in some of the widest electrochemical windows available, often extending beyond 4-6 V.[2][13]
Comparative Data: A Quantitative Look at the ESW
The following table summarizes typical ESW values obtained through experimental measurements. It is crucial to recognize that these values can be influenced by the experimental setup, particularly the choice of working electrode and the defined cutoff current density.[1][5][6][16]
| Electrolyte | Cation | Anion | Typical Cathodic Limit (V vs. Ag/Ag⁺) | Typical Anodic Limit (V vs. Ag/Ag⁺) | Approximate ESW (V) |
| This compound | Triethylammonium | Bromide (Br⁻) | ~ -1.5 | ~ +1.0 | ~ 2.5 |
| 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br]) | 1-Butyl-3-methylimidazolium | Bromide (Br⁻) | ~ -2.2 | ~ +1.0 | ~ 3.2 |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate ([BMIM][BF₄]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) | ~ -2.3 | ~ +2.0 | ~ 4.3 |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate ([PF₆]⁻) | ~ -2.4 | ~ +2.4 | ~ 4.8 |
| 1-Ethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) | 1-Ethyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | ~ -2.5 | ~ +2.8 | ~ 5.3 |
Note: Values are illustrative and collated from typical literature data. The reference electrode can vary, affecting absolute potential values but not the overall window width.
Experimental Protocol: Measuring the Electrochemical Window
Cyclic Voltammetry (CV) is the standard technique for determining the ESW of an electrolyte.[2][5][6][17]
Objective: To determine the anodic and cathodic limits of an electrolyte.
Materials & Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy Carbon (GC) is common due to its wide potential window and inertness.[5][6]
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode is suitable.[16]
-
Counter Electrode (CE): Platinum wire or graphite rod.
-
Electrolyte sample (IL or dissolved salt).
-
High-purity inert gas (Argon or Nitrogen).
-
Polishing kit (alumina slurries) for the WE.
Methodology:
-
WE Preparation: Polish the glassy carbon electrode surface to a mirror finish with alumina slurry, sonicate in deionized water and then a suitable solvent (e.g., isopropanol), and dry thoroughly.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell and add the electrolyte.
-
Deoxygenation: Purge the electrolyte with inert gas for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the measurement.[16] Maintain an inert atmosphere over the solution for the duration of the experiment.
-
CV Measurement:
-
Perform a cyclic voltammogram starting from the open-circuit potential (OCP).
-
First, scan towards negative potentials until a sharp increase in cathodic current is observed (reduction of the cation).
-
Next, scan from the OCP towards positive potentials until a sharp increase in anodic current is seen (oxidation of the anion).
-
A typical scan rate is 50-100 mV/s.
-
-
Data Analysis:
-
Plot the resulting current vs. potential.
-
The ESW is defined as the difference between the potentials at which the current reaches a predefined cutoff value (e.g., 0.5 or 1.0 mA/cm²).[1] This cutoff method provides a standardized, albeit arbitrary, way to define the limits.
-
dot
Caption: Standard workflow for ESW determination via Cyclic Voltammetry.
Critical Insights & Concluding Recommendations
The electrochemical stability of this compound is fundamentally constrained by the facile oxidation of the bromide anion and, to a lesser extent, the reduction of its acidic proton. This results in a narrow ESW, making it suitable only for low-voltage electrochemical systems.
In stark contrast, imidazolium-based ionic liquids offer a significantly wider and, crucially, a tunable electrochemical window. By judiciously selecting the anion, researchers can design an electrolyte with an ESW tailored to their specific application. For high-voltage applications, such as modern lithium-ion batteries or supercapacitors, an imidazolium cation paired with a highly stable anion like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) is unequivocally the superior choice.[8][13]
For the discerning scientist, the message is clear: while this compound may be a simple and inexpensive salt, its electrochemical limitations are severe. The modularity of imidazolium-based ionic liquids provides an expansive toolkit to overcome these limitations, enabling exploration and development in the most demanding of electrochemical environments.
References
-
Lau, G. P. S., et al. (2022). What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2. ACS Energy Letters, 7(10), 3439–3446. Available from: [Link]
-
De Vos, N., Maton, C., & Stevens, C. V. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ChemElectroChem, 1(8), 1258-1270. Available from: [Link]
-
De Vos, N., Maton, C., & Stevens, C. V. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. Available from: [Link]
-
Zhang, S., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. Semantic Scholar. Available from: [Link]
-
Zhang, S., et al. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5785–5794. Available from: [Link]
-
Neyrizi, S., et al. (2022). What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2. ACS Energy Letters. Available from: [Link]
-
Pandey, G. P., & Hashmi, S. A. (2023). A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. ACS Applied Energy Materials. Available from: [Link]
-
Shamsuri, A. A. (2017). Calculated cathodic and anodic limits for individual ions in [X][Y1-8]2, (X = [C2(MIM)2]²⁺ and Y1-8 = CH3CO2⁻, NO3⁻, BF4⁻, ClO4⁻, NTf2⁻, PF6⁻, C(CN)3⁻, and OH⁻) DILs using COSMO-RS method at BVP86/TZVP level in solvent water. ResearchGate. Available from: [Link]
-
Ong, S. P., et al. (2011). Calculated cathodic and anodic limits for individual ions using isolated molecule calculations at the B3LYP/6-31þG(d)//B3LYP/6311þG(2d,p) level. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. Available from: [Link]
-
Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. Available from: [Link]
-
Aldous, L., et al. (2006). A mechanistic study of the electro-oxidation of bromide in acetonitrile and the room temperature ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide at platinum electrodes. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2020). A Reduced Imidazolium Cation Layer Serves as the Active Site for Electrochemical Carbon Dioxide Reduction. ResearchGate. Available from: [Link]
-
Neyrizi, S., et al. (2022). (PDF) What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2. ResearchGate. Available from: [Link]
-
Neyrizi, S., et al. (2022). What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO₂. University of Twente Research Information. Available from: [Link]
-
Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. Available from: [Link]
-
ResearchGate. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. Available from: [Link]
-
Klüner, T., et al. (2021). Conductivity and Redox Potentials of Ionic Liquid Trihalogen Monoanions [X3]−, [XY2]−, and [BrF4]− (X=Cl, Br, I and Y=Cl, Br). ResearchGate. Available from: [Link]
-
Vizza, F., & Galiano, F. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Polymers, 12(12), 2946. Available from: [Link]
-
Ghorbani-Asl, M., et al. (2023). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. Available from: [Link]
-
Hayyan, M., et al. (2013). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. Available from: [Link]
-
Costa, R., et al. (2015). Electrochemical stability windows of ionic liquids. ResearchGate. Available from: [Link]
-
Raubenheimer, H. G., & Krossing, I. (2018). Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. Molecules, 23(11), 2946. Available from: [Link]
-
Zhang, J., et al. (2022). Influence of Anions on the Corrosion Inhibition Effect of Imidazolium Based Ionic Liquids for Copper in 3.5 % NaCl Solution. International Journal of Electrochemical Science, 17, 220344. Available from: [Link]
-
Chen, Z., et al. (2011). Cathodic and anodic limits (E cathodic and E anodic vs. Ag/AgCl) and... ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Bromine. In Wikipedia. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The electrochemical stability of ionic liquids and deep eutectic solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.utwente.nl [research.utwente.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bromine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of triethylammonium halide catalysts
An In-Depth Comparative Analysis of Triethylammonium Halide Catalysts for the Modern Organic Chemist
Authored by a Senior Application Scientist
For the discerning researcher, scientist, and drug development professional, the choice of catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of catalysts available, triethylammonium halides—salts formed from the ubiquitous base triethylamine and hydrogen halides—present a versatile and cost-effective option. This guide provides a comprehensive comparative analysis of triethylammonium chloride (Et₃NHCl), triethylammonium bromide (Et₃NHBr), and triethylammonium iodide (Et₃NHI), delving into their physicochemical properties, catalytic performance, and mechanistic nuances. Supported by experimental data and protocols, this document aims to equip you with the field-proven insights necessary for informed catalyst selection.
Introduction to Triethylammonium Halides as Catalysts
Triethylammonium halides are ionic compounds composed of a triethylammonium cation ([Et₃NH]⁺) and a halide anion (Cl⁻, Br⁻, or I⁻). While often encountered as byproducts in reactions where triethylamine is used as an acid scavenger[1], these salts are valuable catalysts in their own right. Their utility stems from their ability to function in multiple catalytic roles:
-
Phase-Transfer Catalysts (PTCs): Similar to quaternary ammonium salts, they can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic) by transporting anionic species across the phase boundary.[2][3][4]
-
Acid Catalysts: The triethylammonium cation can act as a mild Brønsted acid, protonating substrates and activating them for subsequent transformations.[5][6]
-
Halide Source: The halide anion can participate directly in the reaction as a nucleophile.
The specific properties and reactivity of the catalyst are significantly influenced by the nature of the halide counter-ion.
Caption: Formation of a triethylammonium halide salt.
Comparative Performance Analysis: The Impact of the Halide Anion
The choice between triethylammonium chloride, bromide, and iodide is not arbitrary; the identity of the halide anion directly impacts the catalyst's performance by altering its solubility, the nucleophilicity of the anion, and the overall acidity of the conjugate acid.
Physicochemical Properties
The table below summarizes the key properties of the three triethylammonium halide catalysts. The variation in these properties dictates their suitability for different reaction conditions and solvent systems.
| Property | Triethylammonium Chloride (Et₃NHCl) | This compound (Et₃NHBr) | Triethylammonium Iodide (Et₃NHI) |
| Molecular Weight | 137.65 g/mol | 182.10 g/mol | 229.10 g/mol |
| Anion Nucleophilicity | Weak | Moderate | Strong |
| Anion Leaving Group Ability | Good | Better | Excellent |
| Acidity (pKa of [Et₃NH]⁺) | ~10.75 in H₂O[1] | ~10.75 in H₂O | ~10.75 in H₂O |
| Solubility | Generally higher in polar solvents | Intermediate solubility | Generally higher in organic solvents |
| Hygroscopicity | High | Moderate | Low |
Causality Behind Performance Differences:
-
Nucleophilicity and Leaving Group Ability: The trend in anion nucleophilicity (I⁻ > Br⁻ > Cl⁻) is crucial in reactions where the halide participates as a nucleophile, such as in Finkelstein-type reactions. Conversely, the leaving group ability (I⁻ > Br⁻ > Cl⁻) is a key factor in subsequent substitution steps.
-
Solubility and Phase-Transfer Efficiency: The lipophilicity of the ion pair increases with the size and softness of the anion (I⁻ > Br⁻ > Cl⁻). This makes Et₃NHI generally more soluble in organic solvents and potentially a more efficient phase-transfer catalyst for transporting anions into a nonpolar organic phase compared to Et₃NHCl. The choice between the chloride and bromide for general applications as an acid scavenger often comes down to cost and the desired solubility of the salt in the reaction medium for ease of removal.[7]
-
Acid Catalysis: While the pKa of the triethylammonium cation is largely independent of the counter-ion, the overall effectiveness of the salt as an acid catalyst can be influenced by the solubility and ion-pairing effects in a given solvent. For instance, Et₃NHCl has been effectively used in catalytic amounts with triethylamine to promote intramolecular oxa-Michael reactions in the synthesis of 1,2-dioxanes.[5][6]
Mechanistic Insights: The Case of Phase-Transfer Catalysis
One of the primary applications of triethylammonium halides is in phase-transfer catalysis (PTC). In a typical liquid-liquid PTC system, the catalyst facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs.
The catalytic cycle, as illustrated below, involves the exchange of the halide anion (X⁻) of the catalyst for the reactant anion (Y⁻) at the phase interface. The newly formed lipophilic ion pair, [Et₃NH]⁺Y⁻, then diffuses into the organic phase to react with the substrate.
Caption: Generalized catalytic cycle for phase-transfer catalysis.
Expertise in Action: The choice of the halide (X⁻) on the catalyst is critical. For instance, if the incoming nucleophile (Y⁻) is a "soft" anion, a catalyst with a "softer" counter-ion like bromide or iodide may facilitate more efficient ion exchange at the interface compared to the "harder" chloride anion.
Experimental Protocols: A Self-Validating System
To provide a practical context, we describe a representative procedure for an acylation reaction, where triethylamine is used as a base, and the resulting triethylammonium halide salt plays a crucial role in the reaction medium.
Workflow: Acylation of an Amine with an Acyl Chloride
Caption: Experimental workflow for a typical acylation reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe. A precipitate of triethylammonium chloride will form during the addition.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. This step is crucial for removing the triethylammonium salt and any excess acid.[7]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed to obtain the pure amide.
-
Validation: The structure and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Comparison with Alternative Catalysts
While triethylammonium halides are effective, it is important to understand their performance relative to other common catalyst classes.
-
Quaternary Ammonium Salts (e.g., TBAB): Tetrabutylammonium bromide (TBAB) is generally more lipophilic than any of the triethylammonium halides due to its four butyl groups.[8] This often makes it a more efficient phase-transfer catalyst, especially in biphasic systems with a very nonpolar organic solvent. However, triethylammonium salts are less expensive and can be sufficient for many applications.
-
Phosphonium Salts (e.g., TPPB): Phosphonium salts are typically more thermally stable than ammonium salts, which can be an advantage in reactions requiring high temperatures.[9]
-
Other Amine/Ammonium Catalysts (e.g., Pyridinium Salts, DABCO): In reactions like acylations, pyridine is sometimes used instead of triethylamine. The choice can influence reaction rates and yields, and is often substrate-dependent.[10] For other reactions like the Baylis-Hillman, more sterically accessible and nucleophilic amines like DABCO are often superior catalysts.[10]
Conclusion
Triethylammonium halides are versatile and economical catalysts with multiple modes of action. The choice between the chloride, bromide, and iodide salts is a strategic decision that should be based on a thorough understanding of the reaction mechanism and the specific properties of each halide anion.
-
Triethylammonium chloride is a common, cost-effective choice, particularly when used as an in-situ-generated acid scavenger that can be easily removed with an aqueous wash.
-
This compound offers a balance of properties and can be advantageous in applications where bromide's moderate nucleophilicity is beneficial.
-
Triethylammonium iodide is the most lipophilic and nucleophilic of the series, making it a strong candidate for phase-transfer catalysis and reactions requiring a potent iodide source, albeit at a higher cost.
By carefully considering the factors outlined in this guide, researchers can harness the full potential of these simple yet powerful catalysts to optimize their synthetic endeavors.
References
- Slideshare.
- Scribd.
- Wikipedia.
- ACS Publications. Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. The Journal of Organic Chemistry.
- NPTEL Archive.
- Benchchem. triethylamine hydrobromide reaction with alkyl halides.
- OUCI. Photoredox-catalyzed halotrifluoromethylations of alkynes with triethylammonium halides: synthesis of tetrasubstituted alkenes containing CF₃ and halogens.
- ACS Publications. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes. Organic Letters.
- Patsnap Eureka.
- NIH. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes.
- Benchchem. A Comparative Analysis of Triethylamine Hydrobromide and Triethylamine Hydrochloride for Researchers.
- Wikipedia. Triethylamine.
- Benchchem.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Effect of Cetyltrimethyl Ammonium Bromide on the Kinetics of Iodin
- ResearchGate.
- ACS Publications. Mechanism of alcoholysis of carboxylic acid halides in the presence of triethylamine. The Journal of Organic Chemistry.
- Benchchem.
Sources
- 1. Triethylamine - Wikipedia [en.wikipedia.org]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Triethylammonium Bromide Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of all components within a drug substance or product is paramount. Triethylammonium bromide (TEAB), a quaternary ammonium salt, often finds use as an ion-pairing reagent in chromatography or as a counter-ion in active pharmaceutical ingredients (APIs). Ensuring its correct concentration is critical for process control, formulation stability, and ultimately, patient safety.
This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound. Moving beyond a simple listing of procedures, we will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity. All methodologies are presented with the rigor demanded by international regulatory standards, referencing the latest ICH Q2(R2) guidelines on the validation of analytical procedures.[1][2][3][4][5]
The Analytical Challenge: Quantifying a Quaternary Ammonium Salt
This compound is a salt composed of a triethylammonium cation and a bromide anion. This dual nature allows for its quantification by targeting either the cation or the anion. The choice of analytical method will depend on several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the presence of other ionic species that could cause interference. This guide will explore three robust and commonly employed analytical techniques: Ion Chromatography (IC), High-Performance Liquid Chromatography (HPLC) with universal detection, and Potentiometric Titration.
Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision in the drug development process. It is often a balance between sensitivity, selectivity, and operational considerations. The following table summarizes the expected quantitative performance data for the validated methods for this compound quantification.
| Validation Parameter | Ion Chromatography (IC) with Suppressed Conductivity | HPLC with Charged Aerosol Detection (CAD) | Potentiometric Titration |
| Analyte Targeted | Bromide Anion / Triethylammonium Cation | Triethylammonium Cation | Bromide Anion |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | Low µg/L (ppb) | Low ng/mL | mg/L range |
| Limit of Quantitation (LOQ) | Mid-to-high µg/L (ppb) | High ng/mL to low µg/mL | High mg/L range |
| Specificity | High (with appropriate column) | High | Moderate (potential interference from other halides) |
| Key Advantages | High sensitivity and selectivity for ions. | Universal detection for non-volatile analytes, suitable for gradient elution. | High precision and accuracy for bulk analysis, cost-effective. |
| Key Considerations | Requires dedicated IC system. | Requires specialized detector. | Lower sensitivity, not suitable for trace analysis. |
Method 1: Ion Chromatography with Suppressed Conductivity Detection
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species. For this compound, we can target either the bromide anion or the triethylammonium cation. The use of a suppressor system is crucial as it reduces the background conductivity of the eluent, thereby significantly enhancing the sensitivity of the method.[6][7][8][9][10]
Scientific Rationale
The choice to use suppressed conductivity detection is driven by the need for high sensitivity, particularly for impurity analysis or the determination of residual TEAB. By chemically suppressing the eluent's conductivity, the analyte's signal-to-noise ratio is dramatically improved, allowing for the detection of trace levels of bromide or triethylammonium.[6][7][8]
Experimental Protocol: Quantification of Bromide Anion
This protocol is adapted from validated methods for anion analysis in pharmaceutical matrices.[11][12]
-
Instrumentation:
-
Ion Chromatograph equipped with a suppressor module and a conductivity detector.
-
Anion-exchange column (e.g., Metrosep A Supp 5 or equivalent).
-
Autosampler.
-
-
Reagents and Standards:
-
Deionized water (18.2 MΩ·cm).
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃) for eluent preparation.
-
This compound reference standard.
-
Standard reference material for bromide.
-
-
Chromatographic Conditions:
-
Eluent: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the sample and dissolve it in deionized water in a volumetric flask.
-
Dilute to the desired concentration, ensuring it falls within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a placebo sample and a sample spiked with potential interfering ions to demonstrate the absence of co-eluting peaks.
-
Linearity: Prepare a series of at least five concentrations of the bromide standard. Plot the peak area against concentration and determine the correlation coefficient (should be > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of bromide at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Visualization of the Ion Chromatography Workflow
Caption: Workflow for the quantification of bromide by Ion Chromatography.
Method 2: HPLC with Charged Aerosol Detection (CAD)
Scientific Rationale
The principle of CAD involves nebulizing the column eluent, creating charged aerosol particles of the non-volatile analyte, and then measuring the electrical charge. This detection mechanism is independent of the analyte's optical properties, providing a significant advantage for compounds like triethylammonium. This method is particularly useful when the sample matrix is complex and could interfere with conductivity detection, or when simultaneous analysis of other non-UV active components is required.
Experimental Protocol: Quantification of Triethylammonium Cation
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Charged Aerosol Detector (CAD).
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC®-pHILIC) or a suitable reversed-phase C18 column.
-
Autosampler.
-
-
Reagents and Standards:
-
HPLC grade acetonitrile and methanol.
-
Ammonium acetate or ammonium formate for buffer preparation.
-
This compound reference standard.
-
-
Chromatographic Conditions (HILIC mode):
-
Mobile Phase A: 100 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute the polar triethylammonium cation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Optimize nebulizer temperature and gas flow rate according to the manufacturer's recommendations.
-
-
Sample Preparation:
-
Similar to the IC method, dissolve the sample in a suitable solvent (a mixture of water and organic solvent compatible with the initial mobile phase conditions) and dilute to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze a placebo and demonstrate no interfering peaks at the retention time of the triethylammonium cation.
-
Linearity: Prepare at least five concentrations of the this compound standard. The response of the CAD is often non-linear, so a quadratic or other appropriate non-linear fit may be necessary. The correlation coefficient should be > 0.998.
-
Accuracy: Perform recovery studies at three concentration levels. Recoveries are typically expected to be within 95-105%.
-
Precision: Assess repeatability and intermediate precision. The RSD should generally be < 5%, which is typical for CAD.
-
LOD and LOQ: Determine based on the signal-to-noise ratio.
-
Visualization of the HPLC-CAD Workflow
Caption: Workflow for the quantification of triethylammonium by HPLC-CAD.
Method 3: Potentiometric Titration
Potentiometric titration is a classic and highly reliable method for the assay of bulk substances. For this compound, the bromide anion can be readily quantified by precipitation titration with silver nitrate.
Scientific Rationale
This method is based on the reaction of bromide ions with silver ions to form a silver bromide precipitate (AgBr). A silver electrode is used as an indicator electrode, and its potential changes with the concentration of silver ions in the solution. A sharp change in potential occurs at the equivalence point, where all the bromide has been precipitated. This method is highly precise and accurate for assay-level quantification and is less susceptible to matrix effects from non-ionic components.
Experimental Protocol: Titration of Bromide with Silver Nitrate
This protocol is based on standard procedures for halide titration.[18][19][20]
-
Instrumentation:
-
Automatic potentiometric titrator.
-
Silver indicator electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Burette with a standard solution of silver nitrate.
-
-
Reagents and Standards:
-
Standardized 0.1 M silver nitrate (AgNO₃) solution.
-
This compound reference standard.
-
Suitable electrolyte solution (e.g., dilute nitric acid) to maintain ionic strength.
-
-
Titration Procedure:
-
Accurately weigh an appropriate amount of the this compound sample and dissolve it in deionized water in a beaker.
-
Add the electrolyte solution.
-
Immerse the electrodes in the solution and start the titration with the standardized silver nitrate solution, recording the potential (in mV) as a function of the titrant volume.
-
The endpoint is determined from the point of maximum inflection of the titration curve (the first or second derivative of the curve).
-
-
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Titrate a placebo sample to ensure no significant consumption of the titrant. The presence of other halides (e.g., chloride) can interfere and may require specific method modifications if present.[18]
-
Linearity: Titrate at least five different amounts of the this compound standard. Plot the volume of titrant consumed against the mass of the standard. The correlation coefficient should be > 0.999.
-
Accuracy: Analyze a known amount of the this compound reference standard. The result should be within 99-101% of the known value.
-
Precision: Perform repeatability and intermediate precision studies. The RSD should be < 1%.
-
Visualization of the Titration Workflow
Caption: Workflow for the potentiometric titration of bromide.
Conclusion and Recommendations
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
For high-sensitivity and trace-level analysis , such as the determination of residual TEAB, Ion Chromatography with suppressed conductivity is the method of choice due to its excellent sensitivity and selectivity for the bromide anion.
-
When a universal detection method is required, especially for samples lacking a UV chromophore or in complex matrices, HPLC with Charged Aerosol Detection provides a robust and reliable approach for quantifying the triethylammonium cation.
-
For the assay of bulk this compound where high precision and accuracy are critical, potentiometric titration is a cost-effective and highly reliable method.
Each of these methods, when properly validated according to the principles outlined in the ICH Q2(R2) guidelines, can provide trustworthy and accurate data, ensuring the quality and safety of pharmaceutical products. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions and implement robust analytical procedures in their laboratories.
References
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Capillary electrophoresis-mass spectrometry for the analysis of quaternary ammonium herbicides. (2002). Journal of Chromatography A. [Link]
-
Solid-phase extraction and sample stacking-capillary electrophoresis for the determination of quaternary ammonium herbicides in drinking water. (2002). Journal of Chromatography A. [Link]
-
Determination of low-molecular-mass quaternary ammonium compounds by capillary electrophoresis and hyphenation with mass spectrometry. (2003). Electrophoresis. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]
-
[Determination of two quaternary ammonium salts in disinfector by portable capillary electrophoresis device based on smartphone]. (2022). Se Pu. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
-
Capillary electrophoresis and liquid chromatography in the analysis of some quaternary ammonium salts used in lozenges as antibacterial agents. (1995). Journal of Chromatography B: Biomedical Applications. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. (n.d.). Analytical Chemistry. [Link]
-
Suppressed Ion Chromatography. (n.d.). Shodex. [Link]
-
Comparing suppressed and non-suppressed ion chromatography. (n.d.). Diduco. [Link]
-
Comparison of suppressed to nonsuppressed conductivity detection for the determination of common inorganic cations. (n.d.). LabRulez. [Link]
-
Spectrophotometric, Spectrofluorimetric, and Potentiometric Assays of Cetyltrimethylammonium Bromide in Industrial Wastewater Samples. (2013). Journal of AOAC International. [Link]
-
How charged aerosol detection is revolutionizing HPLC analysis. (2023). Wiley Analytical Science. [Link]
-
HPLC Analysis of Non-volatile Analytes Using. (2014). LCGC North America. [Link]
-
Spectrophotometric, spectrofluorimetric, and potentiometric assays of cetyltrimethylammonium bromide in industrial wastewater samples. (2013). Journal of AOAC International. [Link]
-
potentiometric titration technique: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
A bromine-79 nuclear magnetic resonance study of the structure of aqueous solutions of mono-, di-, and trialkylammonium bromides. (1971). The Journal of Physical Chemistry. [Link]
-
EXPT. 5 POTENTIOMETRIC DETERMINATION OF Cl¯ CONTENT OF COMMON SALT USING AgNO3. (n.d.). eGyanKosh. [Link]
-
Ion chromatographic separation and quantitation of alkyl methylamines and ethylamines in atmospheric gas and particulate matter using preconcentration and suppressed conductivity detection. (2012). Journal of Chromatography A. [Link]
-
KJ 2051 Potentiometric titration of Cl and Br. (2006). F.G. Banica. [Link]
-
Dynamics of Cetyltrimethylammonium Bromide Head Groups in Bulk by Solid-State Deuterium NMR Spectroscopy. (2018). Langmuir. [Link]
-
Potentiometric titration of halide mixture with silver nitrate. (n.d.). ResearchGate. [Link]
-
Using Ion Chromatography to Determine Trace Levels of Bromate in Water. (2019). AZoM. [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. (2012). Phytochemical Analysis. [Link]
-
Ion Chromatography Validation for the Analysis of Anions in Gunshot Residue. (n.d.). University of Central Florida. [Link]
-
Quantitative NMR Interpretation without Reference. (2022). Molecules. [Link]
-
Kinetic Spectrophotometric Determination of Bromide in Clidinium-c Drug. (n.d.). ResearchGate. [Link]
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. shodex.com [shodex.com]
- 7. diduco.com [diduco.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Validation of ion chromatographic (IC) methods according to USP <1225> | Metrohm [metrohm.com]
- 12. asdlib.org [asdlib.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. Potentiometric titration of chloride and bromide in the presence of each other | Metrohm [metrohm.com]
- 19. floban.folk.ntnu.no [floban.folk.ntnu.no]
- 20. researchgate.net [researchgate.net]
Navigating the Environmental Maze: A Comparative Guide to Triethylammonium Bromide and its Greener Alternatives
For the forward-thinking researcher, scientist, and drug development professional, the imperative to adopt greener chemical practices has never been more pressing. This guide offers an in-depth, objective comparison of the environmental impact of triethylammonium bromide, a commonly used quaternary ammonium salt, against a new generation of more sustainable alternatives. By examining key metrics of toxicity and biodegradability, supported by detailed experimental protocols, this document provides the critical insights needed to make informed, environmentally responsible decisions in the laboratory and beyond.
This compound (TEAB), a versatile reagent in organic synthesis, falls under the category of quaternary ammonium compounds (QACs). While effective in various applications, the environmental footprint of QACs is a growing concern due to their potential for persistence in aquatic and terrestrial environments and their inherent toxicity to a range of organisms.[1][2][3][4][5] This guide will dissect the environmental profile of TEAB and juxtapose it with promising green chemistry alternatives, empowering you to select reagents that align with both scientific efficacy and environmental stewardship.
The Environmental Profile of this compound: A Closer Look
This compound, as a quaternary ammonium salt, is characterized by a positively charged nitrogen atom bonded to four alkyl groups. This structure contributes to its surfactant properties and its utility in various chemical transformations. However, it is this very structure that also raises environmental red flags.
Toxicity: QACs, including TEAB, have been shown to exhibit significant toxicity to aquatic life.[2][4] The cationic headgroup can interact with the negatively charged cell membranes of microorganisms, disrupting cellular processes and leading to cell death.[3] Studies on similar quaternary ammonium compounds have demonstrated acute and chronic toxicity to algae, invertebrates, and fish.[2][4] While specific comprehensive ecotoxicity data for this compound is not as abundant as for some other QACs, its classification as an irritant and harmful substance warrants a cautious approach.[6][7][8]
Biodegradability: The persistence of QACs in the environment is another primary concern. Their complex molecular structures can be resistant to microbial degradation, leading to their accumulation in soil and water systems.[1] While some QACs can be biodegraded under specific conditions, many are not considered readily biodegradable according to standardized OECD test guidelines.[9][10][11][12] This lack of ready biodegradability means that TEAB and similar compounds can have long-lasting effects on ecosystems.
A New Wave of Green Alternatives
The principles of green chemistry encourage the use of substances that are less hazardous and more readily biodegradable.[13][14][15] In the context of replacing TEAB, several classes of alternative compounds are gaining prominence.
Deep Eutectic Solvents (DESs): These novel solvents are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components.[1][16][17] Choline chloride-based DESs, for instance, are synthesized from naturally occurring and readily biodegradable components like choline chloride (a vitamin B4 derivative) and hydrogen bond donors such as urea, glycerol, or organic acids.[18][19][20][21]
-
Environmental Advantages: DESs are often characterized by low toxicity, high biodegradability, and are synthesized from renewable feedstocks.[1][16][17] Their environmental impact is generally considered to be significantly lower than that of traditional ionic liquids and many volatile organic compounds.[1][22]
Bio-derived Solvents: Solvents derived from renewable biological sources offer a compelling alternative to petrochemical-based compounds.
-
Glycerol and its Derivatives: A byproduct of biodiesel production, glycerol is non-toxic, biodegradable, and readily available.[3][23][24][25] Its derivatives can be tailored for various applications, offering a sustainable and environmentally benign solvent option.
-
d-Limonene: Extracted from citrus peels, d-Limonene is a biodegradable solvent with excellent degreasing properties, making it a viable replacement for hazardous solvents in certain applications.[13][15]
Switchable Solvents: These are "smart" solvents that can reversibly change their physical properties, such as polarity or hydrophilicity, in response to a trigger like the introduction or removal of CO2.[26] This property allows for simplified product separation and solvent recycling, minimizing waste generation.
Comparative Environmental Impact Assessment
To provide a clear and actionable comparison, the following table summarizes the key environmental impact parameters for this compound and its greener alternatives.
| Parameter | This compound (as a QAC) | Deep Eutectic Solvents (Choline-based) | Bio-derived Solvents (e.g., Glycerol) |
| Source | Petrochemical | Renewable (often plant-based) | Renewable (biomass, agricultural byproducts) |
| Toxicity | Moderate to high aquatic toxicity, classified as harmful and an irritant.[2][4][6] | Generally low toxicity.[1][18][19] | Very low toxicity.[3][23][24][25] |
| Biodegradability | Often not readily biodegradable, potential for persistence.[9][10][11][12] | Generally readily biodegradable.[1][17][21] | Readily biodegradable.[3][25] |
| Synthesis | Can involve hazardous reagents and conditions. | Simple synthesis from readily available, often natural, components.[17][21] | Often a byproduct of other industrial processes (e.g., biodiesel).[24][25] |
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity of this comparison, standardized and validated experimental protocols are essential. The following section outlines the methodologies for assessing the key environmental impact parameters of toxicity and biodegradability, based on internationally recognized OECD guidelines.
Experimental Workflow: Environmental Impact Assessment
Caption: Workflow for assessing and comparing the environmental impact of chemical compounds.
Protocol 1: Aquatic Toxicity Testing (Based on OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)
This protocol determines the acute toxicity of a substance to Daphnia magna, a key indicator species in aquatic ecosystems.
1. Preparation of Test Solutions:
- Prepare a stock solution of the test substance in a suitable solvent (preferably water).
- Create a geometric series of test concentrations by diluting the stock solution with reconstituted water. A control group (reconstituted water only) and, if necessary, a solvent control group must be included.
2. Test Organisms:
- Use juvenile Daphnia magna (<24 hours old) from a healthy, laboratory-maintained culture.
3. Test Procedure:
- Place 10 Daphnia into each test vessel containing the respective test concentrations.
- Incubate the test vessels for 48 hours at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.
- Do not feed the daphnids during the test.
4. Observation and Data Collection:
- At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
5. Data Analysis:
- Calculate the percentage of immobilization for each concentration at each observation time.
- Determine the EC50 (the concentration that causes immobilization in 50% of the test organisms) at 48 hours using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Ready Biodegradability Testing (Based on OECD Guideline 301D, Closed Bottle Test)
This protocol assesses the ready biodegradability of a chemical substance by microorganisms in an aerobic aqueous medium.
1. Preparation of Test Medium:
- Prepare a mineral salt medium as specified in the OECD 301D guideline.
- The test substance should be the sole source of organic carbon at a concentration of 2-5 mg/L.
2. Inoculum:
- Use an inoculum of mixed microorganisms from a source such as the effluent of a domestic wastewater treatment plant.
3. Test Procedure:
- Add the inoculated mineral medium to a series of BOD (Biochemical Oxygen Demand) bottles.
- Prepare three sets of bottles:
- Test substance + inoculum
- Inoculum only (blank)
- Reference compound (e.g., sodium benzoate) + inoculum (to check the viability of the inoculum)
- Seal the bottles and incubate in the dark at 20 ± 1°C for 28 days.
4. Measurement of Oxygen Consumption:
- At regular intervals, and at the end of the 28-day period, measure the dissolved oxygen concentration in the bottles using a calibrated oxygen electrode.
5. Data Analysis:
- Calculate the biochemical oxygen demand (BOD) for the test substance by subtracting the oxygen depletion in the blank from that in the test bottles.
- Express the biodegradability as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a biodegradation level of ≥60% ThOD within a 10-day window during the 28-day test period.[10]
Logical Framework for Selecting Greener Alternatives
The selection of a suitable alternative to this compound should be a systematic process that considers both performance and environmental impact.
Caption: A logical framework for the selection of sustainable chemical alternatives.
Conclusion: A Call for Conscious Chemistry
The evidence presented in this guide strongly suggests that greener alternatives to this compound, such as choline-based deep eutectic solvents and bio-derived solvents, offer a significantly reduced environmental impact without compromising efficacy in many applications. While TEAB may still have its place, a thorough evaluation of its environmental profile against these more sustainable options is a critical step for any researcher or organization committed to the principles of green chemistry.
By adopting the experimental protocols outlined here and utilizing the comparative data provided, scientists and drug development professionals can make data-driven decisions that contribute to a safer and more sustainable chemical landscape. The transition to greener alternatives is not merely a trend but a fundamental responsibility of the scientific community.
References
- Patsnap Eureka. (2025, August 25). Deep eutectic solvents vs ionic liquids: cost and performance.
- ResearchGate. (2017, November 28). Comparative ecotoxicity study of glycerol-biobased solvents | Request PDF.
- ResearchGate. (2025, December 11).
- Sigma-Aldrich. (2025, April 28).
- Zhang, Y., Bakshi, B., & Sahle Demessie, E. (2008). Life cycle assessment of an ionic liquid versus molecular solvents and their applications. Environmental Science & Technology, 42(5), 1724–1730.
- U.S. EPA. (2025, September 18). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides.
- Santos, R. (2021, March). GLYCERINE [GLYCEROL].
- Semantic Scholar. Ecotoxicological characterization of polyoxyethylene glycerol ester non-ionic surfactants and their mixtures with anionic and non-ionic surfactants.
- OUCI. State-of-the-art and limitations in the life cycle assessment of ionic liquids.
- ResearchGate. Comparison of Deep Eutectic Solvents and Ionic Liquids.
- PMC. (2023, January 18).
- Chemyst. (2023, October 20). Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners.
- ECHA.
- PMC. Solvents and sustainable chemistry.
- U.S. EPA.
- Pesticide Registr
- Leuphana University of Lüneburg. (2024). Ready biodegradability data of ionic liquids, OECD 301D (Closed Bottle Test), 2024, V1.
- SETAC. Biodegradability Screening (OECD 301: Test of Ready-Biodegradability)
- PubMed. (2025, June 21). Ecotoxicological assessment of different choline chloride-based natural deep eutectic solvents: in vitro and in vivo approaches.
- ResearchGate. (2025, December 4).
- PMC. (2023, April 20).
- University of Nottingham. (2021, January 25).
- Santa Cruz Biotechnology. Triethylamine hydrobromide.
- YouTube. (2021, June 1). Green Solvents | Icon SN.
- U.S. EPA. (2025, September 18). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides.
- Fisher Scientific. (2024, May 20).
- ResearchGate. Switchable solvents as alternative solvents for green chemistry | Request PDF.
- MDPI. (2022). Ternary Choline Chloride-Based Deep Eutectic Solvents: A Review.
- ResearchGate. (2025, August 9). Comparative life cycle assessment of the use of an ionic liquid ([Bmim]Br) versus a volatile organic solvent in the production of acetylsalicylic acid | Request PDF.
- Loba Chemie. TRIETHYLAMINE HYDROBROMIDE EXTRA PURE.
- UNIPI. Comparison of physicochemical and thermal properties of choline chloride and betaine-based deep eutectic solvents.
- MDPI.
- ResearchGate. (2014, July 29).
Sources
- 1. Deep eutectic solvents vs ionic liquids: cost and performance [eureka.patsnap.com]
- 2. Life cycle assessment of an ionic liquid versus molecular solvents and their applications. | Semantic Scholar [semanticscholar.org]
- 3. santos.com [santos.com]
- 4. Ecotoxicological characterization of polyoxyethylene glycerol ester non-ionic surfactants and their mixtures with anionic and non-ionic surfactants | Semantic Scholar [semanticscholar.org]
- 5. State-of-the-art and limitations in the life cycle assessment of ionic liquids [ouci.dntb.gov.ua]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. pubdata.leuphana.de [pubdata.leuphana.de]
- 12. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 13. alliancechemical.com [alliancechemical.com]
- 14. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Ecotoxicological assessment of different choline chloride-based natural deep eutectic solvents: in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Class of Tunable Choline Bromide-Based Hydrophobic Deep Eutectic Solvents for the Extraction of Bioactive Compounds of Varying Polarity from a Plant Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arpi.unipi.it [arpi.unipi.it]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A concise review of glycerol derivatives for use as fuel additives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Kinetic Studies: Comparing Triethylammonium Bromide and Other Catalysts in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the quest for efficiency, selectivity, and speed is paramount. Phase-transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between reactants dwelling in immiscible phases, thereby expanding the horizons of synthetic possibilities. At the heart of this methodology lies the catalyst, a molecular shuttle that ferries reactive species across the phase boundary. Triethylammonium bromide, a quaternary ammonium salt, is a classic example of such a catalyst. This guide provides an in-depth, objective comparison of the kinetic performance of this compound alongside other commonly employed catalysts in nucleophilic substitution reactions, supported by experimental insights and detailed protocols.
The Central Role of the Catalyst: A Mechanistic Overview
Phase-transfer catalysis operates on a simple yet elegant principle: facilitating the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can proceed.[1] In the context of a typical SN2 reaction, such as the Williamson ether synthesis, a nucleophile (e.g., an alkoxide) residing in the aqueous phase is transported into the organic phase to react with an alkyl halide. The phase-transfer catalyst, possessing both hydrophilic and lipophilic characteristics, is the key enabler of this transport.
The general mechanism can be visualized as follows:
Caption: General mechanism of phase-transfer catalysis.
The efficiency of the catalyst is intrinsically linked to its molecular structure. For quaternary ammonium salts like this compound, the nature of the alkyl groups attached to the nitrogen atom dictates the catalyst's lipophilicity, which in turn governs its ability to partition between the aqueous and organic phases.[2]
Comparative Kinetic Analysis: this compound and Its Alternatives
While direct, side-by-side kinetic data for a wide range of catalysts under identical conditions is scarce in the literature, we can draw valuable insights by examining their performance in the context of a benchmark reaction: the Williamson ether synthesis. This SN2 reaction is a cornerstone of organic chemistry and serves as an excellent model for evaluating the efficacy of phase-transfer catalysts.[3]
This compound: The Baseline
This compound (TEAB) is a quaternary ammonium salt characterized by its relatively small and less lipophilic cation compared to other common PTCs.[2] While effective in many applications, its lower lipophilicity might lead to different partitioning behavior and, consequently, varied catalytic activity depending on the specific reaction system.
Tetrabutylammonium Bromide (TBAB): The Workhorse
Tetrabutylammonium bromide (TBAB) is arguably one of the most widely used phase-transfer catalysts.[4] Its four butyl groups lend it significant lipophilicity, allowing for efficient transfer of anions into the organic phase.[2] This high affinity for the organic medium often translates to faster reaction rates compared to catalysts with shorter alkyl chains.
Cetyltrimethylammonium Bromide (CTAB): The Surfactant Catalyst
Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that can also function as a phase-transfer catalyst. Its long cetyl (C16) chain provides high lipophilicity. In some cases, the addition of even microconcentrations of CTAB can lead to dramatic rate accelerations.[5]
Phosphonium Salts: The Thermally Stable Alternative
Quaternary phosphonium salts, such as tetrabutylphosphonium bromide, represent another important class of phase-transfer catalysts. They are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[6]
Ionic Liquids: The "Designer" Catalysts
Ionic liquids, which are salts with melting points below 100°C, have garnered significant attention as both solvents and catalysts.[7] Their unique properties, including negligible vapor pressure and high thermal stability, make them attractive "green" alternatives to traditional volatile organic solvents.[8] Certain ionic liquids can act as highly effective catalysts in nucleophilic substitution reactions, with their efficiency being tunable by modifying the cation and anion.[2]
Performance Snapshot: A Qualitative Comparison
The following table summarizes the general characteristics and expected performance of these catalysts in a typical Williamson ether synthesis. It is important to note that this is a qualitative comparison, and the optimal catalyst will always be reaction-dependent.
| Catalyst | Structure | Key Characteristics | Expected Kinetic Performance |
| This compound (TEAB) | (CH₃CH₂)₃NH⁺Br⁻ | Lower lipophilicity, good solubility in polar solvents. | Moderate |
| Tetrabutylammonium Bromide (TBAB) | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | High lipophilicity, widely applicable.[4] | High |
| Cetyltrimethylammonium Bromide (CTAB) | [CH₃(CH₂)₁₅N(CH₃)₃]⁺Br⁻ | High lipophilicity, surfactant properties.[5] | Potentially very high, concentration-dependent. |
| Tetrabutylphosphonium Bromide | (CH₃CH₂CH₂CH₂)₄P⁺Br⁻ | High thermal stability, good lipophilicity.[6] | High, especially at elevated temperatures. |
| Imidazolium-based Ionic Liquid | e.g., [BMIM]⁺Br⁻ | "Designer" properties, can act as both solvent and catalyst.[7] | Variable, can be very high depending on structure. |
Experimental Protocol for a Comparative Kinetic Study
To enable researchers to conduct their own direct comparisons, we provide a detailed, standardized protocol for a kinetic study of the Williamson ether synthesis using different phase-transfer catalysts.
Objective:
To determine and compare the apparent rate constants (k_app) for the Williamson ether synthesis of benzyl phenyl ether from phenol and benzyl bromide using this compound and other selected phase-transfer catalysts.
Materials:
-
Phenol (Reagent grade)
-
Benzyl bromide (Reagent grade)
-
Toluene (Anhydrous)
-
Sodium hydroxide (50% w/w aqueous solution)
-
This compound
-
Tetrabutylammonium bromide
-
Cetyltrimethylammonium bromide
-
Tetrabutylphosphonium bromide
-
An appropriate internal standard for GC analysis (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Heating and stirring plate
-
Gas chromatograph (GC) with a suitable column
Experimental Workflow:
Caption: A generalized workflow for the kinetic study.
Step-by-Step Procedure:
-
Reaction Setup: In a series of reaction vials, add phenol (e.g., 1 mmol), toluene (e.g., 5 mL), the internal standard (e.g., 0.5 mmol), and the phase-transfer catalyst (e.g., 0.1 mmol, 10 mol%).
-
Equilibration: Place the vials on a pre-heated stirring plate set to the desired reaction temperature (e.g., 60 °C) and stir for 10-15 minutes to ensure thermal equilibrium.
-
Reaction Initiation: To each vial, simultaneously add benzyl bromide (e.g., 1.2 mmol) and the 50% aqueous sodium hydroxide solution (e.g., 2 mL). Start the timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the organic layer of each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of dilute acid (e.g., 1M HCl) and an extraction solvent (e.g., diethyl ether). Vortex the mixture and allow the layers to separate.
-
GC Analysis: Inject a sample from the organic layer of the quenched aliquot into the gas chromatograph. The GC method should be optimized to separate the reactant (benzyl bromide), product (benzyl phenyl ether), and the internal standard.
-
Data Analysis: Using the peak areas from the GC chromatograms and the initial concentration of the internal standard, calculate the concentration of the reactant and product at each time point. Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line will give the apparent rate constant (k_app) for the reaction under pseudo-first-order conditions.
Concluding Remarks for the Practicing Scientist
The selection of a phase-transfer catalyst is a critical decision in the optimization of a synthetic route. While this compound serves as a competent and cost-effective catalyst for many applications, alternatives such as tetrabutylammonium bromide often provide superior kinetic performance due to their enhanced lipophilicity. For reactions requiring high thermal stability, phosphonium salts are a robust choice. Furthermore, the burgeoning field of ionic liquids offers exciting possibilities for developing highly efficient and recyclable catalytic systems.
The experimental protocol provided in this guide offers a standardized framework for conducting direct, comparative kinetic studies. By systematically evaluating a range of catalysts, researchers can identify the optimal choice for their specific synthetic challenge, ultimately leading to more efficient, scalable, and sustainable chemical processes.
References
- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 1971, 93(1), 195–199.
- Welton, T. Ionic liquids in catalysis. Coordination Chemistry Reviews, 2004, 248(21-24), 2459-2477.
- Jadhav, S. D., et al. Surface-active ionic liquids in micellar catalysis: impact of anion selection on reaction rates in nucleophilic substitutions. RSC Advances, 2016, 6(35), 29463-29471.
- Chi, Y., et al. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives.
- Sheldon, R. Catalytic reactions in ionic liquids.
- Kim, D. W., et al. Polymer-Supported Ionic Liquids: Imidazolium Salts as Catalysts for Nucleophilic Substitution Reactions Including Fluorinations. Angewandte Chemie International Edition, 2004, 43(12), 1530-1533.
- Hallett, J. P., and Welton, T. Room-temperature ionic liquids: solvents for synthesis and catalysis. 2. Chemical Reviews, 2011, 111(5), 3508-3576.
- Manuri, B., et al. Synthesis and kinetic study for benzyloxylation of p-bromotoluene using phase transfer catalyst assisted by microwave irradiation. Journal of the Taiwan Institute of Chemical Engineers, 2016, 63, 239-246.
- Ghorbani-Vaghei, R., and Malaekehpour, S. M. Cetyltrimethylammonium Bromide as an Efficient Catalyst for Regioselective Bromination of Alkoxy Naphthalenes with Trimethyl Benzyl Ammonium Tribromide: Synthetic and Kinetic Approach. Letters in Organic Chemistry, 2009, 6(1), 75-78.
- Balakrishnan, T., and Jayachandran, J. P. Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by triethylbenzylammonium chloride. Journal of Chemical Sciences, 1991, 103(6), 785-793.
-
Wikipedia. Tetrabutylammonium bromide. [Link]
- Yadav, G. D., and Bisht, P. M.
- Yadav, G. D. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- MDPI. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 2020, 25(24), 5918.
- Pérez-Temprano, M. H., et al. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 2021, 6(4), 633-644.
- Sen, S., et al. Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. Journal of Industrial and Engineering Chemistry, 2016, 37, 233-240.
- Hashimoto, T., and Maruoka, K. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 2008, 10(7), 716-724.
- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 2014, 3(1).
- Kumaraguru, D., et al. New quaternary phosphonium salt as multi-site phase-transfer catalyst for various alkylation reactions.
-
Chemistry LibreTexts. 2.2.3: Kinetics of catalysis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
- Balakrishnan, T., et al. Evaluation of catalytic efficiency of a triple-site phase transfer catalyst and the kinetics of dichlorocarbene addition to 5-vinyl-2-norbornene. Journal of Molecular Catalysis A: Chemical, 2007, 275(1-2), 9-16.
- Yang, H.-M., and Wu, H.-S. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis.
-
Professor Dave Explains. Williamson Ether Synthesis. YouTube, 2018 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Surface-active ionic liquids in micellar catalysis: impact of anion selection on reaction rates in nucleophilic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijirset.com [ijirset.com]
- 7. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Triethylammonium Bromide Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, quaternary ammonium compounds (QACs) have long been a cornerstone of disinfection and antiseptic applications. Among these, derivatives of triethylammonium bromide are emerging as a versatile class of compounds with significant potential. This guide provides a comprehensive comparison of the antimicrobial activity of various this compound derivatives, grounded in experimental data and established scientific principles. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of new antimicrobial technologies.
Introduction: The Imperative for Advanced Antimicrobial Agents
The rise of multidrug-resistant organisms necessitates the exploration of new chemical entities with potent and broad-spectrum antimicrobial activity. Quaternary ammonium compounds, characterized by a positively charged nitrogen atom covalently bonded to four alkyl or aryl groups, represent a well-established class of disinfectants and antiseptics. Their mechanism of action, primarily involving the disruption of microbial cell membranes, makes them effective against a wide range of bacteria, fungi, and viruses.[1] this compound derivatives, a subset of QACs, offer a modular scaffold for chemical modification, allowing for the fine-tuning of their biological activity. This guide will delve into the structure-activity relationships that govern their antimicrobial efficacy, presenting comparative data to inform the selection and design of next-generation antimicrobial agents.
The General Architecture of Antimicrobial Action
The antimicrobial efficacy of this compound derivatives, like other QACs, is fundamentally linked to their amphiphilic nature. These molecules possess a cationic head group, the triethylammonium moiety, and a hydrophobic alkyl tail. This structure facilitates their interaction with the negatively charged components of microbial cell envelopes, such as phospholipids and teichoic acids in Gram-positive bacteria and the lipopolysaccharide outer membrane of Gram-negative bacteria.
The proposed mechanism of action can be summarized in the following stages:
-
Adsorption and Binding: The positively charged triethylammonium headgroup electrostatically interacts with the negatively charged microbial cell surface.
-
Membrane Disruption: The hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane, disrupting its integrity.
-
Leakage of Cellular Contents: This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.
-
Cell Lysis and Death: The progressive loss of cellular components and enzymatic inhibition ultimately results in cell lysis and death.
Caption: General mechanism of antimicrobial action for this compound derivatives.
Structure-Activity Relationship: The Critical Role of the Alkyl Chain
The antimicrobial potency of this compound derivatives is not uniform but is profoundly influenced by their molecular structure, particularly the length of the N-alkyl chain. A substantial body of research on the broader class of N-alkyl-N,N,N-trialkylammonium bromides, including the closely related trimethylammonium bromide series, has established a clear structure-activity relationship (SAR).
Generally, the antimicrobial activity increases with the length of the alkyl chain up to an optimal point, after which the activity tends to decrease. This phenomenon, often referred to as the "cut-off effect," is attributed to a balance between the compound's ability to partition into the microbial cell membrane and its solubility in the aqueous phase.
-
Short Alkyl Chains (C1-C8): Derivatives with shorter alkyl chains typically exhibit weaker antimicrobial activity due to their limited ability to disrupt the hydrophobic core of the cell membrane.
-
Optimal Alkyl Chains (C10-C16): Compounds with alkyl chain lengths in this range generally display the highest antimicrobial efficacy. This is considered the optimal balance for membrane penetration and disruption. For instance, studies on N-alkyltrimethylammonium bromides have shown that derivatives with C12 to C16 chains are the most potent against a range of bacteria and fungi.[2] Dodecylthis compound has been identified as a particularly strong biocide in its series.
-
Long Alkyl Chains (C18 and above): As the alkyl chain becomes excessively long, the aqueous solubility of the compound decreases, which can hinder its ability to reach the microbial cell surface, leading to a reduction in antimicrobial activity.
Comparative Antimicrobial Activity: A Data-Driven Overview
While comprehensive comparative studies on a homologous series of N-alkyl-N,N,N-triethylammonium bromides are limited in the publicly available literature, we can draw strong inferences from the extensive data on the closely analogous N-alkyl-N,N,N-trimethylammonium bromides. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for this class of compounds against representative microorganisms. It is important to note that these values can vary depending on the specific test conditions and microbial strains used.
| Compound (Alkyl Chain Length) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| Octyltrimethylammonium bromide (C8) | > 128 | > 128 | > 128 |
| Decyltrimethylammonium bromide (C10) | 16 - 32 | 32 - 64 | 16 - 32 |
| Dodecyltrimethylammonium bromide (C12) | 4 - 8 | 8 - 16 | 4 - 8 |
| Tetradecyltrimethylammonium bromide (C14) | 2 - 4 | 4 - 8 | 2 - 4 |
| Hexadecyltrimethylammonium bromide (C16) | 4 - 8 | 2 - 4 | 4 - 8 |
| Octadecyltrimethylammonium bromide (C18) | 16 - 32 | 8 - 16 | 16 - 32 |
Data compiled from various sources on N-alkyltrimethylammonium bromides and is intended to be illustrative of the general trend.
A study on the antifungal activity of specific triethylammonium salts found that triethylammonium chloride and benzyl-triethylammonium chloride exhibited fungicidal activity against Aspergillus Flavus. This provides a direct, albeit limited, data point for the antifungal potential of triethylammonium derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of antimicrobial activity data, standardized experimental protocols are crucial. The following outlines the key methodologies employed in the evaluation of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol:
-
Preparation of Compound Stock Solution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
-
Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Subculturing: Following the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Cytotoxicity and Selectivity: A Critical Consideration
While potent antimicrobial activity is a primary objective, the clinical and practical utility of any new agent is contingent on its safety profile. Therefore, evaluating the cytotoxicity of this compound derivatives against mammalian cells is a critical step in their development.
Commonly used cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity.
The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the antimicrobial concentration (e.g., CC50/MIC), is a valuable parameter for assessing the therapeutic potential of a compound. A higher SI indicates greater selectivity for microbial cells over mammalian cells. Research into various ionic liquids, including some ammonium-based compounds, has highlighted the importance of assessing their potential cytotoxicity.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of antimicrobial agents with tunable activity. The structure-activity relationship, particularly the influence of the N-alkyl chain length, provides a rational basis for the design of new and more effective compounds. While direct comparative data on a homologous series of triethylammonium bromides is an area that warrants further investigation, the extensive research on analogous quaternary ammonium compounds provides a strong framework for understanding their antimicrobial potential.
Future research should focus on:
-
Systematic Screening: Conducting comprehensive studies to determine the MIC and MBC values of a homologous series of N-alkyl-N,N,N-triethylammonium bromides against a broad panel of clinically relevant pathogens.
-
Mechanism of Action Studies: Elucidating the detailed molecular interactions between these derivatives and microbial membranes to identify opportunities for further optimization.
-
In Vivo Efficacy and Toxicology: Evaluating the most promising candidates in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By addressing these research gaps, the scientific community can unlock the full potential of this compound derivatives in the ongoing battle against infectious diseases.
References
- Gilbert, P., & Al-Taae, A. (1985). Antimicrobial activity of some alkyltrimethylammonium bromides. Letters in Applied Microbiology, 1(1), 1-4.
- McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147-179.
- Ioannou, C. J., Hanlon, G. W., & Denyer, S. P. (2007). Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 51(1), 296-306.
- Jennings, M. C., Minbiole, K. P., & Wuest, W. M. (2015). Quaternary ammonium compounds: an antimicrobial mainstay and platform for innovation to address bacterial resistance. ACS infectious diseases, 1(7), 288-303.
- Fojtášková, J., Koutník, I., Vráblová, M., & Pánek, P. (2020). Antibacterial, Antifungal and Ecotoxic Effects of Ammonium and Imidazolium Ionic Liquids Synthesized in Microwaves. Molecules, 25(22), 5462.
- Ahmad, M., Soja, S. F., Sanjaya, Y., Budiman, A., & Gumilar, M. (2021). Chloride Salts of Triethyl- and Benzyl-Triethyl-Ammonium: A New Antifungal for Giant Bamboo (Dendrocalamus asper) Preservation.
- Fracchia, L., Ceresa, C., Rinaldi, M., & Banat, I. M. (2015). The role of ionic liquids in the control of microbial biofilms. Bioresource technology, 192, 734-743.
- Gerba, C. P. (2015). Quaternary ammonium biocides: efficacy in application. Applied and environmental microbiology, 81(2), 464-469.
Sources
A Senior Application Scientist's Guide to the Catalytic Applications of Triethylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of catalyst is paramount to achieving desired outcomes with efficiency, selectivity, and sustainability. Among the versatile reagents available, triethylammonium bromide (TEAB) has carved a niche as a cost-effective and highly effective catalyst in a range of organic transformations. This guide provides an in-depth technical comparison of TEAB's catalytic performance, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
This compound: A Profile of a Versatile Catalyst
This compound (TEAB), with the chemical formula [N(CH₂CH₃)₃H]Br, is a quaternary ammonium salt. It presents as a white crystalline powder with high solubility in polar solvents like water, alcohol, and chloroform.[1][2] This solubility profile, coupled with its ionic nature, makes it an excellent candidate for various catalytic applications, most notably as a phase-transfer catalyst and as a precursor for the in-situ generation of triethylamine (TEA), a widely used organic base.
Phase-Transfer Catalysis: Bridging Reactivity Between Phases
In heterogeneous reaction mixtures, where reactants are segregated in immiscible aqueous and organic phases, the reaction rate is often hindered by the limited interfacial area. Phase-transfer catalysts (PTCs) are instrumental in overcoming this limitation by facilitating the transport of a reactant from one phase to another, thereby accelerating the reaction.
Mechanism of Action
TEAB functions as a classic phase-transfer catalyst. The triethylammonium cation pairs with an anionic reactant in the aqueous phase, forming an ion pair. This new, more lipophilic species can then traverse the phase boundary into the organic phase, where it can react with the organic-soluble substrate.
Caption: Mechanism of the Knoevenagel condensation catalyzed by triethylamine.
Performance Comparison: Triethylamine vs. Pyridine
Experimental data demonstrates that triethylamine is a potent surrogate for pyridine in the Knoevenagel condensation of aromatic aldehydes with malonic acid, affording comparable yields of cinnamic acids. [1][3][4]
| Aldehyde | Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Pyridine | 6 | 92 | [3] |
| Benzaldehyde | Triethylamine | 6 | 90 | [3] |
| 4-Chlorobenzaldehyde | Pyridine | 6 | 94 | [3] |
| 4-Chlorobenzaldehyde | Triethylamine | 6 | 93 | [3] |
| 4-Methoxybenzaldehyde | Pyridine | 6 | 91 | [3] |
| 4-Methoxybenzaldehyde | Triethylamine | 6 | 90 | [3]|
Expert Insight: The comparable yields achieved with triethylamine highlight its efficacy as a direct replacement for pyridine. The use of the TEA-toluene system also simplifies handling, separation, and recycling of both the solvent and the catalyst, contributing to a greener and more sustainable process. [3]The dual role of TEA as both a base catalyst and a phase-transfer agent further enhances its utility. [3][5]
Detailed Experimental Protocol: Synthesis of Cinnamic Acid
This protocol outlines the synthesis of cinnamic acid from benzaldehyde and malonic acid using triethylamine as the catalyst.
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and Dean-Stark apparatus with a condenser, add toluene (50 mL), benzaldehyde (0.1 mol), and malonic acid (0.11 mol).
-
Catalyst Addition: Add triethylamine (0.15 mol). If using this compound, an equivalent molar amount can be used, potentially with a slight excess of a non-nucleophilic base to ensure a sufficient concentration of free triethylamine.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120°C) and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: After completion, cool the reaction mixture. The product, cinnamic acid, will often precipitate. Filter the solid product and wash with cold toluene.
-
Purification: Recrystallize the crude cinnamic acid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
1,3-Dipolar Cycloaddition Reactions: Constructing Five-Membered Heterocycles
1,3-Dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings, which are prevalent in a vast number of natural products and bioactive compounds. [6]In many instances, a base is required to generate the 1,3-dipole in situ. Triethylamine, and by extension its precursor TEAB, is frequently employed for this purpose, particularly in the generation of azomethine ylides.
Role of Triethylamine in Azomethine Ylide Formation
Azomethine ylides are versatile 1,3-dipoles used to construct pyrrolidine rings. [1]A common method for their generation involves the deprotonation of an iminium salt precursor. Triethylamine is an effective base for this deprotonation, leading to the formation of the reactive azomethine ylide, which then undergoes cycloaddition with a suitable dipolarophile.
Workflow for TEA-Mediated 1,3-Dipolar Cycloaddition
Caption: General scheme for the synthesis of pyrroloquinolines via a TEA-promoted 1,3-dipolar cycloaddition.
Performance Considerations
While extensive comparative tables for various bases in 1,3-dipolar cycloadditions are not readily available in the literature, the choice of base is critical. Triethylamine is a popular choice due to its sufficient basicity to deprotonate the precursor salt without causing unwanted side reactions. Its volatility also facilitates easy removal during work-up. In the synthesis of pyrroloquinolines, deprotonation of quinolinium salts with triethylamine effectively promotes the reaction with electron-poor alkenes, leading to the formation of the cycloadducts as single regio- and stereoisomers. [1]
Representative Experimental Protocol: Synthesis of Pyrrolo[1,2-a]quinolines
This protocol is adapted from the synthesis of pyrrolo[1,2-a]quinolines via a formal 1,3-dipolar cycloaddition reaction. [1]
-
Reactant Preparation: In a suitable reaction vessel, dissolve the quinolinium salt (e.g., Q⁺-CH₂-CO₂Me Br⁻, 1.0 mmol) and the electron-poor alkene (e.g., N-phenylmaleimide, 1.2 mmol) in a dry solvent such as dichloromethane or toluene (10 mL).
-
Base Addition: Add triethylamine (1.5 mmol) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrroloquinoline product.
Conclusion
This compound is a versatile and economically attractive catalytic reagent with broad applicability in organic synthesis. Its primary roles as a phase-transfer catalyst and as a stable precursor for the potent and less hazardous base, triethylamine, make it a valuable tool for researchers. In Knoevenagel condensations, it facilitates a greener alternative to pyridine without compromising yield. In phase-transfer catalysis, it offers a balanced lipophilicity suitable for a variety of reaction systems. Furthermore, its utility in promoting 1,3-dipolar cycloadditions underscores its importance in the synthesis of complex heterocyclic scaffolds. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful implementation of this compound in your synthetic endeavors.
References
-
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 40(6), 5469-5475. Available at: [Link]
-
Pawar, H. S., Wagh, A. S., & Lali, A. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Semantic Scholar. Available at: [Link]
-
Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. (2014). Beilstein Journal of Organic Chemistry, 10, 2438-2445. Available at: [Link]
-
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. ResearchGate. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
Sources
- 1. Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dipolar cycloaddition of unstabilised azomethine ylides by Lewis base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Triethylammonium Bromide: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the safe management of chemical reagents is a cornerstone of operational excellence and regulatory adherence. Triethylammonium bromide, a frequently utilized compound, requires meticulous handling and disposal to safeguard laboratory personnel and the environment. This guide offers a detailed, step-by-step protocol for its proper disposal, grounded in scientific principles and best practices.
Immediate Safety and Handling Precautions
This compound is categorized as a substance that can cause serious eye irritation.[1][2][3][4][5] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound.[1] Before commencing any procedure, it is crucial to ensure that eyewash stations and safety showers are easily accessible.[1]
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a laboratory coat, and safety glasses with side shields or chemical goggles.[1] In situations with inadequate ventilation or the potential for dust generation, respiratory protection may be required.[1]
-
Avoid Contact: Prevent any contact with the skin and eyes, and avoid inhaling dust or vapors.[1][6]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]
-
Hygiene: Thoroughly wash your hands with mild soap and water after handling the chemical, before eating, drinking, or smoking, and upon leaving the work area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste.[1] It should never be discarded in regular trash or released into the sewer system.[1][7] The following protocol details the necessary steps for its safe collection and disposal.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, wipes, and containers), must be segregated as hazardous chemical waste.[1][8]
-
Keep solid and liquid waste in separate, clearly labeled containers.[9]
-
Never mix incompatible materials in the same container.[8] For instance, avoid mixing with strong oxidizing agents.[6]
2. Container Management:
-
Use containers that are chemically compatible with this compound. The original container is often the most suitable choice.[7][9] Polyethylene or polypropylene containers are also appropriate.[6]
-
Ensure containers are in good condition, free from leaks, and have secure, leak-proof closures.[7][10]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."[6]
3. Waste Accumulation:
-
Hazardous waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[10]
-
Adhere to your institution's and local regulations regarding the maximum quantity of hazardous waste that can be stored in a satellite accumulation area.[1]
-
Regularly inspect storage areas for any signs of leakage or container degradation.[10]
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.
-
Ensure all required documentation is completed accurately.[10]
-
Waste will be handled by a licensed chemical waste disposal company for appropriate treatment and disposal, which may include incineration or other approved methods.[4][11]
Spill and Contamination Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
For Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.[6]
-
Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance.[11][12]
-
Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then wash thoroughly with soap and water.[1]
-
Collect all decontamination materials as hazardous waste.[1][7]
For Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety office.[6]
-
Provide them with the location and nature of the spill.[6]
-
Do not attempt to clean up a large spill without proper training and equipment.
Quantitative Data Summary
| Parameter | Guideline/Specification | Source(s) |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/glasses with side shields, lab coat. Respiratory protection if dust is generated. | [1][6] |
| Waste Container Material | Chemically compatible (e.g., original container, polyethylene, polypropylene). Must be leak-proof. | [6][7][9] |
| Waste Labeling | "Hazardous Waste" and "this compound" | [6] |
| Spill Cleanup Absorbent | Inert material (e.g., sand, vermiculite). | [11][12] |
| Decontamination Solvent | Ethanol or isopropanol, followed by soap and water. | [1] |
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- Proper Disposal of Triethylamine Hydrobromide: A Guide for Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Properly Managing Chemical Waste in Labor
- How to Ensure Safe Chemical Waste Disposal in Labor
- Labor
- Labor
- Material Safety Data Sheet - Tetraethylammonium Bromide, 99+%. Cole-Parmer.
- Triethylamine hydrobromide. Santa Cruz Biotechnology.
- Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai.
- An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrobromide. Benchchem.
- GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound.
- TRIETHYLAMINE HYDROBROMIDE EXTRA PURE. Loba Chemie.
- SAFETY D
- Quaternary Ammonium Compounds (QACs). Mass.gov.
- SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - ALLYL this compound. ChemicalBook.
- Safety D
- SAFETY D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound [xixisys.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. vumc.org [vumc.org]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. acewaste.com.au [acewaste.com.au]
- 10. danielshealth.com [danielshealth.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling of Triethylammonium Bromide
Navigating the complexities of chemical reagents is a daily reality for researchers and scientists in drug development. Among these, Triethylammonium bromide (TEA-HBr), a versatile reagent in organic synthesis, demands meticulous handling due to its inherent hazards.[1][2] This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of TEA-HBr, moving beyond a simple checklist to instill a culture of safety and operational excellence in your laboratory.
Understanding the Hazard Profile of this compound
This compound is a white to off-white crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] Its primary hazards are associated with its irritant properties.[1] Exposure can cause significant irritation to the skin, eyes, and respiratory system.[3][4][5]
Key Hazards:
-
Skin Irritation: Causes skin irritation, and prolonged contact may lead to dermatitis.[3][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[4][5][6][7]
-
Respiratory Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[3][4]
-
Potential Systemic Effects: While specific acute toxicity data for TEA-HBr is limited, the toxicology of its parent compound, triethylamine, and the bromide ion suggest potential for systemic effects upon ingestion.[1] Bromide poisoning can lead to a range of symptoms including drowsiness, irritability, and confusion.[3]
A thorough understanding of these hazards is the first step in a proactive safety approach, enabling the implementation of appropriate control measures.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific personal protective equipment (PPE), it is crucial to embrace the hierarchy of controls, a systematic approach to minimizing or eliminating exposure to hazards.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous alternative can be used in your synthesis.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.
-
Administrative Controls: These are changes to work practices and procedures.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving TEA-HBr.
-
Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls mentioned above.
Personal Protective Equipment (PPE): Your Final Barrier
The appropriate selection and use of PPE are non-negotiable when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against dust particles and potential splashes.[6] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling the solid. Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[3] |
| Body Protection | A lab coat or other protective clothing must be worn to prevent skin contact.[3][6] |
| Respiratory Protection | If there is a risk of generating dust and ventilation is inadequate, a NIOSH-approved respirator for particulates may be necessary.[6][9] |
Step-by-Step Protocol for Safe Handling and Use
Adherence to a standardized protocol is critical for ensuring reproducible results and, more importantly, the safety of laboratory personnel.
-
Preparation:
-
Handling:
-
Wear all required PPE as detailed in the table above.
-
Carefully open the container, avoiding the creation of dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid scooping directly from the container if possible.
-
Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[3][8]
-
-
Post-Handling:
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, immediate and correct action can significantly mitigate harm.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][11]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water and soap.[3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]
A prompt and well-executed spill response is crucial to prevent the spread of contamination and minimize exposure.
Caption: Workflow for managing a this compound spill.
Storage and Disposal: Ensuring Long-Term Safety
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][8]
-
Keep the container tightly sealed to protect it from moisture, as it is hygroscopic.[2][3][11]
Disposal:
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[5][6] Never dispose of this chemical down the drain or in the regular trash.[6]
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound, including empty containers and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is kept closed except when adding waste.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
By integrating these comprehensive safety protocols into your laboratory's daily operations, you can foster a secure research environment and ensure the well-being of all personnel.
References
-
An In-depth Technical Guide to the Safe Handling of Triethylamine Hydrobromide. Benchchem.
-
Triethylamine hydrobromide - Material Safety Data Sheet. Santa Cruz Biotechnology.
-
TRIETHYLAMINE HYDROBROMIDE EXTRA PURE - Safety Data Sheet. Loba Chemie.
-
Safety Data Sheet - this compound. CymitQuimica.
-
Proper Disposal of Triethylamine Hydrobromide: A Guide for Laboratory Professionals. Benchchem.
-
SAFETY DATA SHEET - (1-Butyl)this compound. Fisher Scientific.
-
SAFETY DATA SHEET - (1-Butyl)this compound. Thermo Fisher Scientific.
-
CAS 636-70-4: this compound. CymitQuimica.
-
SAFETY DATA SHEET - Triethylamine hydrobromide. Pfaltz & Bauer.
-
SAFETY DATA SHEET - (2-Bromoethyl)trimethylammonium bromide. Fisher Scientific.
-
GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 636-70-4: this compound | CymitQuimica [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 636-70-4 Name: this compound [xixisys.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
